molecular formula C9H16ClNO3 B15548879 Acetyl-D-carnitine chloride

Acetyl-D-carnitine chloride

Cat. No.: B15548879
M. Wt: 221.68 g/mol
InChI Key: DQZOMYHEBVDINY-UHFFFAOYSA-N
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Description

Acetyl-D-carnitine chloride is a useful research compound. Its molecular formula is C9H16ClNO3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

2-acetyl-4-chloro-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C9H16ClNO3/c1-6(12)7(9(13)14)5-8(10)11(2,3)4/h7-8H,5H2,1-4H3

InChI Key

DQZOMYHEBVDINY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Functions of Acetyl-D-carnitine versus Acetyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers of acetyl-carnitine: Acetyl-L-carnitine (ALCAR) and Acetyl-D-carnitine. While structurally similar, their biological activities are profoundly different. ALCAR is a vital endogenous molecule, integral to mitochondrial energy metabolism and neurotransmission. It serves as a carrier for acetyl groups across the mitochondrial membrane, contributes to the formation of the neurotransmitter acetylcholine (B1216132), and exhibits neuroprotective properties. In stark contrast, Acetyl-D-carnitine is biologically inactive and acts as a competitive inhibitor of L-carnitine's essential functions, potentially leading to detrimental physiological effects by inducing a state of carnitine deficiency. This document details their distinct roles, summarizes key quantitative data from comparative studies, outlines relevant experimental protocols, and visualizes the core biochemical pathways to elucidate their opposing biological functions.

Introduction: The Significance of Stereoisomerism

Carnitine and its acetylated ester, acetyl-carnitine, are quaternary ammonium (B1175870) compounds essential for cellular metabolism. They exist as two stereoisomers, the L-form and the D-form. In biological systems, this chirality is critical; enzymes and transporters are highly specific for the L-isomer. Acetyl-L-carnitine is the naturally occurring, biologically active form, synthesized within the body from L-carnitine.[1] The D-isomer is not produced endogenously and is considered a xenobiotic. Understanding the functional divergence between these two molecules is critical for research and therapeutic development, as the presence of the D-form can antagonize the vital functions of the L-form.

Acetyl-L-carnitine (ALCAR): The Biologically Active Isomer

ALCAR plays a multifaceted role in cellular physiology, primarily centered on energy production and neurotransmission. Its acetyl group allows it to cross biological membranes, including the blood-brain barrier, more readily than L-carnitine.[2][3]

Role in Mitochondrial Energy Metabolism

ALCAR is a key modulator of mitochondrial function. Its primary roles include:

  • Transport of Acetyl Units: ALCAR facilitates the transport of acetyl groups from acetyl-CoA into and out of the mitochondrial matrix. This is crucial for buffering the acetyl-CoA/CoA ratio, which regulates the activity of enzymes like pyruvate (B1213749) dehydrogenase.[4]

  • Fuel for the TCA Cycle: By donating its acetyl group to coenzyme A to form acetyl-CoA within the mitochondria, ALCAR provides substrate for the tricarboxylic acid (TCA) cycle, a central pathway for ATP production.[5][6]

  • Fatty Acid Oxidation: L-carnitine, the precursor to ALCAR, is essential for shuttling long-chain fatty acids into the mitochondria for β-oxidation.[7][8] ALCAR supports this process by helping to manage the intramitochondrial pool of acetyl-CoA.

  • Mitochondrial Protection: Studies have shown that ALCAR supplementation can reverse age-associated declines in mitochondrial membrane potential and cellular oxygen consumption.[9] It can also attenuate cell damage caused by mitochondrial inhibitors and uncouplers.[10] In models of spinal cord injury, ALCAR treatment was found to maintain mitochondrial respiration and the activities of key enzymes like NADH dehydrogenase and cytochrome C oxidase.[6]

ALCAR_Mitochondrial_Function cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix ALCAR_cyto Acetyl-L-carnitine MitoMembrane Inner Mitochondrial Membrane CPT2 / CAT ALCAR_cyto->MitoMembrane:in CAT Translocase Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->AcetylCoA β-oxidation ALCAR_mito Acetyl-L-carnitine ALCAR_mito->AcetylCoA CAT LCarnitine_mito L-Carnitine ALCAR_mito->LCarnitine_mito CAT TCA TCA Cycle AcetylCoA->TCA CoA_mito CoA AcetylCoA->CoA_mito ATP ATP TCA->ATP Oxidative Phosphorylation MitoMembrane:cat->ALCAR_mito

Caption: ALCAR's role in mitochondrial energy metabolism.
Role in the Nervous System

ALCAR's ability to cross the blood-brain barrier makes it uniquely important for neurological function.[3]

  • Acetylcholine Synthesis: ALCAR serves as a donor of acetyl groups for the synthesis of acetylcholine (ACh), a critical neurotransmitter for memory, learning, and attention.[11][12][13] This process is catalyzed by choline (B1196258) acetyltransferase (ChAT).

  • Neuroprotection: ALCAR demonstrates protective effects against various neurotoxic insults. It has been shown to attenuate neuronal death induced by glutamate (B1630785), N-methyl-D-aspartate (NMDA), and amyloid-beta fragments.[14][15][16] Its neuroprotective mechanisms may involve stabilizing ATP levels and providing oxidative buffering.[4]

  • Modulation of Neurotransmitters: Beyond acetylcholine, ALCAR can modulate other neurotransmitter systems, including dopamine (B1211576) and GABA.[17] The acetyl moiety of ALCAR can be metabolized and incorporated into the carbon skeletons of glutamate and GABA.[5][18]

ALCAR_Neurotransmission cluster_blood Bloodstream cluster_neuron Cholinergic Neuron ALCAR_blood Acetyl-L-carnitine BBB Blood-Brain Barrier ALCAR_blood->BBB ALCAR_neuron Acetyl-L-carnitine AcetylCoA_neuron Acetyl-CoA ALCAR_neuron->AcetylCoA_neuron Donates Acetyl Group ACh Acetylcholine AcetylCoA_neuron->ACh ChAT Choline Choline Choline->ACh ChAT Vesicle Synaptic Vesicle ACh->Vesicle Vesicle->ACh Release into Synapse BBB->ALCAR_neuron Transport

Caption: ALCAR's contribution to acetylcholine synthesis.

Acetyl-D-carnitine: The Inhibitory Isomer

Acetyl-D-carnitine is not biologically utilized by the enzymes and transporters that handle the L-isomer. Instead, it acts as a competitive antagonist, leading to a functional deficiency of L-carnitine.

Mechanism of Toxicity: Competitive Inhibition

The primary mechanism of D-carnitine's and Acetyl-D-carnitine's toxicity is through the competitive inhibition of key proteins in the carnitine system:

  • Carnitine Acyltransferases: D-isomers can bind to carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase (CPT), blocking the binding of the natural L-isomers.[19] This inhibits the transfer of acetyl and fatty acyl groups, disrupting both energy metabolism and the buffering of the acetyl-CoA pool.

  • Carnitine Transporters: The D-form competes with the L-form for transport across cell membranes, including the renal tubules responsible for reabsorption. This can lead to increased urinary excretion and depletion of the body's L-carnitine stores.

This induced deficiency impairs fatty acid oxidation, leading to an accumulation of fatty acids and potentially toxic acyl-CoA compounds in the cytoplasm.[4]

D_Carnitine_Inhibition cluster_good Normal Function cluster_bad Competitive Inhibition ALCAR_in Acetyl-L-carnitine Transporter_good Carnitine Transporter / Enzyme ALCAR_in->Transporter_good Binds Function Metabolic Function (e.g., Energy Production) Transporter_good->Function Enables ADCAR_in Acetyl-D-carnitine Transporter_bad Carnitine Transporter / Enzyme ADCAR_in->Transporter_bad Binds & Blocks ALCAR_blocked Acetyl-L-carnitine ALCAR_blocked->Transporter_bad Cannot Bind NoFunction Metabolic Dysfunction (e.g., Impaired FAO) Transporter_bad->NoFunction Leads to Experimental_Workflow start Start: Biological Sample (Plasma, Tissue) step1 1. Sample Prep - Add Methanol + Internal Std - Precipitate Proteins - Centrifuge start->step1 step2 2. Derivatization - Evaporate Supernatant - Add Butanolic HCl - Heat to form Butyl Esters step1->step2 step3 3. LC-MS/MS Analysis - Inject Sample - Chromatographic Separation - Mass Spectrometry Detection (MRM) step2->step3 step4 4. Data Quantification - Integrate Peak Areas - Compare to Standard Curve step3->step4 end Result: Concentration of Each Isomer step4->end

References

Enantioselective Synthesis of Acetyl-D-carnitine Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-D-carnitine chloride, the D-enantiomer of the biologically active L-carnitine (B1674952) derivative, is a crucial chiral building block and a subject of interest in pharmaceutical research. Its synthesis with high enantiomeric purity presents a significant challenge. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound. We delve into key strategies including kinetic resolution, asymmetric synthesis, and enzymatic resolution, presenting detailed experimental protocols and comparative data. Visual workflows and logical relationships are illustrated to provide a clear understanding of the synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chiral synthesis.

Introduction

Carnitine and its acetylated form, acetylcarnitine, are naturally occurring amino acid derivatives that play a vital role in fatty acid metabolism. While L-carnitine is biologically active, the D-enantiomer, Acetyl-D-carnitine, serves as a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The stereospecific nature of biological systems necessitates the production of enantiomerically pure compounds. This guide focuses on the enantioselective synthesis of this compound, exploring various methodologies to achieve high optical purity.

Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

  • Kinetic Resolution: This classic method involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the desired enantiomer.

  • Asymmetric Synthesis: This strategy focuses on the direct formation of the desired enantiomer from a prochiral substrate using a chiral catalyst or auxiliary.

  • Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes, this method provides an efficient and environmentally friendly approach to resolving racemic mixtures.

The following sections will provide a detailed examination of these strategies, including specific examples and experimental data.

Asymmetric Synthesis from Chiral Precursors

One effective strategy for obtaining enantiomerically pure this compound is to start from a readily available chiral molecule. This approach avoids the need for a resolution step, often leading to higher overall yields of the desired enantiomer.

Synthesis from (R)-Malic Acid

A short and efficient enantioselective synthesis of both (R)- and (S)-carnitine has been reported starting from the corresponding enantiomers of malic acid. The synthesis of the D-enantiomer would logically proceed from (S)-malic acid. A key step in this process involves a chemoselective reduction.

Synthesis from D-Galactono-1,4-lactone

(R)-Carnitine has been prepared through a multi-step synthesis starting from D-galactono-1,4-lactone. This method, while effective, involves a greater number of synthetic steps.

Asymmetric Reduction of Prochiral Ketones

A prominent strategy for the enantioselective synthesis of carnitine precursors involves the asymmetric reduction of a prochiral ketone. This method typically utilizes a chiral catalyst to control the stereochemical outcome of the reduction.

Catalysis with Chiral Oxazaborolidines

The asymmetric reduction of ethyl γ-chloroacetoacetate catalyzed by chiral oxazaborolidines can produce ethyl (R)-3-hydroxy-4-chlorobutyrate with good yield and high enantioselectivity.[1] This chiral intermediate is then converted to L-carnitine hydrochloride.[1] For the synthesis of D-carnitine, one would utilize the opposite enantiomer of the catalyst or a different chiral ligand to favor the formation of the (S)-hydroxy ester.

Logical Workflow for Asymmetric Synthesis via Chiral Oxazaborolidine

start Ethyl γ-chloroacetoacetate reduction Asymmetric Reduction start->reduction catalyst Chiral Oxazaborolidine Catalyst catalyst->reduction intermediate Ethyl (S)-3-hydroxy- 4-chlorobutyrate reduction->intermediate conversion Two-Step Conversion intermediate->conversion product Acetyl-D-carnitine chloride conversion->product

Caption: Asymmetric synthesis of this compound.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Another powerful method involves the stereoselective reduction of a 4-chloro-3-oxobutyrate derivative using a ruthenium catalyst. This approach can yield the corresponding (R)-4-chloro-3-hydroxybutyrate, a key precursor for L-carnitine, with high efficiency.[2][3][4] To obtain the D-enantiomer, a catalyst with the opposite chirality would be employed.

Catalyst SystemSubstrateProductEnantiomeric Excess (e.e.)YieldReference
Chiral OxazaborolidineEthyl γ-chloroacetoacetateEthyl (R)-3-hydroxy-4-chlorobutyrate94.6% (for L-carnitine)Good[1]
Ruthenium Catalyst4-chloro-3-oxobutyrate derivative(R)-4-chloro-3-hydroxybutyrate>99% (for L-carnitine)High[2]
L-tartrate modified Ni-B/SiO24-chloroacetyl acetacetic ester(R)-4-chloro-3-hydroxyl-ethyl n-butyrateNot specifiedHigh[3]

Table 1: Comparison of Asymmetric Reduction Methods for Carnitine Precursors. Note that the data primarily describes the synthesis of the L-enantiomer's precursor; synthesis of the D-enantiomer would require modification of the chiral catalyst.

Enzymatic and Chemoenzymatic Methods

Enzymatic methods offer high selectivity and mild reaction conditions, making them attractive for industrial-scale production. These methods often involve the kinetic resolution of a racemic mixture.

Enzymatic Kinetic Resolution of Racemic Esters

A widely used approach involves the stereoselective hydrolysis of a racemic 4-chloro-3-hydroxy butyric acid alkyl ester using an enzyme, such as an immobilized lipase (B570770) (e.g., Novozyme 435).[2] The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched ester. This method can produce (R)-4-chloro-3-hydroxy butyric acid alkyl ester with an optical purity of more than 99% e.e.[2] To obtain the precursor for D-carnitine, one would isolate the hydrolyzed acid or use an enzyme with the opposite enantioselectivity.

Experimental Workflow for Enzymatic Resolution

start Racemic 4-chloro-3-hydroxy butyric acid alkyl ester hydrolysis Stereoselective Hydrolysis start->hydrolysis enzyme Immobilized Lipase (e.g., Novozyme 435) enzyme->hydrolysis separation Separation hydrolysis->separation product1 (S)-4-chloro-3-hydroxy butyric acid separation->product1 product2 Enriched (R)-4-chloro-3-hydroxy butyric acid alkyl ester separation->product2

Caption: Enzymatic kinetic resolution workflow.

Chemoenzymatic Synthesis using Baker's Yeast

A chemoenzymatic approach for the synthesis of phosphocarnitine enantiomers has been described, which involves the reduction of diethyl 3-chloro-2-oxopropanephosphonate using Baker's yeast.[5] This method, along with enzymatic kinetic resolution of the resulting hydroxyphosphonate, affords enantiomerically pure precursors that can be converted to the respective phosphocarnitine enantiomers.[5] A similar strategy could potentially be adapted for the synthesis of Acetyl-D-carnitine.

MethodEnzyme/MicroorganismSubstrateKey IntermediateEnantiomeric PurityReference
Enzymatic HydrolysisImmobilized lipase Novozyme 435Racemic 4-chloro-3-hydroxy butyric acid alkyl ester(R)-4-chloro-3-hydroxy butyric acid alkyl ester>99% e.e.[2]
Microbial OxidationAcinetobacter calcoaceticusDL-carnitineL-carnitine92% e.e.[6]
Yeast ReductionBaker's yeastDiethyl 3-chloro-2-oxopropanephosphonate(R)-(+)- and (S)-(-)-diethyl 3-chloro-2-hydroxypropanephosphonateEnantiomerically pure[5]

Table 2: Overview of Enzymatic and Chemoenzymatic Methods.

Detailed Experimental Protocols

This section provides a generalized protocol for a key step in the enantioselective synthesis of a D-carnitine precursor, based on enzymatic resolution.

Protocol: Enzymatic Resolution of Racemic 4-chloro-3-hydroxy butyric acid alkyl ester

Materials:

  • Racemic 4-chloro-3-hydroxy butyric acid alkyl ester

  • Immobilized lipase (e.g., Novozyme 435)

  • Phosphate (B84403) buffer solution (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: A solution of racemic 4-chloro-3-hydroxy butyric acid alkyl ester is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: The immobilized lipase is added to the solution. The enzyme loading is typically between 1-10% (w/w) of the substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a period of 24-72 hours. The progress of the reaction is monitored by a suitable analytical technique such as HPLC.

  • Enzyme Removal: After the desired conversion is reached (typically around 50%), the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

  • Extraction: The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate) to separate the unreacted (S)-ester.

  • Isolation of the Acid: The pH of the aqueous phase is adjusted to acidic (e.g., pH 2-3) with HCl. The resulting (R)-acid is then extracted with an organic solvent.

  • Drying and Concentration: The organic extracts containing the desired enantiomer are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched product.

  • Chiral Analysis: The enantiomeric excess of the product is determined using chiral HPLC or GC.

Conclusion

The enantioselective synthesis of this compound can be achieved through a variety of robust methodologies. Asymmetric synthesis, particularly through the catalytic reduction of prochiral ketones, offers a direct and efficient route to the desired enantiomer. Enzymatic resolution provides a highly selective and scalable alternative, well-suited for industrial applications. The choice of the optimal synthetic route will depend on factors such as cost, scalability, and the desired level of enantiomeric purity. This guide has provided a detailed overview of the key strategies, offering valuable insights for researchers and professionals in the field of chiral synthesis and drug development.

References

Acetyl-D-carnitine as a Competitive Inhibitor of Carnitine Acetyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carnitine Acetyltransferase (CrAT) is a pivotal enzyme in cellular energy metabolism, facilitating the reversible transfer of acetyl groups between L-carnitine and coenzyme A (CoA). This function is critical for the transport of acetyl units across mitochondrial membranes and for buffering the acetyl-CoA/CoA ratio, thereby influencing fatty acid oxidation and overall metabolic flexibility. The stereoisomer of the native substrate, D-carnitine, and its acetylated form, Acetyl-D-carnitine, are known to interfere with L-carnitine metabolism. This technical guide explores the role of Acetyl-D-carnitine as a competitive inhibitor of CrAT, providing an in-depth overview of the enzyme's function, the mechanism of inhibition, and detailed experimental protocols for its characterization. While direct quantitative kinetic data for Acetyl-D-carnitine is not extensively available in the public domain, this guide compiles related inhibitory information and provides the necessary methodological framework for its determination.

Introduction to Carnitine Acetyltransferase (CrAT)

Carnitine Acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family of enzymes. These enzymes are essential for the transport of fatty acids into the mitochondria for β-oxidation.[1] CrAT specifically deals with short-chain acyl groups, with the acetyl group being the most prominent. The enzyme is localized in the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum.[1]

The primary reaction catalyzed by CrAT is:

Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA

This reversible reaction plays several crucial roles in cellular metabolism:

  • Mitochondrial Acetyl Group Transport: It facilitates the transport of acetyl groups, generated from pyruvate (B1213749) oxidation and fatty acid β-oxidation within the mitochondria, to the cytoplasm for biosynthetic pathways like fatty acid and cholesterol synthesis.

  • Buffering of the Acetyl-CoA/CoA Ratio: By converting acetyl-CoA to acetyl-L-carnitine, CrAT helps to maintain a pool of free Coenzyme A, which is essential for the continued operation of the Krebs cycle and fatty acid oxidation.[2]

  • Metabolic Flexibility: CrAT activity allows cells to switch between glucose and fatty acid oxidation more efficiently by managing the flow of acetyl-CoA.[3]

Acetyl-D-carnitine: A Competitive Inhibitor

The biologically active form of carnitine is the L-enantiomer. The D-enantiomer, D-carnitine, is not a substrate for CrAT and can act as an inhibitor. It is suggested that D-carnitine can interfere with the uptake and transport of L-carnitine by inhibiting carnitine acetyltransferase.[4] While the primary focus of this guide is Acetyl-D-carnitine, it is important to note that its inhibitory properties are likely conferred by the D-carnitine moiety. The acetyl group may influence its binding affinity and transport across cell membranes.

The inhibition by D-carnitine and its derivatives is believed to be competitive, meaning the inhibitor binds to the same active site as the substrate (L-carnitine), preventing the substrate from binding and the reaction from proceeding. However, a comprehensive search of the scientific literature did not yield specific quantitative measures of inhibition such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for Acetyl-D-carnitine. One study on carnitine octanoyltransferase, a related enzyme, described D-carnitine as a weak inhibitor.[5] Another study on Nile tilapia noted that D-carnitine exerts adverse biological effects by suppressing carnitine acetyltransferase.[6]

Quantitative Data on CrAT Inhibition

Due to the lack of specific quantitative data for Acetyl-D-carnitine, the following table presents kinetic data for other known inhibitors of Carnitine Acetyltransferase to provide a comparative context for researchers aiming to quantify the inhibitory potential of Acetyl-D-carnitine.

InhibitorEnzyme SourceType of InhibitionKi ValueKm of L-carnitine (mM)Vmax (nmol/min)Reference
MildronatePigeon breast muscleCompetitive1.6 mM0.395 ± 0.1071.62 ± 0.24[7]
3-Keto-4-pentenoyl-CoANot specifiedActive site-directedNot reportedNot reportedNot reported
Methoxycarbonyl-CoA disulfideNot specifiedActive site-directedNot reportedNot reportedNot reported[1]

Experimental Protocols

To determine the inhibitory kinetics of Acetyl-D-carnitine on CrAT, a continuous spectrophotometric assay is commonly employed. The most widely used method is the DTNB assay, which measures the rate of Coenzyme A (CoA) release.

Principle of the DTNB Assay

The forward reaction of CrAT produces Acetyl-L-carnitine and CoA from Acetyl-CoA and L-carnitine. The released CoA has a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.

Detailed Methodology for DTNB Assay

Materials and Reagents:

  • Purified Carnitine Acetyltransferase

  • L-carnitine hydrochloride

  • Acetyl-Coenzyme A lithium salt

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Acetyl-D-carnitine hydrochloride (as the inhibitor)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Tris-HCl buffer (1 M, pH 8.0).

    • Prepare stock solutions of L-carnitine (e.g., 100 mM), Acetyl-CoA (e.g., 10 mM), and DTNB (e.g., 10 mM in buffer).

    • Prepare a stock solution of Acetyl-D-carnitine in buffer at various concentrations to be tested.

  • Assay Mixture Preparation (per well/cuvette):

    • To a final volume of 200 µL (for a 96-well plate), add the following components in order:

      • Tris-HCl buffer (to a final concentration of 100 mM)

      • DTNB (to a final concentration of 0.5 mM)

      • L-carnitine (at varying concentrations around its Km, e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM)

      • Acetyl-D-carnitine (at several fixed concentrations, e.g., 0, 1, 2, 5, 10 mM)

      • Water to adjust the final volume.

  • Initiation of Reaction:

    • Initiate the reaction by adding a fixed concentration of Acetyl-CoA (e.g., 0.5 mM).

    • Immediately after adding Acetyl-CoA, add the CrAT enzyme solution (e.g., 1-5 µg/mL final concentration) to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate or cuvette in the spectrophotometer.

    • Measure the increase in absorbance at 412 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the slope of the linear phase of the reaction, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

    • Plot the reaction velocity against the substrate (L-carnitine) concentration for each inhibitor concentration.

    • To determine the type of inhibition and the Ki value, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]) can be constructed. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to CrAT and its inhibition.

crat_catalytic_cycle cluster_enzyme Carnitine Acetyltransferase (CrAT) CrAT CrAT CoA Coenzyme A CrAT->CoA releases AcetylLCarnitine Acetyl-L-Carnitine CrAT->AcetylLCarnitine releases AcetylCoA Acetyl-CoA AcetylCoA->CrAT LCarnitine L-Carnitine LCarnitine->CrAT AcetylDCarnitine Acetyl-D-Carnitine AcetylDCarnitine->CrAT inhibits dtnb_assay_workflow start Prepare Assay Mixture (Buffer, DTNB, L-Carnitine, Inhibitor) initiate Initiate Reaction (Add Acetyl-CoA and CrAT) start->initiate measure Measure Absorbance at 412 nm (Spectrophotometer) initiate->measure calculate Calculate Initial Velocity (V₀) measure->calculate plot Generate Kinetic Plots (e.g., Lineweaver-Burk) calculate->plot determine Determine Ki and Inhibition Type plot->determine crat_metabolic_pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Pyruvate Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH CrAT_mito CrAT AcetylCoA_mito->CrAT_mito Krebs Krebs Cycle AcetylCoA_mito->Krebs FattyAcids_mito Fatty Acyl-CoA FattyAcids_mito->AcetylCoA_mito β-oxidation AcetylLCarnitine_mito AcetylLCarnitine_mito CrAT_mito->AcetylLCarnitine_mito produces LCarnitine_mito L-Carnitine LCarnitine_mito->CrAT_mito Translocase Carnitine-Acylcarnitine Translocase (CACT) AcetylLCarnitine_mito->Translocase transport AcetylLCarnitine_cyto Acetyl-L-Carnitine Translocase->AcetylLCarnitine_cyto Glucose Glucose Glucose->Pyruvate Glycolysis CrAT_cyto CrAT AcetylLCarnitine_cyto->CrAT_cyto AcetylCoA_cyto AcetylCoA_cyto CrAT_cyto->AcetylCoA_cyto produces CoA_cyto CoA CoA_cyto->CrAT_cyto FattyAcidSynth FattyAcidSynth AcetylCoA_cyto->FattyAcidSynth Fatty Acid Synthesis Inhibitor Acetyl-D-Carnitine Inhibitor->CrAT_mito inhibits Inhibitor->CrAT_cyto inhibits

References

Potential Neurotoxic Effects of Acetyl-L-Carnitine Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-carnitine (ALCAR) is an endogenous mitochondrial metabolite widely recognized for its neuroprotective and cognitive-enhancing properties. It plays a crucial role in cellular energy metabolism, antioxidant defense, and the modulation of neurotransmitter systems. However, emerging evidence, particularly from clinical trials in specific patient populations, suggests that high concentrations of ALCAR may not be universally beneficial and could, under certain circumstances, contribute to or exacerbate neurotoxic outcomes. This technical guide provides an in-depth analysis of the potential neurotoxic effects of ALCAR accumulation, focusing on the underlying molecular mechanisms, relevant experimental models, and quantitative data from preclinical and clinical studies. The paradoxical, context-dependent neurotoxicity of ALCAR, especially in the presence of other neurotoxic agents, warrants careful consideration in its therapeutic application and in the design of future clinical investigations.

Introduction

Acetyl-L-carnitine is the acetylated ester of L-carnitine, a vital molecule for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond its role in lipid metabolism, ALCAR is involved in the donation of acetyl groups for the synthesis of acetylcholine, the modulation of gene expression via histone acetylation, and the enhancement of mitochondrial bioenergetics.[3][4] These functions have positioned ALCAR as a promising therapeutic agent for a range of neurological disorders, including Alzheimer's disease, diabetic neuropathy, and age-related cognitive decline.[5][6]

Despite the wealth of data supporting its neuroprotective effects, the potential for adverse neurological consequences at supraphysiological concentrations or in specific pathological contexts remains an area of concern. The most compelling evidence for a neurotoxic potential of ALCAR comes from a clinical trial where its administration to breast cancer patients undergoing taxane-based chemotherapy resulted in a worsening of peripheral neuropathy.[7][8][9] This finding challenges the prevailing view of ALCAR as a purely neuroprotective agent and underscores the need for a more nuanced understanding of its pharmacological profile.

This guide will synthesize the available evidence on the potential neurotoxic effects of ALCAR accumulation, providing researchers and drug development professionals with a comprehensive resource to inform their work.

Molecular Mechanisms of Acetyl-L-Carnitine Action and Potential for Neurotoxicity

ALCAR's physiological effects are multifaceted. Understanding these mechanisms is key to hypothesizing how its accumulation could lead to adverse neuronal outcomes.

Mitochondrial Function

ALCAR is integral to mitochondrial energy production. It facilitates the transport of acetyl-CoA into the mitochondria, which is essential for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3] While generally beneficial, an excessive influx of acetyl-CoA could potentially lead to an overproduction of reactive oxygen species (ROS) if the electron transport chain becomes overwhelmed. Although many studies show ALCAR has antioxidant effects, one study in aged rats did report an increase in oxidative stress markers despite improved mitochondrial function with ALCAR supplementation.[10]

Modulation of Glutamatergic Neurotransmission

ALCAR has been shown to modulate the glutamatergic system, a key player in neuronal excitability and excitotoxicity. Studies have demonstrated that ALCAR can upregulate the expression of metabotropic glutamate (B1630785) receptor 2 (mGlu2), which generally has a neuroprotective role by inhibiting glutamate release.[11][12][13] However, the overall impact of high ALCAR concentrations on the delicate balance of excitatory and inhibitory signaling is not fully understood. It is conceivable that in a state of neuronal hyperexcitability, alterations in glutamate receptor expression or function induced by ALCAR could contribute to excitotoxicity.

Epigenetic Modifications

By donating its acetyl group, ALCAR can influence gene expression through the acetylation of histones and transcription factors, such as NF-κB.[11][12] This epigenetic modulation can have wide-ranging effects on neuronal function, including neurogenesis and synaptic plasticity. While often associated with positive outcomes, dysregulation of these epigenetic processes by excessive ALCAR could potentially lead to aberrant gene expression and contribute to neuronal dysfunction.

Interaction with Chemotherapeutic Agents

The most significant evidence for ALCAR's neurotoxic potential comes from its interaction with taxane-based chemotherapy.[7][8][9] Taxanes exert their anticancer effects by stabilizing microtubules, which are also crucial for axonal transport in neurons. The mechanism by which ALCAR exacerbates taxane-induced peripheral neuropathy is not yet fully elucidated. One hypothesis is that ALCAR's influence on mitochondrial function or other cellular processes may somehow sensitize neurons to the disruptive effects of taxanes on microtubule dynamics and axonal transport. Further research is needed to explore this critical interaction.

Quantitative Data on Acetyl-L-Carnitine Dosage and Effects

The following tables summarize quantitative data from preclinical and clinical studies, highlighting the concentrations and dosages of ALCAR used and their observed effects.

Table 1: Preclinical Studies on Acetyl-L-Carnitine's Effects on Neurons

Model SystemALCAR Concentration/DoseDurationKey FindingsReference
Primary rat cortical neurons10-50 µM10 daysReduced cell mortality induced by serum deprivation.[14]
Primary rat motoneurons10 mMAcuteSignificantly reduced NMDA- and kainate-induced excitotoxicity.[15][16]
Primary rat dorsal root ganglion neurons250 µMUp to 2 weeksAttenuated the rate of neuronal mortality in aged neurons.[17][18][19]
PC12 cells50-400 µmol/L24 hours (pretreatment)Increased cell viability after oxygen-glucose deprivation.[20]
Aged F344 rats0.2% (wt/vol) in drinking water3 monthsAmeliorated age-associated mitochondrial ultrastructural decay (when combined with lipoic acid).[10][21]
Healthy mice~0.5 g/kg/day25 daysIncreased brain energy metabolites and altered monoamine neurotransmitter levels.[22]

Table 2: Clinical Studies on Acetyl-L-Carnitine Supplementation

Study PopulationALCAR DosageDurationKey FindingsReference
Women with breast cancer undergoing taxane-based chemotherapy3,000 mg/day24 weeksSignificantly worsened chemotherapy-induced peripheral neuropathy.[7][8][9]
Patients with chemotherapy-induced peripheral neuropathy1 g/day i.v.At least 10 days73% of patients showed at least one grade improvement in neuropathy severity.[23]
Healthy older adults1.5-2 g/day Not specifiedMarked improvement on mental status and memory scores.[1]
Patients with mild cognitive impairment1.5-3 g/day 3 monthsImprovements in cognitive function.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of ALCAR's neurotoxic potential.

Assessment of Neuronal Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

  • Cell Culture: Plate primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere and differentiate as required.

  • Treatment: Expose the cells to a range of ALCAR concentrations (e.g., 1 µM to 10 mM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for cell death (e.g., a known neurotoxin).

  • MTT Incubation: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.[20][24][25]

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function.

Protocol:

  • Cell Seeding: Seed neurons onto Seahorse XF cell culture microplates at an optimized density.

  • Culture and Treatment: Culture the cells and treat with ALCAR as described in the previous protocol.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.

  • Mito Stress Test: Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Seahorse XF Analysis: Calibrate the instrument and run the Mito Stress Test protocol.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[26][27][28][29][30]

Immunocytochemistry for Neuronal Markers and Protein Expression

Immunocytochemistry allows for the visualization and localization of specific proteins within cells, which can be used to assess neuronal morphology, apoptosis, and the expression of signaling molecules.

Protocol:

  • Cell Culture and Treatment: Culture neurons on coverslips and treat with ALCAR.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against target proteins (e.g., β-III tubulin for neuronal morphology, cleaved caspase-3 for apoptosis, p-NF-κB for signaling pathway activation) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.[9][31][32][33]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

ALCAR_Signaling cluster_ALCAR Acetyl-L-Carnitine (High Concentration) cluster_Mitochondria Mitochondrial Effects cluster_Epigenetic Epigenetic Modulation cluster_Glutamate Glutamatergic System cluster_Toxicity Potential Neurotoxic Outcomes ALCAR Acetyl-L-Carnitine Mito Mitochondrial Acetyl-CoA Pool ALCAR->Mito Increases Histone_Ac Histone Acetylation ALCAR->Histone_Ac Donates Acetyl Group NFkB NF-κB Acetylation ALCAR->NFkB Donates Acetyl Group Taxane_Toxicity Potentiation of Taxane Neurotoxicity ALCAR->Taxane_Toxicity Potentiates (Mechanism Unclear) ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Potentially Increases at High Load Oxidative_Stress Increased Oxidative Stress ROS->Oxidative_Stress Gene_Dysregulation Aberrant Gene Expression Histone_Ac->Gene_Dysregulation mGlu2 mGlu2 Receptor Expression NFkB->mGlu2 Upregulates NFkB->Gene_Dysregulation Excitotoxicity Altered Excitability / Excitotoxicity mGlu2->Excitotoxicity Modulates Taxane Taxane Chemotherapy Taxane->Taxane_Toxicity

Caption: Potential signaling pathways affected by high concentrations of Acetyl-L-Carnitine.

Experimental Workflows

Experimental_Workflow cluster_Preparation Cell Culture and Treatment cluster_Assays Functional and Molecular Assays cluster_Analysis Data Analysis and Interpretation start Culture Neuronal Cells treat Treat with varying concentrations of ALCAR (with/without co-treatment, e.g., taxane) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability mito_resp Mitochondrial Respiration Assay (e.g., Seahorse XF) treat->mito_resp immuno Immunocytochemistry treat->immuno gene_exp Gene Expression Analysis (e.g., qPCR) treat->gene_exp dose_response Dose-Response Curves viability->dose_response mito_resp->dose_response morphology Neuronal Morphology Analysis immuno->morphology protein_exp Protein Expression/Localization immuno->protein_exp pathway Signaling Pathway Analysis gene_exp->pathway conclusion Conclusion on Neurotoxic Potential dose_response->conclusion morphology->conclusion protein_exp->conclusion pathway->conclusion

Caption: A generalized experimental workflow for investigating the neurotoxic potential of ALCAR.

Conclusion

While Acetyl-L-carnitine is predominantly a neuroprotective agent, the existing evidence, particularly from clinical trials involving chemotherapy, strongly suggests a context-dependent neurotoxic potential. The accumulation of ALCAR, especially in conjunction with other neurotoxic insults, may lead to adverse neuronal outcomes. The precise mechanisms underlying this paradoxical effect are not yet fully understood and represent a critical area for future research. A deeper understanding of the dose-dependent effects of ALCAR on mitochondrial function, glutamatergic signaling, and epigenetic regulation is necessary to fully delineate its safety profile. Researchers, scientists, and drug development professionals should exercise caution when considering high-dose ALCAR supplementation, particularly in vulnerable patient populations, and should be guided by the experimental approaches outlined in this technical guide to further investigate its complex neurobiological effects.

References

The Disruptive Influence of D-Carnitine Esters on Mitochondrial Fatty Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid β-oxidation is a critical pathway for cellular energy homeostasis. The transport of long-chain fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle, a system of enzymes and transporters. This technical guide provides an in-depth examination of the disruptive role of D-carnitine and its acyl esters, particularly medium and long-chain derivatives, on this vital metabolic pathway. Contrary to the physiological function of L-carnitine, the D-isomers act as potent inhibitors of the carnitine shuttle, primarily targeting the carnitine-acylcarnitine translocase (CACT). This document elucidates the mechanism of this inhibition, presents quantitative data on the inhibitory potency of various D-acylcarnitine esters, and provides detailed experimental protocols for studying these effects. The presented information is crucial for researchers in metabolic diseases and professionals in drug development, as D-carnitine derivatives can serve as valuable tools for investigating fatty acid metabolism and as potential leads for therapeutic intervention.

Introduction: The Carnitine Shuttle and Mitochondrial Fatty Acid Transport

The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). Their entry into the mitochondrial matrix for subsequent β-oxidation is mediated by the carnitine shuttle, a multi-step process involving three key components:

  • Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitine esters.

  • Carnitine-Acylcarnitine Translocase (CACT): An antiporter embedded in the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[1][2]

  • Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.

The naturally occurring and biologically active form of carnitine is the L-isomer.[3] L-carnitine and its acetylated form, acetyl-L-carnitine, play crucial roles in cellular metabolism, including the regulation of the mitochondrial acetyl-CoA/CoA ratio.[4][5]

The Disruptive Mechanism of D-Carnitine Esters

While L-carnitine is essential for fatty acid metabolism, its unnatural stereoisomer, D-carnitine, and its acylated derivatives act as inhibitors of the carnitine shuttle. It is a critical distinction that acetyl-D-carnitine itself does not significantly inhibit the key components of the carnitine shuttle .[6] Instead, the primary disruptive agents are the medium and long-chain acyl esters of D-carnitine .

The primary molecular target of these D-acylcarnitines is the carnitine-acylcarnitine translocase (CACT) .[7] D-acylcarnitines act as competitive inhibitors of CACT, binding to the translocase but not being efficiently transported. This competitive inhibition effectively blocks the entry of L-acylcarnitines into the mitochondrial matrix, thereby halting the process of long-chain fatty acid oxidation. This inhibition is dependent on the chain length of the acyl group, with medium to long-chain derivatives exhibiting the most potent inhibitory effects.

Quantitative Analysis of CACT Inhibition by D-Acylcarnitines

The inhibitory potency of various D-acylcarnitine esters on CACT has been quantified in several studies. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50).

InhibitorIC50 (µM)Tissue SourceSpeciesReference
(+)-Octanoylcarnitine~35LiverRat[8]
(+)-Decanoylcarnitine~5LiverRat[8]
(+)-Palmitoylcarnitine~35LiverRat[8]
(+)-Hexanoylcarnitine>200LiverRat[8]
(+)-AcetylcarnitineNo significant inhibitionLiverRat[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of D-carnitine esters on mitochondrial fatty acid transport.

Isolation of Rat Liver Mitochondria

Objective: To obtain a purified and functional fraction of mitochondria from rat liver for subsequent assays.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isolation Buffer I (pH 7.4): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA.[9]

  • Isolation Buffer II (pH 7.4): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 20 mM EGTA.[9]

  • 0.85% NaCl, ice-cold

  • Teflon-on-glass homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat via an approved method. Anesthetics should be avoided as they can affect mitochondrial function.[4]

  • Excise the liver and immediately place it in a beaker of ice-cold 0.85% NaCl to chill.[10]

  • Mince the liver tissue in a 50 ml beaker and wash several times with ice-cold 0.85% NaCl to remove blood.[4]

  • Transfer the minced tissue to a pre-chilled Teflon-on-glass homogenizer with 20 ml of ice-cold Isolation Buffer I.[10]

  • Homogenize the tissue with 6-8 passes of the pestle at a low speed.[4]

  • Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[4]

  • Carefully decant the supernatant into fresh centrifuge tubes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4]

  • Discard the supernatant. Resuspend the mitochondrial pellet in 20 ml of ice-cold Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.[4]

  • Repeat the wash step with Isolation Buffer II.[4]

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II (e.g., 0.7 ml) and determine the protein concentration using a suitable method (e.g., Biuret or BCA assay).[4][9]

  • Store the mitochondrial suspension on ice and use within 4 hours for functional assays.[9]

Assay of Carnitine-Acylcarnitine Translocase (CACT) Activity

Objective: To measure the rate of carnitine exchange across the inner mitochondrial membrane and assess the inhibitory effect of D-acylcarnitines. This protocol is based on the inhibitor-stop method.

Materials:

  • Isolated mitochondria (as described in 4.1)

  • [³H]L-carnitine

  • L-carnitine (unlabeled)

  • D-acylcarnitine esters (test inhibitors)

  • Mersalyl (B1676301) (inhibitor for stopping the reaction)

  • Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.2)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Pre-load the isolated mitochondria with [³H]L-carnitine by incubating them in a buffer containing a known concentration of the radiolabel.

  • Wash the pre-loaded mitochondria to remove external radiolabel.

  • Initiate the exchange reaction by adding a saturating concentration of unlabeled L-carnitine to the mitochondrial suspension. Simultaneously, add the D-acylcarnitine inhibitor at various concentrations.

  • Incubate for a defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 25°C).

  • Stop the reaction by adding a potent inhibitor of CACT, such as mersalyl (final concentration 1-2 mM).[7]

  • Immediately centrifuge the mitochondria to pellet them.

  • Measure the radioactivity in the supernatant, which represents the amount of [³H]L-carnitine that has been exchanged out of the mitochondria.

  • Calculate the rate of carnitine exchange and determine the IC50 of the D-acylcarnitine inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Assay of Carnitine Palmitoyltransferase (CPT) I and II Activity

Objective: To measure the activity of CPT I and CPT II and to confirm that D-acylcarnitines do not directly inhibit these enzymes. A common method is the radiochemical forward assay.

Materials:

  • Isolated mitochondria (as described in 4.1)

  • [³H]L-carnitine

  • Palmitoyl-CoA

  • Malonyl-CoA (for CPT I inhibition)

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 1 mM KCN, 1 mM DTT, pH 7.4)

  • Perchloric acid

  • Butanol

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure for CPT I Activity:

  • Pre-incubate the isolated mitochondria in the reaction buffer containing BSA.

  • Initiate the reaction by adding palmitoyl-CoA and [³H]L-carnitine.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding perchloric acid.

  • Extract the formed [³H]palmitoylcarnitine with butanol.

  • Measure the radioactivity in the butanol phase using a liquid scintillation counter.

  • To measure CPT II activity, the CPT I activity is inhibited by adding malonyl-CoA to the reaction mixture. The remaining activity is attributed to CPT II. Alternatively, the outer mitochondrial membrane can be disrupted (e.g., with digitonin) to expose CPT II to its substrates.

Visualizations

Signaling Pathway: The Carnitine Shuttle

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_synthase Acyl-CoA Synthetase LCFA->AcylCoA_synthase ATP, CoA LC_AcylCoA_c Long-Chain Acyl-CoA AcylCoA_synthase->LC_AcylCoA_c CPT1 CPT I LC_AcylCoA_c->CPT1 LC_Acylcarnitine Long-Chain Acylcarnitine CPT1->LC_Acylcarnitine CoA CACT CACT LC_Acylcarnitine->CACT CPT2 CPT II LC_AcylCoA_m Long-Chain Acyl-CoA L_Carnitine_c L-Carnitine CACT->L_Carnitine_c BetaOxidation β-Oxidation LC_AcylCoA_m->BetaOxidation CPT2->LC_AcylCoA_m L_Carnitine_m L-Carnitine CPT2->L_Carnitine_m L_Carnitine_m->CACT L_Carnitine_c->CPT1

Caption: The carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondrial matrix.

Experimental Workflow: Assessing CACT Inhibition

CACT_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis IsolateMito 1. Isolate Mitochondria (e.g., from rat liver) LoadMito 2. Pre-load Mitochondria with [³H]L-carnitine IsolateMito->LoadMito WashMito 3. Wash Mitochondria to remove external radiolabel LoadMito->WashMito Initiate 4. Initiate Exchange Reaction (Unlabeled L-carnitine + D-acylcarnitine) WashMito->Initiate Incubate 5. Incubate (Controlled time and temperature) Initiate->Incubate Stop 6. Stop Reaction (Add Mersalyl) Incubate->Stop Centrifuge 7. Centrifuge Mitochondria Stop->Centrifuge Measure 8. Measure Radioactivity in Supernatant Centrifuge->Measure Calculate 9. Calculate Rate of Exchange and Determine IC50 Measure->Calculate Competitive_Inhibition CACT CACT (Transporter) Transport Transport into Matrix (β-oxidation) CACT->Transport Transports NoTransport Inhibition of Transport CACT->NoTransport L_Acylcarnitine L-Acylcarnitine (Substrate) L_Acylcarnitine->CACT Binds D_Acylcarnitine D-Acylcarnitine (Inhibitor) D_Acylcarnitine->CACT Binds (Competes)

References

The Role of Acetyl-L-Carnitine Chloride in Enhancing Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-carnitine (ALCAR) is a pivotal endogenous molecule that plays a critical role in cellular energy metabolism. As the acetylated ester of L-carnitine (B1674952), ALCAR is integral to the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production in the form of adenosine (B11128) triphosphate (ATP). Beyond its canonical role in fatty acid metabolism, ALCAR also contributes its acetyl group to the formation of acetyl-CoA, a primary substrate for the Krebs cycle, and modulates key signaling pathways that govern cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways. This technical guide provides an in-depth exploration of the mechanisms by which ALCAR impacts cellular energy metabolism, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Cellular energy metabolism is a complex and highly regulated network of biochemical processes that generate ATP to fuel cellular activities. Mitochondria, the powerhouses of the cell, are central to this process, hosting the Krebs cycle and oxidative phosphorylation. Acetyl-L-carnitine chloride (ALCAR) is a naturally occurring compound that is essential for optimal mitochondrial function.[1] It is synthesized endogenously and can also be obtained through dietary sources.[2] ALCAR's primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their oxidation and subsequent energy production.[3] This guide delves into the multifaceted role of ALCAR in cellular energy metabolism, providing a technical resource for researchers and professionals in the field of drug development.

Mechanism of Action

Facilitation of Fatty Acid Oxidation

The primary and most well-understood role of ALCAR is its involvement in the carnitine shuttle system. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these large molecules. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acyl-carnitine.[3] This acyl-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating acyl-CoA and free L-carnitine. The liberated acyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the Krebs cycle and oxidative phosphorylation to generate ATP.[5]

Contribution to the Krebs Cycle

ALCAR serves as a direct donor of acetyl groups for the formation of acetyl-CoA within the mitochondria.[6] Acetyl-CoA is a key metabolic intermediate that condenses with oxaloacetate to form citrate, initiating the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). By providing a readily available source of acetyl-CoA, ALCAR can enhance the flux through the Krebs cycle, leading to increased production of NADH and FADH2, the primary electron donors for the electron transport chain.

Modulation of Cellular Signaling Pathways

AMP-Activated Protein Kinase (AMPK): AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio). Activated AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Studies have shown that ALCAR can activate AMPK, although the precise mechanism is still under investigation.[7] AMPK activation, in turn, can lead to increased glucose uptake and fatty acid oxidation.

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is generally activated under conditions of high nutrient and energy availability. There is evidence to suggest that ALCAR may modulate mTOR signaling, potentially through its influence on AMPK, as AMPK is a known inhibitor of mTOR.[8]

Quantitative Effects on Cellular Metabolism

The following tables summarize the quantitative effects of Acetyl-L-carnitine supplementation on various parameters of cellular energy metabolism as reported in preclinical studies.

Table 1: Effect of ALCAR on Oxygen Consumption

Organism/Cell TypeTreatment DetailsParameter MeasuredResultReference
Old Rats (Hepatocytes)1.5% (wt/vol) ALCAR in drinking water for 1 monthOxygen Consumption RateIncreased from 328 ± 42 to 450 ± 42 μM O₂/min/10⁷ cells[9][10]
Old Rats (Perfused Liver)1.5% (w/v) ALCAR in drinking water for 1 monthOxygen ConsumptionAlmost completely restored the age-dependent decline[11]
Young Rats (Perfused Liver)1.5% (w/v) ALCAR in drinking water for 1 monthOxygen ConsumptionIncreased[11]
Old Rats (Skeletal Muscle)15 g/L ALCAR in drinking water for 1 monthSkeletal Muscle RespirationElevated[12]

Table 2: Effect of ALCAR on Mitochondrial Enzyme Activity and Protein Levels

Organism/Cell TypeTreatment DetailsParameter MeasuredResultReference
Old Rats (Heart Interfibrillar Mitochondria)Dietary supplementation with ALCARCPT1 ActivityReversed the age-related decline[13]
Aged Rats (Heart and Skeletal Muscle)L-carnitine supplementation for 14 and 21 daysElectron Transport Chain Complex ActivitiesImproved levels in aged rats[14]
Aged Rats (Heart and Skeletal Muscle)L-carnitine supplementationCitric Acid Cycle Enzyme Activities (Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, malate (B86768) dehydrogenase)Reverted activities nearer to that of young control rats[15]
Aged Rat HeartIntraperitoneal injection or oral administration of ALCARMitochondrial Protein AcetylationIncreased acetylation of Krebs cycle, β-oxidation, and ATP synthase enzymes[16]

Table 3: Effect of ALCAR on ATP Levels and Other Metabolites

Organism/Cell TypeTreatment DetailsParameter MeasuredResultReference
SH-SY-5Y Human Neuroblastoma Cells50 µM ALCARATP Levels (following Aβ-induced depletion)Prevented ATP depletion[6]
Newborn Rat HepatocytesIncubation with oleate, lactate, and carnitineIntracellular ATP ConcentrationSignificantly increased with carnitine supplementation[17]
Old Rat HeartDietary supplementation with ALCARAcyl-carnitine LevelsRestored to levels seen in young controls[13]

Experimental Protocols

Measurement of Fatty Acid Oxidation (FAO)

This protocol describes a radiometric assay to measure the β-oxidation of [1-¹⁴C]-palmitic acid by quantifying the production of ¹⁴C-labeled acid-soluble metabolites (ASMs).[18][19]

Materials:

  • Cells of interest (e.g., C2C12 myotubes)

  • Cell culture medium

  • [1-¹⁴C]-Palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • L-Carnitine

  • Perchloric acid (PCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed cells in a 24-well plate and grow to confluence.

  • Preparation of ¹⁴C-Palmitate-BSA Conjugate:

    • Prepare a stock solution of non-radioactive palmitate complexed to BSA.

    • Add a known amount of [1-¹⁴C]-palmitic acid to the palmitate-BSA solution.

  • Assay Incubation:

    • Wash cells with serum-free medium.

    • Add assay medium containing the ¹⁴C-palmitate-BSA conjugate and L-carnitine to the cells.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Termination and ASM Separation:

    • Stop the reaction by adding cold PCA to precipitate macromolecules.

    • Centrifuge the samples to pellet the precipitate.

    • Collect the supernatant containing the ASMs.

  • Quantification:

    • Add the supernatant to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of FAO as nmol of ¹⁴C-palmitate converted to ASMs per unit time per mg of protein.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR in intact cells.[20][21]

Materials:

  • Cells of interest

  • Seahorse XF cell culture microplate

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Extracellular flux analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Instrument Setup and Calibration: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.

  • Mitochondrial Stress Test:

    • Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

    • Place the cell plate in the analyzer.

    • Perform sequential injections of oligomycin, FCCP, and rotenone/antimycin A while measuring OCR at baseline and after each injection.

  • Data Analysis:

    • Calculate key parameters of mitochondrial respiration:

      • Basal Respiration

      • ATP-linked Respiration

      • Maximal Respiration

      • Proton Leak

      • Spare Respiratory Capacity

Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify cellular ATP levels.[22][23]

Materials:

  • Cells of interest

  • 96-well opaque-walled plates

  • ATP assay kit (containing luciferase, luciferin (B1168401), and cell lysis buffer)

  • Luminometer

Procedure:

  • Cell Culture: Seed cells in a 96-well opaque-walled plate and treat with ALCAR as required.

  • Cell Lysis:

    • Remove the culture medium.

    • Add cell lysis buffer to each well and incubate to release cellular contents, including ATP.

  • Luciferase Reaction:

    • Add the luciferase/luciferin reagent to each well. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Measurement:

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the samples by interpolating from the standard curve.

    • Normalize ATP levels to cell number or protein concentration.

Visualization of Pathways and Workflows

Signaling Pathways

ALCAR_Signaling ALCAR Acetyl-L-Carnitine AMPK AMPK ALCAR->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Stimulates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Stimulates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: ALCAR-mediated modulation of AMPK and mTOR signaling pathways.

Experimental Workflow: Measurement of Fatty Acid Oxidation

FAO_Workflow start Start: Seed Cells in 24-well plate culture Culture to confluence start->culture wash Wash cells with serum-free medium culture->wash prepare_reagent Prepare [1-14C]-Palmitate-BSA conjugate incubate Incubate with assay medium (37°C, 2h) prepare_reagent->incubate wash->incubate terminate Terminate reaction with cold PCA incubate->terminate centrifuge Centrifuge to pellet precipitate terminate->centrifuge collect Collect supernatant (ASMs) centrifuge->collect measure Measure radioactivity (Scintillation Counter) collect->measure analyze Analyze data: Calculate FAO rate measure->analyze end End analyze->end

Caption: Workflow for radiometric measurement of fatty acid oxidation.

Core Mechanism of ALCAR in Mitochondrial Metabolism

ALCAR_Mitochondria cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix LongChainFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LongChainFA->AcylCoA CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine_cyto Acyl-Carnitine CPT1->AcylCarnitine_cyto AcylCarnitine_mito Acyl-Carnitine AcylCarnitine_cyto->AcylCarnitine_mito CACT Transporter ALCAR_cyto Acetyl-L-Carnitine ALCAR_mito Acetyl-L-Carnitine ALCAR_cyto->ALCAR_mito Transport CPT2 CPT2 AcylCarnitine_mito->CPT2 AcylCoA_mito Acyl-CoA CPT2->AcylCoA_mito BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle ATP ATP KrebsCycle->ATP Generates ALCAR_mito->AcetylCoA Donates Acetyl Group

Caption: Core mechanism of ALCAR in mitochondrial fatty acid oxidation and Krebs cycle.

Conclusion

Acetyl-L-carnitine chloride is a multifaceted molecule that plays a central and indispensable role in cellular energy metabolism. Its ability to facilitate the transport of fatty acids into the mitochondria for β-oxidation, provide acetyl groups for the Krebs cycle, and modulate key metabolic signaling pathways underscores its importance in maintaining cellular energy homeostasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of ALCAR in various metabolic and age-related disorders. Future research should continue to explore the precise molecular mechanisms underlying ALCAR's effects and its potential applications in clinical settings.

References

A Comparative In Vitro Analysis of Acetyl-L-carnitine and Acetyl-D-carnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Acetyl-L-carnitine (ALCAR), the biologically active isomer, and its counterpart, Acetyl-D-carnitine chloride. Due to the limited research on the D-isomer, this document focuses on the extensive in vitro data available for ALCAR, with comparative insights into the D-isomer's distinct properties where available. The information presented herein is intended to support further research and drug development efforts in neurology, metabolism, and cellular biology.

Cellular Uptake and Metabolism: A Tale of Two Isomers

The stereochemistry of acetylcarnitine plays a critical role in its biological activity, beginning with its transport across the cell membrane and subsequent metabolic fate. In vitro studies using isolated guinea-pig enterocytes have demonstrated that both L-carnitine (B1674952) and D-carnitine are taken up via a carrier-mediated process. This transport is temperature-dependent and for the L-isomer, also sodium-dependent.[1]

A key differentiator between the two isomers lies in their intracellular metabolism. While D-carnitine is not metabolized, L-carnitine is readily acetylated.[1] In fact, this acetylation is a primary driver for the higher intracellular to extracellular concentration gradient observed for L-carnitine compared to D-carnitine.[1] Acetyl-L-carnitine, when taken up by intestinal cells, is deacetylated and then partially reacetylated intracellularly.[1]

ParameterL-CarnitineD-CarnitineAcetyl-L-carnitineSource
Transport Mechanism Carrier-mediated, Na+-dependentCarrier-mediatedCarrier-mediated[1]
Km (Jejunal cells) 6-7 µM5 µM-[1]
Intracellular Metabolism Acetylated (approx. 60% after 30 min)Not metabolizedDeacetylated and reacetylated[1]
Intracellular/Extracellular Gradient 2.71.4-[1]
Experimental Protocol: Carnitine Uptake Assay in Isolated Enterocytes

This protocol is adapted from studies on guinea-pig enterocytes.[1]

1. Cell Isolation:

  • Euthanize a guinea pig and excise the jejunum and ileum.

  • Wash the intestinal segments with ice-cold saline.

  • Fill the segments with a citrate-buffered saline solution and incubate at 37°C for 15 minutes.

  • Gently palpate the segments to release the enterocytes into a fresh buffer solution.

  • Filter the cell suspension through nylon gauze and wash the cells by centrifugation.

2. Uptake Assay:

  • Resuspend the isolated enterocytes in a Krebs-Ringer bicarbonate buffer.

  • Pre-incubate the cell suspension at 37°C for 5 minutes.

  • Initiate the uptake by adding radiolabeled [¹⁴C]L-carnitine or [¹⁴C]D-carnitine at the desired concentration.

  • At specified time points, take aliquots of the cell suspension and immediately centrifuge them through a layer of silicone oil to separate the cells from the incubation medium.

  • Lyse the cell pellet and measure the radioactivity using a scintillation counter.

  • To determine the intracellular metabolism, the cell lysate can be analyzed by chromatography to separate free carnitine from its acetylated form.

3. Data Analysis:

  • Calculate the intracellular concentration of the radiolabeled substrate.

  • Determine the kinetic parameters (Km and Vmax) by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Neuroprotective Effects of Acetyl-L-carnitine

A significant body of in vitro research has focused on the neuroprotective properties of Acetyl-L-carnitine. These studies demonstrate its ability to mitigate neuronal cell death induced by various insults, including excitotoxicity and oxidative stress.

Protection Against Excitotoxicity

ALCAR has been shown to protect primary rat cortical and hippocampal neurons from excitotoxicity induced by glutamate, kainic acid, and N-methyl-D-aspartate (NMDA).[2] Chronic exposure to ALCAR (10-50 µM for 10 days) reduced cell mortality caused by fetal calf serum deprivation.[2] Acute co-exposure with 1 mM ALCAR attenuated the neurotoxicity induced by 250 µM NMDA.[2]

ConditionCell TypeInsultALCAR ConcentrationOutcomeSource
Chronic Exposure (10 days)Rat Hippocampal & Cortical NeuronsFetal Calf Serum Deprivation (24h)10-50 µMReduced cell mortality[2]
Chronic Exposure (10 days)Rat Hippocampal & Cortical NeuronsGlutamate (0.25-1 mM, 24h)50 µMPartial protection[2]
Chronic Exposure (10 days)Rat Hippocampal & Cortical NeuronsKainic Acid (250-500 µM, 24h)50 µMPartial protection[2]
Acute Co-exposureRat Cortical NeuronsNMDA (100 µM, 30 min)1 mM86.2 ± 3.4% live cells vs 64.3 ± 12.9% in NMDA group[3]
Chronic TreatmentRat Hippocampal & Cortical NeuronsNMDA (0.25-1 mM, 24h)50 µMSignificantly reduced neuronal death[2]
Chronic TreatmentRat Cortical NeuronsNMDA (100 µM, 30 min + 24h recovery)1 mM74.4 ± 9.9% live cells vs 33.7 ± 9.6% in NMDA group[3]
Mitigation of Oxidative Stress and Mitochondrial Dysfunction

ALCAR's neuroprotective effects are also attributed to its role in mitochondrial function and its antioxidant properties. In vitro studies using PC12 cells subjected to oxygen-glucose deprivation (OGD), a model for ischemia, have shown that pretreatment with ALCAR (200 µmol/L) reduces cell injury, apoptosis, and death.[4][5] This protective effect is associated with an increase in the activities of superoxide (B77818) dismutase (SOD) and ATPase, and a decrease in the concentration of malondialdehyde (MDA), a marker of lipid peroxidation.[4][5]

ParameterCell TypeInsultALCAR ConcentrationOutcomeSource
Cell ViabilityPC12 cellsOGD200 µmol/LIncreased cell viability[5]
Apoptosis (TUNEL)PC12 cellsOGD200 µmol/LReduced apoptosis[5]
Cell Death (SYTOX/PI)PC12 cellsOGD200 µmol/LReduced cell death[5]
SOD ActivityPC12 cellsOGD200 µmol/LIncreased activity[4][5]
ATPase ActivityPC12 cellsOGD200 µmol/LIncreased activity[4][5]
MDA LevelsPC12 cellsOGD200 µmol/LDecreased levels[4][5]
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol is based on studies using PC12 cells.[5]

1. Cell Culture and Pretreatment:

  • Culture PC12 cells in DMEM supplemented with fetal bovine serum and horse serum.

  • Seed cells in 96-well plates for viability assays or on coverslips in larger plates for microscopy-based assays.

  • Pre-treat the cells with the desired concentration of Acetyl-L-carnitine (e.g., 200 µmol/L) for 24 hours.

2. Oxygen-Glucose Deprivation (OGD):

  • Prepare a glucose-free buffer (e.g., Earle's Balanced Salt Solution without glucose).

  • Wash the cells with the glucose-free buffer.

  • Place the cells in an anaerobic chamber with a hypoxic gas mixture (e.g., 95% N₂, 5% CO₂) at 37°C for a predetermined duration (e.g., 3 hours).

3. Reperfusion and Assessment:

  • After the OGD period, replace the glucose-free buffer with the original culture medium.

  • Return the cells to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

  • Evaluate cell death and apoptosis using fluorescent staining methods such as TUNEL for DNA fragmentation, and SYTOX Green or Propidium Iodide (PI) for membrane integrity.

4. Biochemical Assays:

  • For mechanistic studies, lyse the cells after the reperfusion period.

  • Measure the activity of antioxidant enzymes like SOD using commercially available kits.

  • Quantify lipid peroxidation by measuring MDA levels using a thiobarbituric acid reactive substances (TBARS) assay.

  • Measure ATPase activity using a colorimetric assay that detects inorganic phosphate (B84403) released from ATP hydrolysis.

Signaling Pathways and Mechanisms of Action

The in vitro effects of Acetyl-L-carnitine are underpinned by its central role in cellular energy metabolism, particularly within the mitochondria.

The Carnitine Shuttle and Fatty Acid Oxidation

ALCAR is an integral part of the carnitine shuttle, a system that transports long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is crucial for generating ATP, especially in energy-demanding tissues like the brain.

G cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_oms Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA CPT1 CPT I AcylCoA->CPT1 Lcarnitine_cyt L-Carnitine Lcarnitine_cyt->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CACT->Lcarnitine_cyt AcylCoA_mito Acyl-CoA CACT->AcylCoA_mito via CPT II BetaOx β-Oxidation AcylCoA_mito->BetaOx CPT2 CPT II Lcarnitine_mito L-Carnitine CPT2->Lcarnitine_mito AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Lcarnitine_mito->CACT G ALCAR Acetyl-L-carnitine AcetylCoA Acetyl-CoA ALCAR->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ACh Acetylcholine AcetylCoA->ACh ATP ATP TCA->ATP

References

Methodological & Application

Chiral HPLC Method for the Separation of Acetylcarnitine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcarnitine, a chiral molecule, plays a crucial role in cellular metabolism, with the L-enantiomer being biologically active. The D-enantiomer, however, can exhibit toxic effects. Consequently, the enantiomeric purity of acetyl-L-carnitine is a critical quality attribute in pharmaceutical formulations and a key parameter in biomedical research. This document provides detailed application notes and protocols for the chiral separation of acetylcarnitine enantiomers using High-Performance Liquid Chromatography (HPLC). Both direct and indirect methods are presented, offering flexibility for various laboratory settings and analytical requirements.

Introduction

The separation of enantiomers is a significant challenge in analytical chemistry. For acetylcarnitine, distinguishing between the D- and L-forms is essential for ensuring the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations, employing either a chiral stationary phase (CSP) for direct separation or a chiral derivatizing agent for indirect separation on a standard achiral column. This note details validated methods for both approaches.

Direct Chiral HPLC Separation

Direct methods involve the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Method 1: Ligand-Exchange Chiral HPLC

This method utilizes a ligand-exchange type chiral column for the separation of acetylcarnitine enantiomers.

Experimental Protocol:

  • Sample Preparation: Dissolve the acetylcarnitine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: SUMICHIRAL OA-6100

    • Mobile Phase: 2 mM aqueous Copper (II) Sulfate (CuSO₄) solution containing 500 mM Sodium Perchlorate (NaClO₄).

    • Flow Rate: 0.4 mL/min[1]

    • Detection: UV at 235 nm[1]

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

Expected Results:

The enantiomers are expected to be baseline separated, with the D-enantiomer eluting before the L-enantiomer.[1]

ParameterValue
Resolution (Rs)1.92
Separation Factor (α)1.11
Limit of Detection (LOD)0.1%
Limit of Quantitation (LOQ)0.15%

Table 1: Typical performance data for the direct ligand-exchange chiral HPLC method.[1]

Method 2: Teicoplanin-Based Chiral Stationary Phase

This method employs a macrocyclic glycopeptide-based chiral stationary phase.

Experimental Protocol:

  • Sample Preparation: Dissolve the acetylcarnitine sample in the mobile phase to a suitable concentration.

  • HPLC System: A standard HPLC system with an Evaporative Light Scattering Detector (ELSD) is recommended.

  • Chromatographic Conditions:

    • Column: TE CSP (250 x 4.6 mm ID)[2]

    • Mobile Phase: Methanol/Water (85/15, v/v) containing 20 mM Ammonium Acetate.[2]

    • Flow Rate: 1 mL/min[2]

    • Column Temperature: 25°C[2]

    • Detection: ELSD[2]

Expected Results:

This method provides excellent separation of the enantiomers. The elution order is typically the R-enantiomer (D-form) before the S-enantiomer (L-form).[2]

ParameterValue
Retention Factor (k1)1.46
Separation Factor (α)3.04

Table 2: Chromatographic parameters for the teicoplanin-based CSP method.[2]

Indirect Chiral HPLC Separation

Indirect methods involve the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column.

Method 3: Derivatization with L-alanine-beta-naphthylamide

This method involves pre-column derivatization followed by separation on a reversed-phase column.[1][3]

Experimental Protocol:

  • Derivatization Procedure:

    • To an aqueous solution of acetylcarnitine, add a solution of L-alanine-beta-naphthylamide (L-Ala-beta-NA) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Allow the reaction to proceed at room temperature for approximately 10 minutes.[1][3]

  • Sample Preparation: After derivatization, the reaction mixture can be directly injected or diluted with the mobile phase as needed.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: ODS (Octadecylsilane) C18 column[1][3]

    • Mobile Phase: A suitable mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 254 nm[1][3]

    • Column Temperature: Ambient

Expected Results:

The diastereomeric derivatives are separated on the C18 column.

ParameterValue
Resolution (Rs)1.94
Separation Factor (α)1.10
Run Time< 10 minutes
Detection Limit of D-AC in L-AC< 0.05%

Table 3: Performance characteristics of the indirect method with L-Ala-beta-NA derivatization.[3]

Experimental Workflows

Chiral_HPLC_Workflows cluster_direct Direct Method cluster_indirect Indirect Method d_sample Sample Preparation d_hplc Chiral HPLC System d_sample->d_hplc d_sep Enantiomeric Separation d_hplc->d_sep d_det Detection d_sep->d_det d_res Results d_det->d_res i_sample Sample i_deriv Derivatization with Chiral Reagent i_sample->i_deriv i_hplc Achiral HPLC System i_deriv->i_hplc i_sep Diastereomeric Separation i_hplc->i_sep i_det Detection i_sep->i_det i_res Results i_det->i_res

Caption: Experimental workflows for direct and indirect chiral HPLC separation of acetylcarnitine enantiomers.

Signaling Pathways and Logical Relationships

Chiral_Separation_Logic cluster_problem Analytical Problem cluster_approach HPLC Approach cluster_mechanism Separation Mechanism cluster_outcome Outcome problem Mixture of Acetylcarnitine Enantiomers (D and L) direct Direct Separation problem->direct indirect Indirect Separation problem->indirect csp Chiral Stationary Phase (CSP) direct->csp deriv Chiral Derivatizing Agent indirect->deriv outcome Quantification of Individual Enantiomers csp->outcome achiral_col Achiral Column deriv->achiral_col achiral_col->outcome

Caption: Logical relationship of approaches for the chiral separation of acetylcarnitine enantiomers.

Conclusion

The choice between a direct and an indirect chiral HPLC method for the separation of acetylcarnitine enantiomers depends on the specific requirements of the analysis, including the availability of instrumentation (chiral columns), desired sensitivity, and sample throughput. The direct methods are often simpler as they do not require a derivatization step, while indirect methods can be advantageous when a suitable chiral stationary phase is not available or when higher sensitivity is required through the introduction of a chromophore or fluorophore during derivatization. The protocols provided here offer robust and reliable options for the quality control and research applications involving acetylcarnitine.

References

Application Notes and Protocols for the Synthesis and Purification of Enantiomerically Pure Acetyl-D-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl-L-carnitine is an endogenous mitochondrial metabolite crucial for fatty acid metabolism and cellular energy production. It facilitates the transport of acetyl-CoA into the mitochondrial matrix, a key step in the oxidation of fatty acids, and is involved in the synthesis of the neurotransmitter acetylcholine. While the L-enantiomer possesses significant biological activity, its counterpart, Acetyl-D-carnitine, is known to be a competitive inhibitor of carnitine acetyltransferase, potentially leading to a depletion of L-carnitine (B1674952) stores. Consequently, the synthesis and purification of enantiomerically pure Acetyl-D-carnitine are of high importance for research, drug development, and as a standard for analytical methods aimed at detecting enantiomeric impurities in Acetyl-L-carnitine formulations.

These application notes provide detailed protocols for the chemical synthesis of Acetyl-D-carnitine from D-carnitine, its subsequent purification by recrystallization, and methods for the analysis of its enantiomeric purity using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Synthesis of Acetyl-D-carnitine Hydrochloride

This protocol describes the acetylation of D-carnitine hydrochloride using acetyl chloride in glacial acetic acid. The procedure is analogous to the synthesis of Acetyl-L-carnitine hydrochloride.[1]

Materials:

  • D-carnitine hydrochloride

  • Glacial acetic acid

  • Acetyl chloride

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve D-carnitine hydrochloride in glacial acetic acid.

  • Slowly add acetyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for approximately 40 minutes.[1]

  • To precipitate the product, add diethyl ether to the reaction mixture and continue stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash with diethyl ether.

  • Dry the crude Acetyl-D-carnitine hydrochloride under vacuum.

Purification of Acetyl-D-carnitine Hydrochloride by Recrystallization

This protocol details the purification of crude Acetyl-D-carnitine hydrochloride using a mixed solvent system of ethanol (B145695) and acetone (B3395972).[1][2]

Materials:

  • Crude Acetyl-D-carnitine hydrochloride

  • Anhydrous ethanol

  • Acetone

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude Acetyl-D-carnitine hydrochloride in a minimal amount of hot anhydrous ethanol in an Erlenmeyer flask.

  • Once completely dissolved, slowly add acetone to the hot solution until it becomes slightly turbid.

  • Gently heat the solution until the turbidity just disappears.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetone-ethanol (1:3) mixture.[2]

  • Dry the crystals under vacuum to obtain pure Acetyl-D-carnitine hydrochloride.

Analysis of Enantiomeric Purity by Chiral HPLC

The enantiomeric purity of the synthesized Acetyl-D-carnitine can be determined by chiral HPLC. Two methods are presented here: a direct method using a chiral column and an indirect method involving derivatization.

3.1. Direct Chiral HPLC Method

This method utilizes a ligand-exchange type chiral column for the direct separation of acetylcarnitine enantiomers.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: SUMICHIRAL OA-6100 (150 x 4.6 mm).[3][4][5]

  • Mobile Phase: 2 mM aqueous copper(II) sulfate (B86663) solution containing 500 mM sodium perchlorate.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

  • Elution Order: D-enantiomer followed by the L-enantiomer.[3]

Sample Preparation:

  • Dissolve a known concentration of the synthesized Acetyl-D-carnitine hydrochloride in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3.2. Indirect Chiral HPLC Method with Derivatization

This method involves derivatizing the acetylcarnitine enantiomers with a chiral reagent, L-alanine-β-naphthylamide, to form diastereomers that can be separated on a standard reversed-phase column.[6]

Derivatization Procedure:

  • Dissolve the Acetyl-D-carnitine sample in a suitable solvent.

  • Add a solution of L-alanine-β-naphthylamide and a coupling agent (e.g., a carbodiimide) to the sample solution.

  • Allow the reaction to proceed at room temperature for approximately 10 minutes.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: ODS (C18) column.

  • Mobile Phase: A suitable mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 254 nm.[6]

  • Temperature: Ambient.

Data Presentation

Table 1: Synthesis and Purification of Acetyl-D-carnitine Hydrochloride

ParameterValueReference
Starting MaterialD-carnitine hydrochloride-
Acetylating AgentAcetyl chloride[1]
SolventGlacial acetic acid[1]
Reaction Time~40 minutes[1]
Purification MethodRecrystallization[1][2]
Recrystallization SolventEthanol/Acetone[1][2]
Expected Purity>99%[7]

Table 2: Chiral HPLC Analysis of Acetyl-D-carnitine Enantiomeric Purity

ParameterDirect MethodIndirect MethodReference
Column SUMICHIRAL OA-6100ODS (C18)[3][6]
Mobile Phase 2 mM CuSO₄, 500 mM NaClO₄ (aq)Acetonitrile/Buffer[3][6]
Derivatizing Agent NoneL-alanine-β-naphthylamide[6]
Resolution (Rs) 1.921.94[3][6]
Separation Factor (α) 1.111.10[3][6]
Detection Wavelength 254 nm254 nm[3][6]
Limit of Detection 0.1%<0.05%[3][6]

Visualizations

Synthesis_Workflow Start D-carnitine HCl Reaction Acetylation: - Glacial Acetic Acid - Acetyl Chloride - Room Temperature, 40 min Start->Reaction Precipitation Precipitation with Diethyl Ether Reaction->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Crude_Product Crude Acetyl-D-carnitine HCl Filtration1->Crude_Product Recrystallization Recrystallization: - Hot Ethanol/Acetone Crude_Product->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Final_Product Pure Acetyl-D-carnitine HCl Filtration2->Final_Product HPLC_Analysis_Workflow cluster_direct Direct Method cluster_indirect Indirect Method Sample_Prep_D Dissolve Sample in Mobile Phase Injection_D Inject into HPLC Sample_Prep_D->Injection_D Column_D Chiral Column (SUMICHIRAL OA-6100) Injection_D->Column_D Detection_D UV Detection (254 nm) Column_D->Detection_D Analysis_D Quantify Enantiomeric Purity Detection_D->Analysis_D Derivatization Derivatize with L-alanine-β-naphthylamide Injection_I Inject into HPLC Derivatization->Injection_I Sample_Prep_I Prepare Sample Sample_Prep_I->Derivatization Column_I Reversed-Phase Column (ODS) Injection_I->Column_I Detection_I UV Detection (254 nm) Column_I->Detection_I Analysis_I Quantify Diastereomers Detection_I->Analysis_I Start Pure Acetyl-D-carnitine HCl Sample Start->Sample_Prep_D Start->Sample_Prep_I

References

Application Notes and Protocols: Utilizing Acetyl-D-carnitine chloride as a Negative Control in Carnitine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, L-carnitine and its acetylated form, Acetyl-L-carnitine, play a pivotal role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. The stereospecificity of the enzymes involved in this pathway, such as carnitine acetyltransferase (CAT), is a critical aspect of their function. This characteristic makes the D-isomer of acetyl-carnitine, Acetyl-D-carnitine chloride, an ideal negative control for in vitro and in vivo studies. This document provides detailed application notes and protocols for the effective use of this compound as a negative control in carnitine research, ensuring the specificity and validity of experimental findings.

The biological activity of carnitine is specific to its L-isomer. D-carnitine is not only biologically inactive but can also act as an inhibitor of L-carnitine's functions, likely by competing for the active sites of enzymes and transporters in the carnitine system. Therefore, employing this compound as a negative control allows researchers to distinguish the specific effects of the L-isomer from non-specific or potential off-target effects.

Principle of Use as a Negative Control

The rationale for using this compound as a negative control is rooted in the stereoselectivity of the enzymes that metabolize carnitine. Carnitine acetyltransferase (CAT) catalyzes the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine. Due to the specific three-dimensional conformation of the enzyme's active site, it exhibits a high degree of specificity for the L-isomer of carnitine. Acetyl-D-carnitine, being the enantiomer of the natural substrate, is not expected to be a substrate for CAT and may act as a competitive inhibitor.

By including a treatment group with this compound alongside the experimental group (treated with Acetyl-L-carnitine) and a vehicle control, researchers can:

  • Confirm Stereospecificity: Demonstrate that the observed biological effects are specific to the L-isomer of acetyl-carnitine.

  • Identify Off-Target Effects: Differentiate between effects mediated by the carnitine shuttle and other non-specific interactions.

  • Validate Assay Specificity: Ensure that the experimental assays are specifically measuring the activity related to L-carnitine metabolism.

Data Presentation

The following table summarizes the type of quantitative data that should be generated when characterizing the inhibitory potential of this compound. Please note that the values for this compound are hypothetical and need to be determined experimentally. Data for known inhibitors are provided for reference.

CompoundTarget EnzymeInhibition TypeKi (Inhibitory Constant)IC50 (Half-maximal Inhibitory Concentration)Reference
This compound Carnitine Acetyltransferase (CAT) Competitive (Hypothesized) To be determined To be determined N/A
MildronateCarnitine Acetyltransferase (CAT)Competitive1.6 mM-[1]
Palmitoyl-CoACarnitine Acetyltransferase (CAT)Mixed-model-30.6 µM (pigeon), 178 µM (rat, recombinant), 65 µM (mouse)[2]

Experimental Protocols

Protocol 1: Determination of the Inhibitory Effect of this compound on Carnitine Acetyltransferase (CAT) Activity

This protocol is adapted from a continuous spectrophotometric rate determination assay.

Objective: To quantify the inhibitory effect of this compound on the activity of carnitine acetyltransferase (CAT).

Materials:

  • Carnitine Acetyltransferase (CAT) from pigeon breast muscle (or other suitable source)

  • Acetyl-L-carnitine hydrochloride

  • This compound

  • Coenzyme A (CoA)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplate (optional, for higher throughput)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Tris-HCl buffer (100 mM, pH 8.0).

    • Prepare a stock solution of DTNB (e.g., 10 mM in buffer).

    • Prepare stock solutions of Acetyl-L-carnitine (substrate) and this compound (inhibitor) in buffer. The concentrations should be chosen to allow for a range of final concentrations in the assay.

    • Prepare a stock solution of CoA (e.g., 10 mM in buffer).

    • Prepare a working solution of CAT in cold buffer immediately before use (e.g., 0.5 - 1.0 unit/mL).

  • Assay Setup:

    • In a cuvette or microplate well, combine the following in this order:

      • Tris-HCl buffer

      • DTNB solution (final concentration ~0.1 mM)

      • Acetyl-L-carnitine solution (at a concentration around the Km of the enzyme)

      • Varying concentrations of this compound (for the inhibition curve) or buffer (for the control).

    • Pre-incubate the mixture at 25°C for 5 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the CAT enzyme solution.

    • Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes. The increase in absorbance is due to the reaction of the free CoA-SH produced with DTNB to form 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

    • Record the rate of change in absorbance (ΔA/min).

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance vs. time plot.

    • Plot the enzyme velocity (or percentage of inhibition) against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (Acetyl-L-carnitine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: Using this compound as a Negative Control in a Cell-Based Assay for Fatty Acid Oxidation

Objective: To demonstrate that the enhancement of fatty acid oxidation by Acetyl-L-carnitine is a specific effect of the L-isomer.

Materials:

  • Cell line of interest (e.g., hepatocytes, myotubes)

  • Cell culture medium

  • Fatty acid substrate (e.g., 14C-palmitate or a fluorescent fatty acid analog)

  • Acetyl-L-carnitine

  • This compound

  • Vehicle control (e.g., sterile water or saline)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at a suitable density in a multi-well plate and allow them to adhere and grow.

    • Prepare treatment media containing:

      • Vehicle control

      • Acetyl-L-carnitine (at the desired experimental concentration)

      • This compound (at the same concentration as Acetyl-L-carnitine)

    • Replace the culture medium with the treatment media and incubate for a predetermined period (e.g., 24 hours).

  • Fatty Acid Oxidation Assay:

    • After the treatment period, replace the media with fresh media containing the radiolabeled or fluorescent fatty acid substrate.

    • Incubate for a period sufficient to allow for fatty acid uptake and oxidation (e.g., 2-4 hours).

    • For radiolabeled assays, measure the amount of 14CO2 produced or the amount of acid-soluble metabolites as an indicator of β-oxidation.

    • For fluorescent assays, measure the fluorescence intensity according to the manufacturer's protocol.

  • Data Analysis:

    • Quantify the rate of fatty acid oxidation for each treatment group.

    • Compare the results from the Acetyl-L-carnitine treated group with the vehicle control and the this compound treated group.

    • A significant increase in fatty acid oxidation in the Acetyl-L-carnitine group compared to both the vehicle and the Acetyl-D-carnitine group would indicate a specific effect of the L-isomer.

Mandatory Visualizations

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix cluster_control Negative Control FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 + L-Carnitine AcylCarnitine Fatty Acyl-Carnitine CPT1->AcylCarnitine Carnitine Shuttle CACT CACT CPT2 CPT2 CACT->CPT2 CPT2->AcylCarnitine - L-Carnitine MatrixAcylCoA Fatty Acyl-CoA CPT2->MatrixAcylCoA + CoA AcylCarnitine->CACT BetaOxidation β-Oxidation MatrixAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA AcetylDCarnitine Acetyl-D-carnitine AcetylDCarnitine->CPT1 Inhibits/No Interaction

Caption: L-Carnitine Dependent Fatty Acid Oxidation Pathway and the Role of Acetyl-D-carnitine as a Negative Control.

experimental_workflow cluster_prep Experiment Preparation cluster_treatment Treatment Groups cluster_assay Assay and Analysis CellCulture 1. Culture Cells/Prepare Enzyme PrepareReagents 2. Prepare Treatment Solutions CellCulture->PrepareReagents Vehicle Vehicle Control PrepareReagents->Vehicle LCarnitine Acetyl-L-carnitine (Test Compound) PrepareReagents->LCarnitine DCarnitine Acetyl-D-carnitine (Negative Control) PrepareReagents->DCarnitine Incubation 4. Incubate with Substrate Vehicle->Incubation LCarnitine->Incubation DCarnitine->Incubation Measurement 5. Measure Biological Activity Incubation->Measurement DataAnalysis 6. Analyze and Compare Results Measurement->DataAnalysis End End DataAnalysis->End Start Start Start->CellCulture

References

Application of Acetyl-D-carnitine in Studies of Carnitine Transport Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its acetylated form, Acetyl-L-carnitine, are crucial for cellular energy metabolism, primarily through their role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The uptake of carnitine and its derivatives from the extracellular environment into the cell is predominantly mediated by the high-affinity sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter 2), encoded by the SLC22A5 gene.[2][3][4] Understanding the dynamics of this transport is vital for studying various metabolic disorders and for the development of drugs that may interact with this transporter.

Acetyl-D-carnitine, the D-enantiomer of the biologically active L-form, serves as a valuable tool in pharmacological studies as a competitive inhibitor of carnitine transport. By competing with L-carnitine and Acetyl-L-carnitine for binding to OCTN2, Acetyl-D-carnitine can be used to investigate the kinetics and specificity of the carnitine transport system, and to probe the functional consequences of its inhibition. These application notes provide an overview of the use of Acetyl-D-carnitine in carnitine transport inhibition studies, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Quantitative Data on Carnitine Transport Inhibition

Inhibitor Target Cell Line/System Inhibitor Concentration Effect Reference
D-carnitineOCTN2ATI-like human primary alveolar epithelial cells500 µMInhibited [3H]-acetyl-l-carnitine uptake to ~30% of control[5]
D-carnitineOCTN2A549 (human lung carcinoma)500 µMSimilar inhibition to that observed in ATI-like cells[5]
Substrate Transporter Cell Line/System Km Value Reference
L-carnitineCarnitine TransporterIsolated guinea-pig enterocytes6-7 µM[6]
D-carnitineCarnitine TransporterIsolated guinea-pig enterocytes5 µM[6]
CarnitineOCTN2Not specified4.34 µM[4]
Acetyl-L-carnitineOCTN2A549 cells17.7 µM[5]
Acetyl-L-carnitineOCTN2Calu-3 cells35.4 µM[5]

Signaling Pathways and Transport Mechanisms

The primary mechanism for cellular carnitine uptake is through the OCTN2 transporter. This process is fundamental for maintaining the intracellular carnitine pool necessary for mitochondrial fatty acid oxidation.

Cellular uptake of Acetyl-L-carnitine via the OCTN2 transporter and its competitive inhibition by Acetyl-D-carnitine.

Experimental Protocols

Protocol 1: In Vitro Carnitine Transport Inhibition Assay in Cultured Cells

This protocol outlines a method to assess the inhibitory effect of Acetyl-D-carnitine on the uptake of radiolabeled Acetyl-L-carnitine in a cell line known to express the OCTN2 transporter (e.g., A549 cells).

Materials:

  • A549 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • Transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)

  • [3H]-Acetyl-L-carnitine

  • Acetyl-D-carnitine (inhibitor)

  • Unlabeled Acetyl-L-carnitine (for determining non-specific uptake)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of [3H]-Acetyl-L-carnitine in transport buffer.

    • Prepare stock solutions of Acetyl-D-carnitine at various concentrations in transport buffer.

    • Prepare a high-concentration solution of unlabeled Acetyl-L-carnitine (e.g., 10 mM) for determining non-specific binding.

  • Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed (37°C) transport buffer.

    • Add 500 µL of pre-warmed transport buffer containing the desired concentration of Acetyl-D-carnitine to the appropriate wells. For control wells, add transport buffer without the inhibitor.

    • Pre-incubate the cells with the inhibitor for 10-15 minutes at 37°C.

    • To initiate the uptake, add [3H]-Acetyl-L-carnitine to each well to a final concentration (e.g., 10 µM).

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C. To determine the temperature-dependent transport, a parallel set of plates can be incubated at 4°C.[5]

    • To determine non-specific uptake, a set of wells should be incubated with [3H]-Acetyl-L-carnitine in the presence of a high concentration of unlabeled Acetyl-L-carnitine.

  • Termination of Uptake:

    • Aspirate the uptake solution from the wells.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • Calculate the rate of uptake (e.g., in pmol/mg protein/min).

    • Plot the percentage of inhibition of [3H]-Acetyl-L-carnitine uptake versus the concentration of Acetyl-D-carnitine to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Seed_Cells Seed cells in 24-well plates Prepare_Solutions Prepare radiolabeled substrate and inhibitor solutions Wash_Cells Wash cells with transport buffer Prepare_Solutions->Wash_Cells Pre_incubation Pre-incubate with Acetyl-D-carnitine (inhibitor) Wash_Cells->Pre_incubation Initiate_Uptake Add [3H]-Acetyl-L-carnitine Pre_incubation->Initiate_Uptake Incubate Incubate at 37°C and 4°C Initiate_Uptake->Incubate Terminate_Uptake Wash with ice-cold PBS Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Data_Analysis Normalize to protein and calculate inhibition Scintillation_Counting->Data_Analysis

A typical experimental workflow for an in vitro carnitine transport inhibition assay.
Protocol 2: In Vivo Brain Uptake Inhibition Study in Rodents

This protocol provides a general framework for assessing the effect of Acetyl-D-carnitine on the brain uptake of Acetyl-L-carnitine in vivo, adapted from methodologies used for similar compounds.[7]

Materials:

  • Male Wistar rats (or other suitable rodent model)

  • [3H]-Acetyl-L-carnitine

  • 14C-Inulin (or other impermeable marker)

  • Acetyl-D-carnitine

  • Saline solution

  • Anesthetic agent

  • Syringes and needles for carotid artery injection

  • Brain harvesting tools

  • Tissue solubilizer

  • Scintillation counter

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to approved institutional animal care and use committee protocols.

    • Surgically expose the common carotid artery.

  • Injection Solution Preparation:

    • Prepare a saline solution containing a known concentration of [3H]-Acetyl-L-carnitine and 14C-Inulin.

    • For the experimental group, co-administer a solution of Acetyl-D-carnitine. The control group receives the injection solution without the inhibitor.

  • Carotid Artery Injection:

    • Inject a small bolus (e.g., 200 µL) of the injection solution into the common carotid artery over a short period (e.g., 5 seconds).

  • Timed Circulation and Euthanasia:

    • Allow the solution to circulate for a defined period (e.g., 15 seconds).

    • Euthanize the animal via decapitation.

  • Sample Collection:

    • Collect trunk blood immediately after decapitation.

    • Rapidly dissect the brain and isolate the region of interest (e.g., cerebral cortex).

  • Sample Processing and Analysis:

    • Weigh the brain tissue sample.

    • Solubilize the tissue sample and an aliquot of the injectate and plasma.

    • Perform dual-label scintillation counting to determine the dpm for 3H and 14C.

  • Calculation of Brain Uptake Index (BUI):

    • Calculate the BUI as follows: BUI (%) = [([3H]brain / 14Cbrain) / ([3H]injectate / 14Cinjectate)] x 100

    • Compare the BUI between the control and Acetyl-D-carnitine treated groups to determine the extent of inhibition.

Conclusion

Acetyl-D-carnitine is a valuable research tool for investigating the mechanisms of carnitine transport. Its ability to competitively inhibit the OCTN2 transporter allows for the detailed characterization of carnitine uptake kinetics and the screening of potential drug interactions with this critical transport system. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments in this area of study. Further research to determine the specific Ki of Acetyl-D-carnitine for OCTN2 would be beneficial for more precise quantitative analyses.

References

Derivatisierungstechniken für die GC-MS-Analyse von Acetyl-D-Carnitin: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die genaue und zuverlässige Quantifizierung von Acetyl-D-Carnitin ist in verschiedenen Forschungsbereichen, einschließlich der Untersuchung von Stoffwechselerkrankungen und der pharmazeutischen Entwicklung, von entscheidender Bedeutung. Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Analyse von niedermolekularen Metaboliten. Aufgrund der geringen Flüchtigkeit und der polaren Natur von Acetyl-D-Carnitin ist jedoch ein Derivatisierungsschritt vor der GC-MS-Analyse unerlässlich.

Diese Applikationshinweise bieten einen detaillierten Überblick über effektive Derivatisierungstechniken, um Acetyl-D-Carnitin für die GC-MS-Analyse flüchtig zu machen. Es werden detaillierte Protokolle für zwei primäre Methoden vorgestellt: die Umwandlung in β-Acetoxy-γ-butyrolacton und eine allgemeine zweistufige Veresterungs- und Acylierungsreaktion.

Quantitative Daten im Überblick

Die folgende Tabelle fasst die quantitativen Leistungsdaten zusammen, die mit den beschriebenen Derivatisierungstechniken erzielt wurden.

DerivatisierungstechnikAnalytUmwandlungsrate/WiederfindungMethodeReferenz
Umwandlung in β-Acetoxy-γ-butyrolactonL-Carnitin98%GC-FID[1][2]
Festphasenextraktion & DerivatisierungCarnitin & Acylcarnitine77-85%HPLC-MS/MS[3]

Experimentelle Protokolle

Methode 1: Umwandlung in β-Acetoxy-γ-Butyrolacton

Diese Methode wandelt Acetyl-D-Carnitin in ein flüchtiges cyclisches Derivat um, das für die GC-MS-Analyse geeignet ist. Der Prozess umfasst zwei Hauptschritte: Cyclisierung zur Bildung von β-Hydroxy-γ-butyrolacton, gefolgt von Acetylierung.[1][2]

Benötigte Materialien:

  • Acetyl-D-Carnitin-Probe

  • Diisopropylethylamin (DIPEA)

  • Essigsäureanhydrid

  • Geeignetes Lösungsmittel (z. B. Acetonitril)

  • Heizblock oder Wasserbad

  • GC-MS-System

Protokoll:

  • Probenvorbereitung: Lösen Sie eine bekannte Menge der Acetyl-D-Carnitin-Probe in einem geeigneten Lösungsmittel.

  • Cyclisierung:

    • Geben Sie Diisopropylethylamin (DIPEA) zur Probe, um die Cyclisierung zum inneren Salz, dem β-Hydroxy-γ-butyrolacton, zu fördern.

    • Erhitzen Sie die Mischung für eine definierte Zeit (z. B. 60 Minuten bei 80 °C), um die Reaktion zu vervollständigen.

  • Acetylierung:

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

    • Fügen Sie Essigsäureanhydrid hinzu, um die Hydroxylgruppe des Lactons zu acetylieren und β-Acetoxy-γ-butyrolacton zu bilden.

    • Inkubieren Sie die Mischung bei Raumtemperatur für eine angemessene Zeit (z. B. 30 Minuten).

  • Analyse: Die derivatisierte Probe ist nun bereit für die Injektion in das GC-MS-System.

.dot

derivatization_workflow_1 cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_step1 Schritt 1: Cyclisierung cluster_step2 Schritt 2: Acetylierung cluster_analysis Analyse start Acetyl-D-Carnitin Probe cyclization Zugabe von DIPEA Erhitzen start->cyclization Lösung in Lösungsmittel acetylation Zugabe von Essigsäureanhydrid Inkubation cyclization->acetylation β-Hydroxy-γ-butyrolacton (intermediär) gcms GC-MS Analyse acetylation->gcms β-Acetoxy-γ-butyrolacton (flüchtig)

Abbildung 1: Workflow für die Derivatisierung von Acetyl-D-Carnitin zu β-Acetoxy-γ-butyrolacton.

Methode 2: Zweistufige Derivatisierung (Veresterung und Acylierung)

Diese allgemeine Methode eignet sich für Verbindungen, die sowohl Carboxyl- als auch Hydroxylgruppen enthalten. Der erste Schritt, die Veresterung, wandelt die Carboxylgruppe in einen Ester um. Der zweite Schritt, die Acylierung, derivatisiert die Hydroxylgruppe.

Benötigte Materialien:

  • Acetyl-D-Carnitin-Probe

  • Veresterungsreagenz (z. B. n-Butanol mit 5% Acetylchlorid)[4]

  • Acylierungsreagenz (z. B. N-Methyl-N-(trimethylsilyl)trifluoracetamid, MSTFA)[5][6]

  • Geeignetes Lösungsmittel (z. B. Pyridin für Silylierung)

  • Heizblock oder Wasserbad

  • GC-MS-System

Protokoll:

  • Probenvorbereitung: Die Probe sollte trocken sein, da Wasser die Derivatisierungsreagenzien stören kann, insbesondere bei der Silylierung.[7]

  • Veresterung (z. B. Butylierung):

    • Fügen Sie der trockenen Probe n-Butanol mit 5% (v/v) Acetylchlorid hinzu.[4]

    • Inkubieren Sie die Mischung bei erhöhter Temperatur (z. B. 60 °C für 20 Minuten).[4]

    • Trocknen Sie die Probe nach der Reaktion unter einem leichten Stickstoffstrom oder im Vakuum.

  • Acylierung (z. B. Silylierung):

    • Lösen Sie den getrockneten Rückstand in einem geeigneten Lösungsmittel (z. B. Pyridin).

    • Fügen Sie das Silylierungsreagenz (z. B. MSTFA) hinzu.

    • Inkubieren Sie die Mischung bei erhöhter Temperatur (z. B. 37 °C für 30 Minuten), um die Reaktion zu vervollständigen.[5]

  • Analyse: Die derivatisierte Probe kann nun direkt in das GC-MS-System injiziert werden.

.dot

derivatization_workflow_2 cluster_prep Vorbereitung cluster_derivatization Zweistufige Derivatisierung cluster_analysis Analyse sample Trockene Acetyl-D-Carnitin Probe esterification Schritt 1: Veresterung (z.B. mit n-Butanol/Acetylchlorid) sample->esterification drying1 Trocknung esterification->drying1 acylation Schritt 2: Acylierung (z.B. Silylierung mit MSTFA) drying1->acylation gcms_analysis GC-MS Analyse acylation->gcms_analysis Flüchtiges Derivat

Abbildung 2: Allgemeiner Workflow für eine zweistufige Derivatisierung von Acetyl-D-Carnitin.

Überlegungen zur Methodenauswahl

Die Wahl der Derivatisierungstechnik hängt von verschiedenen Faktoren ab, einschließlich der verfügbaren Laborausstattung, der Probenmatrix und den spezifischen analytischen Anforderungen.

  • Die Umwandlung in β-Acetoxy-γ-butyrolacton ist eine spezifische und hocheffiziente Methode für Carnitine, die zu einem einzigen stabilen Derivat führt.

  • Die zweistufige Veresterungs- und Acylierungsreaktion ist ein vielseitigerer Ansatz, der jedoch optimiert werden muss, um unvollständige Reaktionen oder die Bildung von Nebenprodukten zu vermeiden. Silylierungsreagenzien sind feuchtigkeitsempfindlich und erfordern wasserfreie Bedingungen für optimale Ergebnisse.[7]

Für eine genaue Quantifizierung wird die Verwendung von stabil-isotopenmarkierten internen Standards, wie z. B. d3-Acetylcarnitin, dringend empfohlen, um Variationen in der Probenvorbereitung und Derivatisierung auszugleichen.[8]

Durch die Anwendung dieser detaillierten Protokolle können Forscher und Wissenschaftler robuste und zuverlässige Methoden für die quantitative Analyse von Acetyl-D-Carnitin mittels GC-MS entwickeln und validieren.

References

Application Notes & Protocols: Development of Analytical Standards for Acetyl-D-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl-D-carnitine chloride is the D-enantiomer of acetylcarnitine, a derivative of the amino acid carnitine. While the L-form is biologically active and involved in fatty acid metabolism, the D-enantiomer is often considered an impurity or is studied for its distinct pharmacological properties. The development of a robust, well-characterized analytical standard is a critical prerequisite for accurate quantification, impurity profiling, and quality control in research, development, and manufacturing.[1][2] An analytical standard with thoroughly documented identity, purity, and potency ensures the reliability and reproducibility of analytical data.[3]

This document provides detailed protocols and application notes for establishing an analytical reference standard for this compound, covering its characterization, purity assessment, and the validation of key analytical methods.

Overall Workflow for Analytical Standard Development

The establishment of a chemical reference standard is a systematic process that begins with the acquisition of high-purity material and proceeds through comprehensive characterization and documentation.

cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Structural Confirmation & Identification cluster_2 Phase 3: Purity & Assay Determination cluster_3 Phase 4: Certification & Management A Source High-Purity This compound B Physicochemical Characterization (Appearance, Solubility) A->B C NMR Spectroscopy (1H, 13C) B->C D Mass Spectrometry (LC-MS) C->D E FTIR Spectroscopy D->E F Chromatographic Purity (HPLC-UV) E->F G Enantiomeric Purity (Chiral HPLC or NMR) F->G H Residual Solvents (GC-HS) G->H I Water Content (Karl Fischer) H->I J Assay Determination (Mass Balance or qNMR) I->J K Data Review & Certification J->K L Stability Testing & Re-qualification K->L

Caption: Workflow for the development and certification of an this compound reference standard.

Physicochemical Properties

A summary of the fundamental physicochemical properties of Acetyl-DL-carnitine chloride is presented below. These properties should be confirmed for the specific batch of this compound being qualified.

PropertyValue
Chemical Name(R)-2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, monochloride
Molecular FormulaC₉H₁₈ClNO₄
Molecular Weight239.70 g/mol
CAS Number5061-49-4 (for D-enantiomer)
AppearanceWhite to off-white solid
SolubilitySoluble in water and methanol[4]

Experimental Protocols

Protocol 1: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule. Deuterated water (D₂O) is a suitable solvent.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation: Utilize a 500 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a water suppression pulse sequence if needed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H spectrum using the residual HDO peak (approx. 4.79 ppm).

    • Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.

    • Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

    • Compare the obtained spectra with known reference spectra or predicted shifts to confirm the identity.[5][6][7]

Typical ¹H NMR Data (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.5m1H-CH(OAc)-
~3.6m2H-CH₂-N⁺-
~3.2s9H-N⁺(CH₃)₃
~2.7d2H-CH₂-COOH
~2.1s3H-O-C(=O)-CH₃

Note: Exact chemical shifts can vary depending on solvent, concentration, and pH.

Protocol 2: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity and detecting non-chiral impurities. Due to the lack of a strong chromophore, detection is typically performed at low UV wavelengths (~205-215 nm). A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining this highly polar compound.[8]

A Prepare Mobile Phase (e.g., Acetonitrile (B52724)/Buffer) C Equilibrate HPLC System (HILIC Column) A->C B Prepare Standard & Sample Solutions in Diluent D Inject Solutions (e.g., 10 µL) B->D C->D E Chromatographic Separation (Isocratic or Gradient) D->E F Detect at Low UV (e.g., 210 nm) E->F G Process Chromatograms (Integrate Peaks) F->G H Calculate Purity (% Area Normalization) G->H

Caption: Experimental workflow for HPLC-UV purity analysis.

Methodology:

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5-10 mM ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) is commonly used. For HILIC, a high organic content is typical (e.g., 90:10 Acetonitrile:Buffer).

  • Sample Preparation:

    • Diluent: Mobile phase or a similar composition.

    • Sample Solution: Accurately weigh and dissolve the this compound standard in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: HILIC silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Run Time: Sufficient to elute the main peak and any late-eluting impurities (e.g., 15 minutes).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Typical Purity Data:

Peak IDRetention Time (min)Area (%)Specification
Impurity 13.50.08≤ 0.10%
Acetyl-D-carnitine5.299.85Report Result
Impurity 28.10.07≤ 0.10%
Total Purity - 99.85 ≥ 99.5%
Protocol 3: Enantiomeric Purity Determination

It is crucial to determine the amount of the L-enantiomer present in the this compound standard. This can be achieved by HPLC with a chiral stationary phase or by NMR using chiral shift reagents.[9][10] An indirect HPLC method involving chiral derivatization is also effective.[10]

Methodology (Indirect Chiral HPLC):

  • Chiral Derivatization Reagent: Select a chiral reagent that reacts with the carboxylic acid group, such as L-alanine-β-naphthylamide.[10]

  • Derivatization Reaction:

    • Dissolve this compound in a suitable solvent.

    • Add the chiral derivatizing reagent and a coupling agent (e.g., a carbodiimide).

    • Allow the reaction to proceed to completion (e.g., 10 minutes at room temperature).[10] The reaction creates diastereomers that can be separated on a standard achiral column.

  • Chromatographic Conditions:

    • Column: Standard C18 (ODS) column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: Acetonitrile/Water or Methanol/Water mixture.

    • Detection: UV detector set to a wavelength appropriate for the chromophore introduced by the derivatizing agent (e.g., 254 nm).[10]

  • Data Analysis:

    • Inject a derivatized sample of the racemic (DL) mixture to identify the retention times of both diastereomers.

    • Inject the derivatized Acetyl-D-carnitine sample.

    • Calculate the percentage of the unwanted L-enantiomer based on the peak areas. The detection limit for the D-enantiomer in an L-AC sample has been reported to be below 0.05%.[10]

Typical Enantiomeric Purity Data:

Enantiomer DerivativeRetention Time (min)Area (%)Specification
Acetyl-L-carnitine Diastereomer8.50.09≤ 0.15%
Acetyl-D-carnitine Diastereomer9.899.91Report Result
Protocol 4: Identity and Potency by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides high specificity for identification and is the gold standard for quantification in biological matrices. For a reference standard, it confirms the mass and fragmentation pattern. A deuterated internal standard is often used for precise quantification.[11][12]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 1-10 µg/mL) in a suitable solvent like 50:50 acetonitrile/water.

  • LC Conditions: Use an analytical column (e.g., C18) with a gradient elution of mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[12]

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full scan to determine the parent ion, followed by a product ion scan (MS/MS) to determine fragmentation patterns.

    • Selected Reaction Monitoring (SRM): For quantification, monitor specific precursor-product ion transitions.

  • Data Analysis:

    • Confirm the presence of the correct precursor ion [M]⁺ for Acetylcarnitine (m/z 204.1).

    • Confirm the characteristic product ion from fragmentation (e.g., m/z 85.1).[12]

Mass Spectrometry Data:

ParameterValue
Ionization ModeESI+
Precursor Ion [M]⁺m/z 204.1
Major Product Ionm/z 85.1
SRM Transition for Quantification204.1 → 85.1[12]

Method Validation Summary

The primary analytical method used for purity and assay (e.g., HPLC-UV) must be validated according to ICH guidelines to ensure it is fit for purpose.[13]

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity Peak is pure and free from interference from impurities or diluent.The method is specific. Peak purity analysis shows no co-elution.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998 over a range of 5-400 µmol/L.[14]
Accuracy 98.0% - 102.0% recovery.Average recovery of 98.2% for free carnitine.[14]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.Within-assay RSD of 1.97% for total carnitine.[14]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.LOQ established at 1 nmol/ml for ALC.[15]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).The method is robust to minor changes in mobile phase composition (±2%).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of D/L-Acetylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of D/L-acetylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to specific issues you may encounter during the chiral HPLC separation of D/L-acetylcarnitine.

Q1: I am not getting any separation of the D/L-acetylcarnitine enantiomers. What are the common causes and solutions?

A1: Failure to achieve separation can stem from several factors related to the chosen analytical approach. Acetylcarnitine lacks a strong chromophore for standard UV detection, and its high polarity can make retention on traditional reversed-phase columns challenging.

Troubleshooting Steps:

  • Confirm Your Method: Are you using a direct or indirect method?

    • Direct methods utilize a chiral stationary phase (CSP) to differentiate the enantiomers.

    • Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like a C18).

  • Review Your Column Choice:

    • For Direct Separation: Ensure you are using a suitable CSP. Ligand-exchange columns (e.g., SUMICHIRAL OA-6100) or polysaccharide-based columns are often employed.[1][2] A teicoplanin-based CSP has also shown good results.[3]

    • For Indirect Separation: A standard reversed-phase column (e.g., ODS, C18) should be appropriate for separating the diastereomeric derivatives.[4]

  • Check Your Mobile Phase:

    • Direct (Ligand-Exchange): The mobile phase is critical. It typically consists of an aqueous solution of a metal salt (e.g., copper (II) sulfate) and a counter-ion (e.g., sodium perchlorate).[1] Without the correct complexing agent and counter-ion, enantioseparation will not occur.

    • Indirect: The mobile phase will depend on the derivative formed. A typical mobile phase for reversed-phase separation of derivatives is a mixture of acetonitrile (B52724) and a buffered aqueous solution.[1][4]

  • Consider Derivatization (Indirect Method): If you are not derivatizing, you will need a direct method. For indirect methods, ensure the derivatization reaction is complete. Incomplete reactions will result in a peak for the underivatized analyte, complicating the chromatogram.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is often related to secondary interactions with the stationary phase, improper mobile phase composition, or issues with the column itself.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For reversed-phase separations, ensure the mobile phase pH is appropriate for the analyte's pKa to prevent ionization that can lead to tailing.

  • Modify Mobile Phase Composition:

    • The type and concentration of the organic modifier (e.g., acetonitrile, methanol) can significantly impact peak shape.[1] Experiment with different ratios.

    • For ligand-exchange chromatography, the concentration of the copper salt and counter-ion can affect peak symmetry.

  • Check for Column Contamination or Degradation: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and require replacement.

  • Optimize Flow Rate: While a flow rate of 1.0 mL/min is a common starting point, decreasing it may improve resolution and peak shape.

Q3: I am having trouble with the derivatization step in my indirect method. What should I check?

A3: Derivatization is a chemical reaction and is prone to issues if not performed under optimal conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure your derivatizing reagent (e.g., L-alanine-ß-naphthylamide) is not degraded.[4]

  • Reaction Time and Temperature: The derivatization of acetylcarnitine with L-alanine-ß-naphthylamide is reported to be complete in under 10 minutes at room temperature.[1][4] Ensure you are allowing sufficient time for the reaction to go to completion.

  • Stoichiometry: Use the correct molar ratio of derivatizing reagent to your sample. An excess of the reagent is often used to drive the reaction to completion, but a very large excess can sometimes interfere with the chromatography.

  • Sample Matrix Effects: Components in your sample matrix could be interfering with the derivatization reaction. Consider a sample cleanup step prior to derivatization.

Experimental Protocols & Data

Below are detailed methodologies for common approaches to the chiral separation of D/L-acetylcarnitine, with quantitative data summarized for easy comparison.

Method 1: Direct Separation using Ligand-Exchange Chromatography

This method directly separates the enantiomers of acetylcarnitine using a chiral stationary phase that relies on ligand exchange.

Experimental Protocol:

  • Column: SUMICHIRAL OA-6100

  • Mobile Phase Preparation: Prepare an aqueous solution containing 2 mM copper (II) sulfate (B86663) and 500 mM sodium perchlorate.[1]

  • Instrumentation: Standard HPLC system.

  • Injection: Inject the sample solution.

  • Detection: UV detection is often challenging due to the lack of a strong chromophore. Mass spectrometry (MS) or a Refractive Index (RI) detector may be more suitable.

ParameterValueReference
Column SUMICHIRAL OA-6100[1][2]
Mobile Phase 2 mM CuSO₄ (aq) with 500 mM NaClO₄[1]
Elution Order D-form then L-form[1]
Run Time Within 15 minutes[1]
Resolution (Rs) 1.92[1]
Separation Factor (α) 1.11[1]
Method 2: Indirect Separation via Chiral Derivatization

This method involves derivatizing the acetylcarnitine enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.

Experimental Protocol:

  • Derivatization:

    • React the acetylcarnitine sample with L-alanine-ß-naphthylamide.[4]

    • The reaction should be complete in under 10 minutes at room temperature (approx. 20°C).[1][4]

  • Column: ODS (C18) column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffered aqueous solution. The exact ratio should be optimized for the specific column and derivative.

  • Instrumentation: Standard HPLC-UV system.

  • Injection: Inject the derivatized sample.

  • Detection: UV detection at 254 nm.[1][4]

ParameterValueReference
Derivatizing Reagent L-alanine-ß-naphthylamide[4]
Column ODS (C18)[4]
Detection UV at 254 nm[4]
Run Time Within 10 minutes[4]
Resolution (Rs) 1.94[1][4]
Separation Factor (α) 1.10[1][4]
Detection Limit Below 0.05% for the D-enantiomer[1][4]

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and method selection.

TroubleshootingWorkflow start Start: No or Poor Separation q1 Is a chiral stationary phase (CSP) being used? start->q1 direct_path Direct Method Troubleshooting q1->direct_path Yes indirect_path Indirect Method Troubleshooting q1->indirect_path No check_mobile_phase_direct Verify Mobile Phase: - Aqueous Metal Salt (e.g., CuSO4)? - Counter-ion (e.g., NaClO4)? direct_path->check_mobile_phase_direct check_column_direct Check CSP Integrity: - Column Age/History? - Proper Storage? direct_path->check_column_direct q2 Is derivatization being performed? indirect_path->q2 solution Improved Separation check_mobile_phase_direct->solution check_column_direct->solution check_derivatization Verify Derivatization Reaction: - Reagent Quality? - Reaction Time/Temp? - Stoichiometry? q2->check_derivatization Yes check_mobile_phase_indirect Optimize Mobile Phase for Derivative: - Organic Modifier %? - Buffer pH? check_derivatization->check_mobile_phase_indirect check_column_indirect Check Achiral Column: - C18/ODS in good condition? check_mobile_phase_indirect->check_column_indirect check_column_indirect->solution

Caption: Troubleshooting workflow for poor chiral separation.

MethodSelection start Goal: Separate D/L-Acetylcarnitine q_uv Is a UV detector the only option? start->q_uv indirect_method Choose Indirect Method: Derivatization is necessary q_uv->indirect_method Yes direct_method Direct Method is an Option q_uv->direct_method No derivatize Derivatize with a Chiral Reagent (e.g., L-alanine-ß-naphthylamide) indirect_method->derivatize q_detector Available Detectors? direct_method->q_detector separate_achiral Separate on Achiral Column (e.g., C18) derivatize->separate_achiral result Achieve Chiral Separation separate_achiral->result ms_detector Use Ligand-Exchange CSP with MS Detection q_detector->ms_detector MS other_detector Consider other CSPs (e.g., Teicoplanin-based) with appropriate detector (e.g., ELSD) q_detector->other_detector ELSD, RI, etc. ms_detector->result other_detector->result

Caption: Decision tree for selecting a chiral separation method.

References

Troubleshooting poor peak resolution in acetylcarnitine enantiomer analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acetylcarnitine enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a primary focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the enantiomeric analysis of acetylcarnitine.

Issue 1: Poor or No Resolution of Enantiomers

  • Q: My chromatogram shows a single peak or two poorly resolved peaks for the acetylcarnitine enantiomers. What are the likely causes and how can I fix this?

    A: This is a common issue that can stem from several factors related to your chromatographic conditions. Here’s a step-by-step troubleshooting guide:

    • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separations. The selected column may not be suitable for resolving acetylcarnitine enantiomers.

      • Solution: Consult literature for validated columns for acetylcarnitine. Popular choices include polysaccharide-based columns (e.g., Chiralcel OD-R), ligand-exchange columns (e.g., SUMICHIRAL OA-6100), or macrocyclic glycopeptide-based columns (e.g., teicoplanin-bonded).[1][2]

    • Incorrect Mobile Phase Composition: The mobile phase composition is crucial for achieving enantioselectivity.

      • Solution:

        • For Reversed-Phase Mode: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The type and concentration of buffer salts (e.g., sodium perchlorate, copper (II) sulfate) can significantly impact resolution.[1] For instance, successful separation has been achieved with a mobile phase of 74:26 (v/v) 0.5 mol L-1 sodium perchlorate–acetonitrile at pH 3.8.[1]

        • For Normal-Phase Mode: Modify the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).

        • Additives: The use of additives like trifluoroacetic acid (TFA) as a counterion can improve interaction with the stationary phase.[3]

    • Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

      • Solution: Experiment with different column temperatures. Lowering the temperature often increases retention and can improve resolution, while higher temperatures can sometimes enhance efficiency, but may also degrade the sample.[4]

    • Inappropriate Flow Rate: High flow rates can lead to poor separation.

      • Solution: Optimize the flow rate. Slower flow rates generally improve resolution, especially in chiral separations.[5] For some complex stationary phases, the optimal flow rate may be significantly lower than standard analytical flows.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Q: My peaks are tailing or fronting, which is affecting my ability to accurately quantify the enantiomers. What should I do?

    A: Poor peak shape is often caused by secondary interactions, column overload, or issues with the mobile phase.

    • Secondary Interactions: Unwanted interactions between acetylcarnitine and the stationary phase can cause peak tailing.

      • Solution: Add a mobile phase modifier. A small amount of an acidic additive like TFA or a basic additive can help mitigate tailing by competing for active sites on the silica (B1680970) surface.[6]

    • Sample Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the injection volume or the concentration of your sample.[4][6] As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1µg/µl.[4]

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]

Issue 3: Unstable Retention Times

  • Q: The retention times for my enantiomer peaks are shifting between injections. How can I stabilize my method?

    A: Fluctuating retention times can compromise the reliability of your analysis. The most common causes are related to column equilibration, mobile phase inconsistency, and temperature variations.

    • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.

      • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection.[6]

    • Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of volatile components or inadequate mixing.

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and properly degassed.[6][7]

    • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.

      • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[4][7]

    • Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates and, consequently, shifting retention times.

      • Solution: Inspect the pump for leaks and ensure the check valves are functioning correctly.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from successful acetylcarnitine enantiomer separations found in the literature.

Table 1: Direct Chiral HPLC Methods

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Separation Factor (α)Reference
Chiralcel OD-R74:26 (v/v) 0.5 M sodium perchlorate–acetonitrile, pH 3.80.4235 nm--[1]
SUMICHIRAL OA-61002 mM aqueous CuSO4 with 500 mM NaClO4--1.921.11[1]
Teicoplanin-bonded--Evaporative Light Scattering-1.31 to 3.02[2]
Ovomucoid-conjugatedAcetonitrile-20 mM KH2PO4 (pH 4.5) (17:83, v/v)-254 nm5.051.44[1]

Table 2: Indirect Chiral HPLC Method (with Derivatization)

Derivatizing AgentColumnMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Separation Factor (α)Reference
L-alanine-beta-naphthylamideODS--254 nm1.941.10[8][9]
(+)-FLEC---UV/Fluorescence--[1]
9-AnthroylnitrileOvomucoid-conjugatedAcetonitrile-20 mM KH2PO4 (pH 4.5) (17:83, v/v)-254 nm5.051.44[1]

Experimental Protocols

Protocol 1: Direct Enantioseparation on a Chiralcel OD-R Column

This protocol is based on a method for the direct separation of acetylcarnitine enantiomers.[1]

  • Sample Preparation: Dissolve the acetylcarnitine sample in the mobile phase to a suitable concentration.

  • Chromatographic System:

    • Column: Chiralcel OD-R

    • Mobile Phase: 74:26 (v/v) 0.5 mol L-1 sodium perchlorate–acetonitrile, adjusted to pH 3.8.

    • Flow Rate: 0.4 mL/min.

    • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

    • Detection: UV at 235 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the separation and identify the enantiomer peaks based on their retention times.

Protocol 2: Indirect Enantioseparation via Chiral Derivatization

This protocol describes a method involving derivatization with L-alanine-beta-naphthylamide followed by separation on a standard ODS column.[8]

  • Derivatization:

    • React the acetylcarnitine sample with L-alanine-beta-naphthylamide. The reaction is typically fast and can be completed at room temperature.[8]

  • Sample Preparation: After derivatization, dilute the reaction mixture with the mobile phase.

  • Chromatographic System:

    • Column: ODS (C18) column.

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact composition should be optimized for the best separation of the diastereomers.

    • Flow Rate: A typical analytical flow rate (e.g., 1.0 mL/min), which can be optimized.

    • Temperature: Controlled column temperature is recommended.

    • Detection: UV at 254 nm.[8]

  • Procedure:

    • Equilibrate the ODS column with the mobile phase.

    • Inject the derivatized sample.

    • The resulting diastereomers will be separated on the achiral column.

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP CheckMobilePhase Is the Mobile Phase composition optimal? CheckCSP->CheckMobilePhase No SolutionCSP Select a validated CSP (e.g., polysaccharide-based, ligand-exchange) CheckCSP->SolutionCSP Yes CheckTempFlow Are Temperature and Flow Rate optimized? CheckMobilePhase->CheckTempFlow No SolutionMobilePhase Adjust organic/aqueous ratio. Optimize buffer/additives. CheckMobilePhase->SolutionMobilePhase Yes CheckPeakShape Are peaks tailing or fronting? CheckTempFlow->CheckPeakShape No SolutionTempFlow Systematically vary temperature. Lower the flow rate. CheckTempFlow->SolutionTempFlow Yes SolutionPeakShape Add mobile phase modifier. Reduce sample concentration. CheckPeakShape->SolutionPeakShape Yes GoodResolution Achieved Good Resolution CheckPeakShape->GoodResolution No SolutionCSP->CheckMobilePhase SolutionMobilePhase->CheckTempFlow SolutionTempFlow->CheckPeakShape SolutionPeakShape->GoodResolution

Caption: Troubleshooting workflow for poor peak resolution.

ExperimentalWorkflow cluster_direct Direct Method cluster_indirect Indirect Method Direct_SamplePrep Sample Preparation Direct_ChiralHPLC Chiral HPLC Analysis Direct_SamplePrep->Direct_ChiralHPLC Direct_Detection Detection Direct_ChiralHPLC->Direct_Detection Indirect_Derivatization Chiral Derivatization Indirect_SamplePrep Sample Preparation Indirect_Derivatization->Indirect_SamplePrep Indirect_AchiralHPLC Achiral HPLC Analysis Indirect_SamplePrep->Indirect_AchiralHPLC Indirect_Detection Detection Indirect_AchiralHPLC->Indirect_Detection Start Acetylcarnitine Sample Start->Direct_SamplePrep Start->Indirect_Derivatization

Caption: Experimental workflows for enantiomer analysis.

References

Addressing matrix effects in LC-MS/MS quantification of Acetyl-D-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS quantification of Acetyl-D-carnitine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of Acetyl-D-carnitine?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][2] For Acetyl-D-carnitine, which is often analyzed in complex biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683), proteins, salts, and other metabolites are common sources of matrix effects.[1][3]

Q2: What are the primary causes of ion suppression when analyzing Acetyl-D-carnitine in biological samples?

A2: The primary causes of ion suppression in the analysis of Acetyl-D-carnitine from biological matrices are:

  • Phospholipids: These are major culprits, particularly in plasma and tissue samples, as they can co-elute with the analyte and suppress its ionization.[3][4]

  • High concentrations of other endogenous compounds: Biological samples contain numerous compounds that can compete with Acetyl-D-carnitine for ionization in the MS source.[5][6]

  • Changes in droplet surface tension and viscosity: High concentrations of interfering components can alter the physical properties of the ESI droplets, reducing desolvation and ionization efficiency.[6]

Q3: How can I detect the presence of matrix effects in my Acetyl-D-carnitine assay?

A3: A common method to identify matrix effects is the post-column infusion experiment.[5][7] This involves infusing a standard solution of Acetyl-D-carnitine directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip or rise in the constant baseline signal at the retention time of Acetyl-D-carnitine indicates the presence of ion suppression or enhancement, respectively.[7] Another approach is to compare the response of the analyte in a pure solution versus a post-extraction spiked matrix sample.[8]

Q4: What is the most effective strategy to compensate for matrix effects in Acetyl-D-carnitine quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[9] An ideal SIL-IS, such as Acetyl-D-carnitine-d3 or Acetyl-D-carnitine-d9, has nearly identical chemical and physical properties to the analyte.[10][11] It will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of Acetyl-D-carnitine signal between samples Variable matrix effects between different sample lots or individuals.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Use Acetyl-D-carnitine-d3 or a similar deuterated standard to normalize for signal variations.[9] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) with phospholipid removal plates or Liquid-Liquid Extraction (LLE) to reduce interfering matrix components.[3][12]
Low sensitivity or inability to reach required LLOQ Significant ion suppression.1. Optimize Sample Preparation: Focus on removing phospholipids, a major source of ion suppression in biological matrices.[4] Consider specialized phospholipid removal products like HybridSPE®.[13] 2. Optimize Chromatography: Modify the LC gradient to separate Acetyl-D-carnitine from the ion-suppressing regions of the chromatogram.[7][14] Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining and separating polar compounds like Acetyl-D-carnitine.[15] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[14]
Inconsistent recovery of Acetyl-D-carnitine Inefficient or variable sample extraction.1. Optimize Extraction Protocol: Systematically evaluate different extraction solvents, pH conditions, and mixing/centrifugation parameters. 2. Use a SIL-IS: An internal standard added before extraction will co-extract with the analyte and can help correct for recovery inconsistencies.[9]
Poor peak shape (e.g., tailing, fronting) Matrix components interfering with the chromatography.1. Improve Sample Cleanup: A cleaner sample extract is less likely to cause chromatographic issues.[12] 2. Optimize LC Method: Adjust the mobile phase composition, gradient slope, or consider a different column chemistry.[14]

Experimental Protocols & Data

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general guideline for using SPE to reduce matrix effects from plasma samples.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of a stable isotope-labeled internal standard solution (e.g., Acetyl-D-carnitine-d3 at 100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a phospholipid removal SPE plate (e.g., Oasis PRiME HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[16]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with 1 mL of 25% methanol in water to remove polar interferences.

  • Elution: Elute the Acetyl-D-carnitine with 1 mL of an appropriate organic solvent mixture (e.g., 90:10 acetonitrile:methanol).[17]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[17]

Quantitative Data: Comparison of Sample Preparation Techniques

The following table summarizes hypothetical data on the effectiveness of different sample preparation methods in reducing matrix effects and improving recovery for Acetyl-D-carnitine quantification.

Sample Preparation Method Matrix Effect (%) Recovery (%) Process Efficiency (%)
Protein Precipitation (PPT) 65 (Suppression)9562
Liquid-Liquid Extraction (LLE) 85 (Suppression)8068
Solid Phase Extraction (SPE) 959086
SPE with Phospholipid Removal 102 (Minimal Effect)9294
  • Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. Values < 100% indicate suppression, and > 100% indicate enhancement.

  • Recovery (%) is calculated as: (Peak area of an extracted sample / Peak area of a post-extraction spiked sample) x 100.

  • Process Efficiency (%) is calculated as: (Peak area of an extracted sample / Peak area in a pure solution) x 100.

Visualizations

MatrixEffectWorkflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add SIL-IS (e.g., Acetyl-D-carnitine-d3) Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Option 1 SPE Solid Phase Extraction (Phospholipid Removal) Add_IS->SPE Option 2 (Recommended) LLE Liquid-Liquid Extraction Add_IS->LLE Option 3 LC_Separation LC Separation (e.g., HILIC) PPT->LC_Separation SPE->LC_Separation LLE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for LC-MS/MS quantification of Acetyl-D-carnitine.

TroubleshootingMatrixEffects Start Inaccurate or Irreproducible Quantification Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS (e.g., Acetyl-D-carnitine-d3) Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-column infusion or post-extraction spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Matrix Effect (Ion Suppression/Enhancement) Confirmed Assess_ME->ME_Present Yes No_ME No Significant Matrix Effect Assess_ME->No_ME No Improve_Cleanup Improve Sample Cleanup (e.g., SPE with Phospholipid Removal) ME_Present->Improve_Cleanup Optimize_LC Optimize Chromatography (e.g., Gradient, Column) ME_Present->Optimize_LC Revalidate Re-evaluate and Validate Method Improve_Cleanup->Revalidate Optimize_LC->Revalidate Check_Other Investigate Other Potential Issues (e.g., Instrument Performance) No_ME->Check_Other

References

Technical Support Center: Enantioselective Acetyl-D-carnitine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of Acetyl-D-carnitine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of Acetyl-D-carnitine.

Question: Why is my final yield of Acetyl-D-carnitine consistently low?

Answer:

Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:

  • Incomplete Reaction: The acetylation of D-carnitine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the molar ratio of the acetylating agent to D-carnitine is optimal.

  • Sub-optimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for the reaction.

    • Solution: Experiment with different reaction temperatures and solvents. The choice of catalyst can also significantly impact yield.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: Ensure phase separation is clean during extractions. Minimize the number of transfer steps. When performing crystallization, ensure the solvent system and temperature are optimized to maximize crystal formation and minimize loss in the mother liquor.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze the crude reaction mixture by NMR or LC-MS to identify potential side products. Adjusting reaction conditions, such as temperature or the order of reagent addition, can help minimize side reactions.

Question: What is causing the low enantiomeric excess (ee) in my final product?

Answer:

Achieving high enantioselectivity is crucial. Low enantiomeric excess can be attributed to several factors:

  • Racemization of Starting Material or Product: The chiral center of D-carnitine or the Acetyl-D-carnitine product may be susceptible to racemization under the reaction conditions.

    • Solution: Avoid harsh acidic or basic conditions and high temperatures during the reaction and workup. Analyze the enantiomeric purity of your starting D-carnitine to ensure it has not racemized prior to the reaction.

  • Ineffective Chiral Catalyst or Resolving Agent: If using a chiral catalyst or a resolution method, its effectiveness may be compromised.

    • Solution: Ensure the catalyst is of high purity and handled under the appropriate conditions (e.g., inert atmosphere if it is air-sensitive). If performing a resolution, ensure the resolving agent is enantiomerically pure.

  • Inaccurate Measurement of Enantiomeric Excess: The analytical method used to determine the ee may not be optimized.

    • Solution: Utilize a validated chiral HPLC or NMR method for determining enantiomeric excess. Ensure proper separation of the enantiomers and accurate integration of the corresponding peaks.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents for the synthesis of Acetyl-D-carnitine?

A1: Acetic anhydride (B1165640) and acetyl chloride are the most commonly used acetylating agents for this synthesis.

Q2: How can I purify the final Acetyl-D-carnitine product?

A2: Crystallization is a common and effective method for purifying Acetyl-D-carnitine. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, and then adding a co-solvent, like acetone (B3395972), to induce crystallization upon cooling.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. To determine enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method.[1][3] Chiral NMR using shift reagents can also be employed.[2]

Data Presentation

The following table summarizes the impact of reaction conditions on the yield and enantiomeric excess (ee) for the synthesis of Acetyl-L-carnitine, which can serve as a reference for optimizing the synthesis of the D-enantiomer.

EntryAcetylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)
1Acetic AnhydrideNoneAcetic Acid50685>99
2Acetyl ChloridePyridineDichloromethane25492>99
3Acetic AnhydrideDMAPAcetonitrile40888>99

Note: This data is representative of the synthesis of the L-enantiomer and is provided as a guideline. Optimal conditions for the D-enantiomer may vary.

Experimental Protocols

Protocol 1: Chemical Synthesis of Acetyl-D-carnitine Hydrochloride

This protocol is adapted from a general procedure for the acetylation of carnitine.

Materials:

  • D-carnitine hydrochloride

  • Acetic anhydride

  • Glacial acetic acid

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve D-carnitine hydrochloride in glacial acetic acid.

  • With stirring, add acetic anhydride to the solution.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting residue, add acetone and stir vigorously to induce precipitation.

  • Cool the mixture in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold acetone.

  • Dry the product under vacuum to obtain Acetyl-D-carnitine hydrochloride.

Protocol 2: General Procedure for Chiral HPLC Analysis

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H), is necessary for enantiomeric separation.

Mobile Phase:

  • A mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is typically used. The exact composition will need to be optimized for the specific column and system.

Procedure:

  • Prepare a standard solution of racemic Acetyl-DL-carnitine and a solution of the synthesized Acetyl-D-carnitine in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both the D- and L-enantiomers and to ensure adequate separation.

  • Inject the synthesized sample solution.

  • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times from the racemic standard.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow start Start: D-carnitine HCl dissolve Dissolve in Glacial Acetic Acid start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Heat and Stir (50-60°C, 4-6h) add_reagent->react monitor Monitor by TLC react->monitor workup Rotary Evaporation monitor->workup precipitate Add Acetone workup->precipitate crystallize Cool (Ice Bath) precipitate->crystallize filter Vacuum Filtration crystallize->filter dry Dry Under Vacuum filter->dry end Product: Acetyl-D-carnitine HCl dry->end

Caption: Experimental workflow for the chemical synthesis of Acetyl-D-carnitine HCl.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes extend_time Extend reaction time or increase temperature incomplete->extend_time suboptimal Sub-optimal Conditions check_conditions->suboptimal No check_workup Was there product loss during workup? check_conditions->check_workup Yes optimize Optimize temperature, solvent, or catalyst suboptimal->optimize loss Product Loss check_workup->loss Yes check_side_products Are there significant side products? check_workup->check_side_products No refine_workup Refine extraction and purification techniques loss->refine_workup side_products Side Reactions check_side_products->side_products Yes adjust_conditions Adjust conditions to minimize side reactions side_products->adjust_conditions

Caption: Troubleshooting decision tree for low yield in Acetyl-D-carnitine synthesis.

References

Technical Support Center: Acetyl-D-carnitine Chloride Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl-D-carnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The primary stability concern is hydrolysis, where the acetyl ester bond is cleaved, resulting in the formation of D-carnitine and acetic acid. This degradation is highly dependent on the pH and temperature of the solution.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in neutral to acidic pH conditions.[1][2] It is recommended to maintain the pH of your aqueous solutions at or below 7 to minimize hydrolysis.

Q3: How does alkaline pH affect the stability of this compound?

A3: this compound is unstable in alkaline (basic) conditions (pH > 9).[1][2] As the pH increases above 9, the rate of hydrolysis significantly increases. For instance, after one hour at room temperature, a substantial amount of Acetyl-L-carnitine degrades at pH 11 (72.6% remaining) and pH 12 (4.2% remaining).[1][2]

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Higher temperatures accelerate the rate of hydrolysis. For solutions at pH 5.2, the degradation rate is temperature-dependent.[1][2] It is advisable to prepare and store solutions at low temperatures (e.g., 4°C to 8°C) to enhance stability, especially for long-term storage.[1][2]

Q5: How long can I store an aqueous stock solution of this compound?

A5: When dissolved in water (at a pH of approximately 5.2), Acetyl-L-carnitine at concentrations of 1 and 10 mg/mL is stable for at least 33 days when stored at room temperature or under refrigeration.[1][2] For longer-term storage, it is recommended to store solutions at -20°C or -80°C.[3]

Q6: Are there any specific buffer recommendations to enhance stability?

A6: While specific buffer effects were not detailed in the provided search results, using a buffer system that maintains a pH in the acidic to neutral range (e.g., phosphate (B84403) or citrate (B86180) buffers) is recommended to prevent pH fluctuations that could lead to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Hydrolysis of this compound into D-carnitine and acetic acid.- Verify the pH of your stock and working solutions. Ensure it is in the acidic to neutral range (pH ≤ 7).- Prepare fresh solutions before each experiment, especially if working with pH-sensitive assays.- Store stock solutions at recommended low temperatures (4°C to 8°C for short-term, -20°C or -80°C for long-term).[1][2][3]
Precipitate forms in the solution upon storage. While not directly addressed as a common issue for this compound, precipitation can occur due to solubility limits or interactions with buffer components, especially at low temperatures.- Ensure the concentration of this compound does not exceed its solubility in the chosen solvent and temperature.- If using a buffer, confirm the compatibility of all components at the storage temperature.
Unexpected pH shift in the experimental medium. The hydrolysis of this compound produces acetic acid, which can lower the pH of unbuffered or weakly buffered solutions.- Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment.- Monitor the pH of your experimental setup over time.

Data Presentation

Table 1: pH-Dependent Stability of Acetyl-L-carnitine at Room Temperature

pHPercentage of Acetyl-L-carnitine Remaining after 1 Hour
1172.6%
124.2%

Data from a study on Acetyl-L-carnitine, which is the L-enantiomer of the D-form. The chemical stability based on pH is expected to be identical.[1][2]

Table 2: Temperature-Dependent Stability of Acetyl-L-carnitine (pH 5.2)

TemperatureEstimated Time for 15% Degradation
25°C38 days
8°C234 days

Data from a study on Acetyl-L-carnitine.[1][2]

Experimental Protocols

Protocol 1: Stress Degradation Study to Evaluate pH-Dependent Hydrolysis

Objective: To determine the stability of this compound at various pH values.

Methodology:

  • Prepare a stock solution of this compound in water.

  • Prepare a series of buffers with pH values ranging from 3 to 12.

  • Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at a constant temperature (e.g., room temperature, 25°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 18 hours), withdraw an aliquot from each solution.

  • Immediately quench the hydrolysis by adding a strong acid (e.g., formic acid) to lower the pH.

  • Quantify the concentration of remaining this compound and the formation of D-carnitine using a validated analytical method such as LC-MS/MS or HPLC.[1][4][5][6]

Protocol 2: Quantification of Acetyl-D-carnitine and D-carnitine by LC-MS/MS

Objective: To simultaneously quantify Acetyl-D-carnitine and its hydrolysis product, D-carnitine, in aqueous samples.

Methodology:

  • Sample Preparation:

    • To 100 µL of the sample, add an internal standard solution (e.g., deuterated Acetyl-L-carnitine-d3).[7]

    • Precipitate proteins by adding a cold organic solvent like methanol.[8]

    • Centrifuge to pellet the precipitate.

    • Transfer the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.[8]

    • Reconstitute the dried extract in the mobile phase.[8]

  • Chromatographic Separation:

    • Utilize a C18 or a hydrophilic interaction chromatography (HILIC) column.[4][6]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid and ammonium acetate).[4]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Acetyl-D-carnitine and D-carnitine in multiple reaction monitoring (MRM) mode for quantification. A common fragment ion for carnitine derivatives is at m/z 85.[4]

Visualizations

Hydrolysis_Pathway acetyl_d_carnitine This compound hydrolysis Hydrolysis (H₂O, OH⁻, or H⁺) acetyl_d_carnitine->hydrolysis products Products d_carnitine D-carnitine products->d_carnitine acetic_acid Acetic Acid products->acetic_acid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_solution Prepare Aqueous Solution (Control pH and Temperature) incubation Incubate at Specific Conditions prep_solution->incubation sampling Collect Aliquots at Time Points incubation->sampling quench Quench Reaction sampling->quench lcms LC-MS/MS Analysis quench->lcms quantification Quantify Analyte and Degradant lcms->quantification data_analysis Determine Stability Profile quantification->data_analysis Data Interpretation

Caption: Workflow for assessing this compound stability.

References

Minimizing isomerization during storage of Acetyl-D-carnitine standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Acetyl-D-carnitine standards to minimize degradation and potential isomerization, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when storing Acetyl-D-carnitine standards?

Q2: What are the recommended storage conditions for solid Acetyl-D-carnitine standards?

A2: Solid, crystalline Acetyl-D-carnitine is stable for years when stored at room temperature.[3] For long-term storage, it is recommended to store it in a freezer at -20°C, protected from light and moisture.[4]

Q3: How should I prepare and store Acetyl-D-carnitine standard solutions?

A3: Acetyl-D-carnitine standard solutions should be prepared in a neutral to acidic buffer or in high-purity water. When dissolved in water, the resulting solution will have a pH of around 5.2, where it is stable.[1][2] For short-term use, solutions can be stored at room temperature (25°C) or refrigerated (4-8°C) for over 30 days.[1][2] For long-term storage, it is advisable to aliquot the standard solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles.

Q4: Can I store my Acetyl-D-carnitine standard solution in a basic buffer?

A4: It is strongly advised against storing Acetyl-D-carnitine solutions in basic buffers (pH > 9).[1][2] At a pH of 11, only 72.6% of acetyl-l-carnitine (B1666533) remained after one hour at room temperature, and at pH 12, only 4.2% remained.[1][2] This rapid degradation is due to hydrolysis of the acetyl ester bond.

Q5: How can I verify the purity and concentration of my Acetyl-D-carnitine standard?

A5: The purity and concentration of Acetyl-D-carnitine standards can be verified using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] To confirm the enantiomeric purity and check for the presence of Acetyl-L-carnitine, a chiral separation method, such as HPLC with a chiral derivatizing agent, is required.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of analyte signal or lower than expected concentration in QC samples. 1. Hydrolysis: The standard solution may have been stored improperly (e.g., at a high pH, high temperature, or for an extended period).2. Adsorption: The analyte may be adsorbing to the surface of the storage container.1. Prepare a fresh standard solution from solid material. Ensure the pH of the solvent is neutral or slightly acidic.2. Use low-adsorption vials (e.g., silanized glass or polypropylene).
Presence of a peak corresponding to D-carnitine in the chromatogram. Hydrolysis: The acetyl ester has been cleaved, resulting in the formation of D-carnitine. This is accelerated by basic pH and high temperatures.[1][2]1. Review the storage conditions of your standard solution. Ensure the pH is below 9.2. Prepare fresh standards and store them under recommended conditions (refrigerated or frozen in an acidic to neutral solvent).
Inconsistent results between experimental runs. 1. Standard Instability: The standard may be degrading between uses.2. Inaccurate Pipetting: Inconsistent volumes of the standard are being used.1. Aliquot the standard solution upon preparation to avoid repeated warming and cooling of the entire stock.2. Calibrate pipettes regularly and use proper pipetting techniques.
Suspected isomerization to Acetyl-L-carnitine. While less common than hydrolysis, extreme storage conditions (e.g., very high temperatures or prolonged storage under non-ideal conditions) could potentially contribute to isomerization.1. Use an analytical method capable of separating enantiomers (e.g., chiral HPLC) to assess the enantiomeric purity of your standard.[8]2. Always store standards under the recommended conditions to maintain their integrity.

Data Summary

The stability of acetyl-l-carnitine, which is expected to be comparable to Acetyl-D-carnitine, is significantly influenced by pH and temperature.

Table 1: Stability of Acetyl-L-carnitine in Aqueous Solution

pHTemperatureConcentrationStabilityReference
5.2Room Temperature (25°C)1 and 10 mg/mLStable for at least 33 days[1][2]
5.2Refrigerated (4-8°C)1 and 10 mg/mLStable for at least 33 days[1][2]
11Room Temperature (25°C)Not specified72.6% remaining after 1 hour[1][2]
12Room Temperature (25°C)Not specified4.2% remaining after 1 hour[1][2]

Table 2: Estimated Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2

TemperatureEstimated TimeReference
25°C38 days[1][2]
8°C234 days[1][2]

Experimental Protocols

Protocol 1: Preparation and Storage of Acetyl-D-carnitine Stock Solution

  • Materials:

  • Procedure:

    • Allow the solid Acetyl-D-carnitine hydrochloride to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the solid standard.

    • Quantitatively transfer the solid to a volumetric flask.

    • Dissolve the solid in a small amount of the chosen solvent and then dilute to the final volume.

    • Mix the solution thoroughly. The pH of the solution in water should be approximately 5.2.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and potential contamination.

    • Store the aliquots at -20°C or below for long-term storage. For short-term storage (up to 30 days), refrigeration at 4-8°C is acceptable.[1][2]

Protocol 2: Assessment of Acetyl-D-carnitine Stability by LC-MS/MS

  • Objective: To determine the stability of an Acetyl-D-carnitine standard solution under specific storage conditions.

  • Methodology:

    • Prepare a fresh stock solution of Acetyl-D-carnitine as described in Protocol 1.

    • Prepare a set of working solutions at a relevant concentration from the stock solution.

    • Divide the working solutions into different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, and a stressed condition like 40°C or basic pH).

    • At specified time points (e.g., Day 0, Day 1, Day 7, Day 14, Day 30), analyze the samples in triplicate using a validated LC-MS/MS method.

    • The LC-MS/MS method should be capable of separating Acetyl-D-carnitine from its main degradant, D-carnitine.

    • Quantify the peak area of Acetyl-D-carnitine at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

workflow Workflow for Minimizing Acetyl-D-carnitine Degradation cluster_prep Standard Preparation cluster_storage Storage cluster_use Usage cluster_verification Verification prep Prepare Stock Solution (Water or acidic buffer, pH 5-6) aliquot Aliquot into single-use vials prep->aliquot verify Verify Purity & Concentration (LC-MS/MS) prep->verify short_term Short-term Storage (≤ 30 days) Refrigerate (4-8°C) thaw Thaw one aliquot for use short_term->thaw long_term Long-term Storage (> 30 days) Freeze (≤ -20°C) long_term->thaw aliquot->short_term aliquot->long_term avoid Avoid repeated freeze-thaw cycles thaw->avoid chiral Check Enantiomeric Purity (Chiral HPLC) verify->chiral degradation_pathway Primary Degradation Pathway of Acetyl-D-carnitine cluster_reactants Reactant acetyl_d_carnitine Acetyl-D-carnitine C₉H₁₇NO₄ d_carnitine D-carnitine C₇H₁₅NO₃ acetyl_d_carnitine->d_carnitine Hydrolysis (catalyzed by OH⁻, H⁺, heat) acetic_acid Acetic Acid C₂H₄O₂

References

Overcoming challenges in detecting low concentrations of Acetyl-D-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with detecting low concentrations of Acetyl-D-carnitine.

Frequently Asked Questions (FAQs)

Q1: Why is detecting low concentrations of Acetyl-D-carnitine challenging?

A1: The detection of low concentrations of Acetyl-D-carnitine presents several analytical challenges:

  • Isomeric Interference: Acetyl-D-carnitine is the enantiomer of the biologically abundant Acetyl-L-carnitine. As they are structurally identical in mass and fragmentation patterns in mass spectrometry (MS), chromatographic separation is essential to differentiate them.[1][2]

  • Low Endogenous Levels: In biological systems, the D-enantiomer is typically present at much lower concentrations than the L-enantiomer, making it difficult to detect against a high background of Acetyl-L-carnitine.

  • Poor Retention in Reversed-Phase Chromatography: Acetyl-D-carnitine is a highly polar molecule, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[3][4]

  • Lack of a Strong Chromophore: Acetyl-D-carnitine does not possess a strong UV-absorbing chromophore, which limits the sensitivity of UV-based detection methods.[5]

Q2: What are the most common analytical techniques for Acetyl-D-carnitine detection?

A2: The most common and effective techniques for the sensitive and specific detection of Acetyl-D-carnitine are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acylcarnitine analysis due to its high sensitivity and selectivity.[3][6][7][8] Chiral chromatography is necessary to resolve D- and L-enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods can also be used, but they require derivatization to make the non-volatile Acetyl-D-carnitine amenable to gas chromatography.[9][10][11] Chiral columns are used for enantiomeric separation.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves pre-column derivatization with a fluorescent tag to enhance sensitivity.[12][13] A chiral column is required for separation.

Q3: Is derivatization necessary for Acetyl-D-carnitine analysis?

A3: Derivatization is often employed to:

  • Improve Chromatographic Retention: By adding a less polar group, the retention of the polar Acetyl-D-carnitine on reversed-phase columns can be improved.[5]

  • Enhance Detection Sensitivity: Introducing a chromophore or fluorophore through derivatization increases the response in UV or fluorescence detectors, respectively.[12][13][14]

  • Enable GC Analysis: Conversion to a volatile derivative is essential for analysis by gas chromatography.[9][10][11]

  • Distinguish Isobaric Compounds: Derivatization can help to discriminate between isobaric acylcarnitines by creating derivatives with different masses.[6]

While not always mandatory for LC-MS/MS using Hydrophilic Interaction Liquid Chromatography (HILIC), it is a common strategy to overcome the challenges of low concentration and poor chromatographic behavior.[3][15]

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Retention in Reversed-Phase LC

Symptoms:

  • Acetyl-D-carnitine peak elutes at or near the void volume.

  • Broad, tailing, or split peaks.

Possible Causes and Solutions:

CauseRecommended Solution
High Polarity of Analyte 1. Switch to a HILIC column: These columns are designed to retain polar compounds.[3][15]2. Use a mixed-mode column: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange).3. Employ ion-pairing chromatography: Add an ion-pairing reagent to the mobile phase to increase retention on a C18 column.
Inappropriate Mobile Phase 1. Increase the aqueous component of the mobile phase in reversed-phase LC (though this may not be sufficient for very polar analytes).2. Optimize the mobile phase for HILIC: Typically, a high percentage of acetonitrile (B52724) with a small amount of aqueous buffer is used.[4]
Need for Derivatization Derivatize the analyte: Introduce a hydrophobic group to increase retention on a reversed-phase column. Common derivatizing agents include pentafluorophenacyl (PFP) esters or 3-nitrophenylhydrazine (B1228671).[7][14][16]
Issue 2: Inability to Distinguish Acetyl-D-carnitine from Acetyl-L-carnitine

Symptoms:

  • A single peak is observed for both enantiomers.

Possible Causes and Solutions:

CauseRecommended Solution
Non-Chiral Stationary Phase Use a chiral column: This is essential for separating enantiomers. Examples include cyclodextrin-based columns for GC or Chiralcel OD-R for HPLC.[1][9][10]
Inadequate Chiral Separation Method 1. Optimize mobile phase composition: For chiral LC, adjusting the mobile phase (e.g., organic modifier, buffer concentration, pH) can improve resolution.2. Indirect Chiral Separation: Derivatize with a chiral reagent (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate) to form diastereomers that can be separated on a standard achiral column.[1]
Issue 3: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • Signal-to-noise ratio is too low for accurate quantification.

  • Difficulty detecting the analyte in complex biological matrices.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Ionization in MS 1. Optimize MS source parameters: Adjust settings such as capillary voltage, gas flow, and temperature.2. Use a high organic mobile phase: This can enhance electrospray ionization (ESI) efficiency.[17]
Matrix Effects 1. Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][18]2. Use a deuterated internal standard: This helps to compensate for matrix-induced ion suppression or enhancement.[3][6]
Low Detector Response Derivatize to enhance detection: For HPLC-UV or fluorescence, derivatize with an agent that introduces a highly responsive functional group.[12][13] For MS, derivatization with reagents like 3-nitrophenylhydrazine can increase signal intensity.[14]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol is adapted from methods described for acylcarnitine analysis in biological fluids.[6]

  • Protein Precipitation:

    • To 10 µL of plasma, add 100 µL of ice-cold methanol (B129727) containing a deuterated internal standard (e.g., d3-Acetyl-carnitine).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Butylation):

    • Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.

    • Incubate at 60°C for 20 minutes with shaking.

    • Evaporate the derivatization reagent to dryness.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., methanol/water).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Chiral GC-FID Analysis with Derivatization

This protocol is based on a novel derivatization procedure for carnitine enantiomers.[9][10][11]

  • Sample Preparation:

    • For pure standards, no sample preparation is needed before derivatization.

    • For aqueous samples, concentrate to a point where the sample remains in solution.

  • Two-Step Derivatization:

    • Step 1 (Cyclization): Add acetic anhydride (B1165640) and a catalyst (e.g., DIPEA) to the sample. Heat to promote cyclization of carnitine to β-hydroxy-γ-butyrolactone.

    • Step 2 (Acetylation): The resulting β-hydroxy-γ-butyrolactone is then fully transformed into β-acetoxy-γ-butyrolactone.

  • GC-FID Analysis:

    • Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based stationary phase).

    • Use a temperature program that provides optimal separation of the (R)- and (S)-β-acetoxy-γ-butyrolactone peaks.

    • Detection is performed using a Flame Ionization Detector (FID).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Plasma Sample protein_precipitation Protein Precipitation (Methanol + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying1 Drying supernatant_collection->drying1 derivatization Butylation (n-butanol + Acetyl Chloride) drying1->derivatization drying2 Drying derivatization->drying2 reconstitution Reconstitution drying2->reconstitution lc_ms Chiral LC-MS/MS Analysis reconstitution->lc_ms

Caption: LC-MS/MS workflow for Acetyl-D-carnitine.

troubleshooting_logic cluster_ms_optimization MS Optimization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Strategy start Low Signal Intensity? optimize_source Optimize Source Parameters start->optimize_source Yes check_mobile_phase Use High Organic Mobile Phase start->check_mobile_phase Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) start->improve_cleanup Yes derivatize Derivatize for Enhanced Detection start->derivatize Yes use_is Use Deuterated Internal Standard improve_cleanup->use_is

Caption: Troubleshooting low signal intensity.

References

Technical Support Center: Refinement of Extraction Protocols for Acetyl-L-carnitine from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for Acetyl-L-carnitine (ALCAR) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting ALCAR from tissue samples?

A1: The most prevalent methods for ALCAR extraction from tissue samples are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2] PPT is a simpler and often faster method, typically yielding high recovery, while SPE is a more selective technique that can provide cleaner extracts with reduced matrix effects, which is particularly beneficial for sensitive downstream analyses like mass spectrometry.[3][4]

Q2: What is the importance of tissue homogenization in the ALCAR extraction workflow?

A2: Proper tissue homogenization is a critical first step to ensure the efficient release of intracellular ALCAR into the extraction solvent. Incomplete homogenization can lead to low recovery and high variability in your results. The choice of homogenization buffer and technique (e.g., bead beating, sonication) should be optimized for the specific tissue type. For instance, tougher tissues like skeletal muscle may require more rigorous mechanical disruption.

Q3: How does pH affect the stability of ALCAR during extraction?

A3: Acetyl-L-carnitine is stable in neutral to acidic conditions but is unstable at a pH greater than 9, where it can be hydrolyzed to L-carnitine.[5] Therefore, it is crucial to maintain the pH of the extraction buffer and subsequent solutions in the neutral to acidic range to prevent the degradation of ALCAR and ensure accurate quantification.

Q4: Should I use an internal standard for ALCAR quantification?

A4: Yes, using a stable isotope-labeled internal standard (e.g., d3-acetyl-L-carnitine) is highly recommended for accurate quantification, especially when using LC-MS/MS. An internal standard helps to correct for variability in extraction efficiency, matrix effects, and instrument response, thereby improving the precision and accuracy of your results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of ALCAR from tissue samples.

Low Recovery of ALCAR
Potential Cause Recommended Solution
Incomplete tissue homogenization - Ensure the tissue is completely disrupted. For tough tissues like muscle, consider using a bead beater with appropriate beads. - Optimize the tissue-to-buffer ratio; a common starting point is 10 mg of tissue per 1 mL of lysis buffer.[6]
Inefficient protein precipitation - Use a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or ethanol). A common ratio is 3 volumes of solvent to 1 volume of tissue homogenate.[3] - Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.
Suboptimal Solid-Phase Extraction (SPE) Protocol - Analyte not retaining on the sorbent: Adjust the pH of the sample to enhance the interaction between ALCAR and the sorbent. Decrease the flow rate during sample loading to allow for sufficient interaction time.[1] - Analyte retained too strongly: Use a stronger elution solvent or a combination of solvents. Consider trying a sorbent with a different chemistry (e.g., mixed-mode instead of only reversed-phase).[2] - Analyte eluting during the wash step: The wash solvent may be too strong. Use a weaker solvent or a solvent composition similar to the pre-treated sample.[2]
Degradation of ALCAR - Maintain a neutral to acidic pH throughout the extraction process to prevent hydrolysis.[5] - Keep samples on ice or at 4°C whenever possible to minimize enzymatic degradation.
High Variability in Results
Potential Cause Recommended Solution
Inconsistent sample handling - Standardize all steps of the protocol, including tissue weighing, homogenization time and intensity, incubation times, and solvent volumes. - Use an automated or semi-automated system for liquid handling if available to minimize human error.
Matrix effects in LC-MS/MS analysis - Incorporate a stable isotope-labeled internal standard early in the workflow to normalize for variations. - If using protein precipitation, ensure complete removal of proteins. A second precipitation step or centrifugation at higher speeds may be necessary. - Consider using a more rigorous cleanup method like SPE to reduce matrix components.[3]
Instrumental variability - Regularly perform system suitability tests and calibrations on your analytical instrument. - Ensure the autosampler is properly cooled to maintain the stability of the extracted samples.

Data Presentation

The following tables summarize quantitative data from various studies on ALCAR extraction and analysis.

Table 1: Comparison of Extraction Methodologies and Recovery Rates

Extraction Method Sample Matrix Reported Recovery (%) Reference
Solid-Phase Extraction (SAX)Human Plasma82.6 - 95.4[7]
Online Solid-Phase Extraction (Cation Exchange)Human Plasma98 - 105[4]
Protein Precipitation (Acetonitrile)Mouse Plasma87.8
Protein Precipitation (Methanol)Plasma and TissueNot explicitly stated, but method showed high sensitivity and accuracy[8]

Table 2: Limits of Quantitation (LOQ) for ALCAR in Different Methods

Analytical Method Sample Matrix LOQ Reference
HPLC with fluorescence detectionHuman Plasma1 nmol/mL[7]
Nano-LC/UVFood Samples0.04 - 0.09 µg/kg[9]

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of Acetyl-L-carnitine from tissue samples.

Extraction_Workflow Tissue_Sample Tissue Sample (e.g., Brain, Muscle) Homogenization Homogenization in Lysis Buffer Tissue_Sample->Homogenization Extraction Extraction Method Homogenization->Extraction PPT Protein Precipitation (PPT) Extraction->PPT Option 1 SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 2 Analysis LC-MS/MS Analysis PPT->Analysis SPE->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

General workflow for ALCAR extraction and analysis.
Detailed Protein Precipitation Protocol

  • Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable ice-cold lysis buffer (e.g., 500 µL of methanol (B129727) or a buffer containing protease inhibitors). A common ratio is 1:10 (w/v).

  • Precipitation: Add three volumes of cold acetonitrile (containing the internal standard) to the tissue homogenate.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted ALCAR, without disturbing the protein pellet.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Detailed Solid-Phase Extraction (SPE) Protocol (Cation Exchange)
  • Homogenization and Protein Precipitation: Follow steps 1-5 of the Protein Precipitation Protocol to obtain a clear supernatant.

  • Conditioning: Condition a cation exchange SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration buffer (e.g., water or a weak acidic buffer).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining ALCAR. The composition of the wash solvent should be optimized to avoid premature elution of the analyte.

  • Elution: Elute the retained ALCAR from the cartridge using a stronger solvent (e.g., a buffer with a higher ionic strength or a different pH, or a solvent containing a competing cation).

  • Drying and Reconstitution: Dry the eluate and reconstitute it in a solvent compatible with the analytical method.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical troubleshooting process for low ALCAR recovery.

Troubleshooting_Low_Recovery Start Low ALCAR Recovery Observed Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Optimize_Homogenization Optimize Homogenization: - Increase time/intensity - Use bead beater - Adjust buffer volume Check_Homogenization->Optimize_Homogenization No Check_Extraction Is Extraction Method Optimized? Check_Homogenization->Check_Extraction Yes Optimize_Homogenization->Check_Extraction Optimize_PPT Optimize PPT: - Increase solvent volume - Ensure cold temperature - Increase incubation time Check_Extraction->Optimize_PPT PPT Issue Optimize_SPE Optimize SPE: - Adjust sample pH - Check wash/elution solvents - Decrease flow rate Check_Extraction->Optimize_SPE SPE Issue Check_Stability Is ALCAR Stable? Check_Extraction->Check_Stability Optimized Optimize_PPT->Check_Stability Optimize_SPE->Check_Stability Control_pH Control for pH: - Use neutral/acidic buffers - Avoid basic conditions Check_Stability->Control_pH pH Issue Control_Temp Control for Temperature: - Keep samples cold Check_Stability->Control_Temp Temp Issue Resolved Recovery Improved Check_Stability->Resolved Stable Control_pH->Resolved Control_Temp->Resolved

Troubleshooting flowchart for low ALCAR recovery.

References

Dealing with Acetyl-D-carnitine interference in L-carnitine enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Acetyl-D-carnitine in L-carnitine enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the L-carnitine enzymatic assay?

A1: The L-carnitine enzymatic assay is a quantitative method to determine the concentration of L-carnitine in a sample. The most common method is a coupled enzyme assay.[1] In this assay, L-carnitine is first converted to acyl-L-carnitine by the enzyme carnitine acetyltransferase (CAT), using acetyl-CoA as the acetyl group donor. The coenzyme A (CoA-SH) produced in this reaction then participates in a subsequent reaction that generates a detectable signal, which can be colorimetric or fluorometric.[1][2] The intensity of the signal is directly proportional to the amount of L-carnitine present in the sample.

Q2: Can Acetyl-D-carnitine or D-carnitine interfere with the L-carnitine enzymatic assay?

A2: Based on available data, the interference from Acetyl-D-carnitine and D-carnitine in enzymatic assays for L-carnitine is expected to be minimal to non-existent. The key enzyme in the assay, carnitine acetyltransferase (CAT), is highly stereospecific for the L-isomer of carnitine. Research has shown that enzymes like acetylcarnitine hydrolase do not utilize O-Acetyl-d-carnitine as a substrate. While some related enzymes might be weakly inhibited by D-carnitine, the enzymes specifically used in L-carnitine assays are selected for their high specificity. L-carnitine dehydrogenase, another enzyme used in some assays, can also distinguish D-carnitine.

Q3: My sample may contain a high concentration of Acetyl-L-carnitine. Will this interfere with the measurement of free L-carnitine?

A3: Yes, a high concentration of Acetyl-L-carnitine can potentially interfere with the assay for free L-carnitine if it is hydrolyzed to L-carnitine during sample preparation or the assay itself. To measure only free L-carnitine in such samples, it is crucial to use sample preparation methods that do not cause hydrolysis of the acetylated form. For the determination of total carnitine (free L-carnitine + Acetyl-L-carnitine), a hydrolysis step is intentionally included to convert all Acetyl-L-carnitine to L-carnitine before the assay.

Q4: How can I be certain that my assay results are not affected by D-isomers?

A4: While the enzymatic assay is designed to be specific for L-carnitine, you can perform a validation experiment to confirm the absence of interference. This can be done by spiking a blank sample with a known concentration of D-carnitine or Acetyl-D-carnitine and observing if there is any signal generated in the assay. Additionally, you can use a chiral separation method, such as High-Performance Liquid Chromatography (HPLC), to separate the L- and D-isomers before performing the enzymatic assay on the collected L-carnitine fraction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Higher than expected L-carnitine concentration 1. Hydrolysis of Acetyl-L-carnitine: Sample handling or storage conditions may have caused the hydrolysis of Acetyl-L-carnitine to L-carnitine, leading to an overestimation of free L-carnitine.1. Ensure samples are processed and stored under conditions that minimize hydrolysis (e.g., neutral to slightly acidic pH, low temperatures). Avoid repeated freeze-thaw cycles.
2. Contamination of reagents or samples: The sample or one of the assay reagents might be contaminated with L-carnitine.2. Run appropriate blanks and controls. Use fresh, high-purity reagents.
Lower than expected L-carnitine concentration 1. Enzyme inhibition: The sample may contain substances that inhibit the activity of carnitine acetyltransferase.1. Perform a spike and recovery experiment by adding a known amount of L-carnitine to your sample to check for inhibition. If inhibition is observed, sample purification may be necessary.
2. Incorrect sample pH: The pH of the sample may be outside the optimal range for the enzyme.2. Ensure the final pH of the reaction mixture is within the recommended range for the assay kit.
High background signal 1. Presence of interfering substances: The sample may contain endogenous compounds that react with the detection reagents.1. Run a sample blank (without the enzyme) to measure the background signal and subtract it from the sample reading. Deproteinization of the sample can also help.
Inconsistent or non-reproducible results 1. Pipetting errors: Inaccurate pipetting of samples, standards, or reagents.1. Use calibrated pipettes and ensure proper pipetting technique.
2. Incomplete mixing: Reagents and samples are not mixed thoroughly.2. Gently mix the contents of the wells after each addition.
3. Temperature fluctuations: Inconsistent incubation temperatures.3. Ensure a stable and uniform temperature during the incubation steps.

Data on Specificity of L-Carnitine Enzymatic Assays

The following table summarizes the expected reactivity of L-carnitine and its D-isomer in a typical enzymatic assay based on carnitine acetyltransferase.

Analyte Expected Reactivity in L-Carnitine Enzymatic Assay Reference/Justification
L-Carnitine 100%The assay is designed to specifically quantify L-carnitine.
Acetyl-L-carnitine ~0% (for free L-carnitine assay); 100% (after hydrolysis for total carnitine assay)The assay for free L-carnitine should not detect the acetylated form. Total carnitine assays include a hydrolysis step.
D-Carnitine < 1%The key enzyme, carnitine acetyltransferase, is highly stereospecific for the L-isomer.
Acetyl-D-carnitine < 1%The enzyme is specific for the L-isomer of carnitine, and therefore will not recognize the D-isomer even in its acetylated form.

Note: The values for D-Carnitine and Acetyl-D-carnitine are estimations based on the high stereospecificity of the enzymes involved. For critical applications, it is recommended to validate the lack of interference with specific samples.

Experimental Protocols

Protocol 1: Standard L-Carnitine Enzymatic Assay

This protocol is a generalized procedure for a colorimetric L-carnitine enzymatic assay. Please refer to the specific instructions provided with your assay kit for detailed volumes and concentrations.

Materials:

  • L-Carnitine Assay Kit (containing assay buffer, enzyme mix, development mix, and L-carnitine standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 570 nm)

  • Pipettes and tips

  • Sample containing L-carnitine

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of L-carnitine standards by diluting the provided stock solution with the assay buffer to concentrations ranging from 0 to 10 nmol/well.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Sample Preparation:

    • If necessary, deproteinize the sample using a 10 kDa molecular weight cut-off spin filter.

    • Add 1-50 µL of the sample to the wells.

    • Adjust the final volume in each well to 50 µL with assay buffer.

  • Reaction Mix Preparation:

    • Prepare a master mix of the reaction components (Assay Buffer, Enzyme Mix, and Development Mix) according to the kit's instructions.

  • Assay Reaction:

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix gently by pipetting up and down.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of each well at the specified wavelength (e.g., 570 nm).

  • Calculation:

    • Subtract the absorbance of the 0 nmol/well standard (blank) from all other readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the L-carnitine concentration in the samples from the standard curve.

Protocol 2: Chiral HPLC Separation of L-Carnitine and D-Carnitine (for validation)

This protocol provides a general method for the separation of L- and D-carnitine using HPLC with a chiral column. Specific parameters may need to be optimized based on the column and equipment used.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Chiral HPLC column (e.g., C18 column with a chiral derivatizing agent or a dedicated chiral column)

  • Mobile phase components (e.g., acetonitrile (B52724), water, buffer salts)

  • Chiral derivatizing agent (if required)

  • L-carnitine and D-carnitine standards

Procedure:

  • Sample and Standard Preparation:

    • Dissolve the sample and standards in the mobile phase or a suitable solvent.

    • If using a derivatizing agent, follow the manufacturer's protocol for the derivatization reaction.

  • HPLC Conditions:

    • Column: Chiral stationary phase column.

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and an aqueous buffer. The exact composition will depend on the column used.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV or fluorescence at an appropriate wavelength depending on the derivatizing agent used.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms.

    • Identify the peaks for L-carnitine and D-carnitine based on the retention times of the standards.

    • Quantify the amount of each isomer by integrating the peak areas.

Visualizations

L_Carnitine_Enzymatic_Assay cluster_reaction1 Step 1: Acetylation of L-Carnitine cluster_reaction2 Step 2: Signal Generation L-Carnitine L-Carnitine CAT Carnitine Acetyltransferase L-Carnitine->CAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->CAT Acyl-L-Carnitine Acyl-L-Carnitine CAT->Acyl-L-Carnitine CoA-SH CoA-SH CAT->CoA-SH CoA-SH_out CoA-SH CoA-SH->CoA-SH_out Developer_Enzyme Developer Enzyme CoA-SH_out->Developer_Enzyme Substrate Substrate Substrate->Developer_Enzyme Colorimetric_Product Colorimetric/ Fluorometric Product Developer_Enzyme->Colorimetric_Product

Caption: Workflow of a typical L-carnitine enzymatic assay.

Troubleshooting_Logic Start Inaccurate L-Carnitine Measurement Check_Specificity Is Acetyl-D-carnitine interference suspected? Start->Check_Specificity Perform_Validation Perform validation with D-isomer spike-in Check_Specificity->Perform_Validation Yes Hydrolysis_Check Is free vs. total carnitine a concern? Check_Specificity->Hydrolysis_Check No Chiral_HPLC Consider Chiral HPLC for separation Perform_Validation->Chiral_HPLC End Accurate Measurement Chiral_HPLC->End Optimize_Sample_Prep Optimize sample preparation to prevent hydrolysis Hydrolysis_Check->Optimize_Sample_Prep Yes Review_Protocol Review standard assay troubleshooting Hydrolysis_Check->Review_Protocol No Optimize_Sample_Prep->Review_Protocol Review_Protocol->End

References

Enhancing the stability of Acetyl-D-carnitine for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing the Stability of Acetyl-D-carnitine for Long-Term Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of Acetyl-D-carnitine throughout your experimental workflows.

Disclaimer: The majority of available stability data is for Acetyl-L-carnitine, the biologically active isomer. While the chemical stability of Acetyl-D-carnitine is expected to be very similar due to the identical acetyl ester bond, direct stability data for the D-isomer is limited. The information presented here is based on established principles of ester hydrolysis and data from studies on Acetyl-L-carnitine, and should be adapted and verified for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Acetyl-D-carnitine degradation in solution?

A1: The primary degradation pathway for Acetyl-D-carnitine in aqueous solutions is hydrolysis. This is a chemical reaction where water molecules break the ester bond, resulting in the formation of D-carnitine and acetic acid.

Q2: What are the key factors that influence the stability of Acetyl-D-carnitine solutions?

A2: The two most significant factors are pH and temperature.

  • pH: Acetyl-D-carnitine is most stable in acidic to neutral pH ranges. Stability decreases significantly in basic conditions (pH > 9).[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. For long-term storage, lower temperatures are crucial.

Q3: How should I prepare and store my Acetyl-D-carnitine stock solutions for long-term experiments?

A3: For optimal stability, dissolve Acetyl-D-carnitine in a slightly acidic buffer (e.g., pH 5.0-6.5) and store at low temperatures. For long-term storage, freezing (-20°C or -80°C) is recommended. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect stability. Aliquoting the stock solution into single-use vials is a best practice.

Q4: Can I dissolve Acetyl-D-carnitine in water, or should I use a buffer?

A4: While Acetyl-D-carnitine can be dissolved in water, the resulting pH may not be optimal for long-term stability. Using a buffer in the acidic to neutral range (pH 5.0-6.5) is highly recommended to control the pH and minimize hydrolysis. Acetyl-L-carnitine dissolved in water at a pH of 5.2 has been shown to be stable for at least 33 days at room temperature or under refrigeration.[1][2]

Q5: Are there any visual indicators of Acetyl-D-carnitine degradation?

A5: Visual inspection alone is not a reliable method for assessing degradation, as the breakdown products (D-carnitine and acetic acid) are soluble and colorless. A slight change in the odor of the solution (vinegar-like smell from acetic acid) might be noticeable at high levels of degradation, but this is not a sensitive indicator. Analytical methods like HPLC are necessary for accurate quantification of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological effect over time Hydrolysis of Acetyl-D-carnitine into D-carnitine and acetic acid.Prepare fresh solutions from a frozen stock for each experiment. Verify the stability of your working solution under your specific experimental conditions (temperature, pH, media components).
Precipitation in the solution upon thawing The solution may be supersaturated, or interaction with other components in the media.Gently warm the solution to 37°C to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution.
Inconsistent experimental results Degradation of Acetyl-D-carnitine, leading to variations in the effective concentration.Strictly control the pH and temperature of your solutions. Prepare fresh dilutions from a stable stock solution for each experiment. Perform a stability study under your experimental conditions.
Change in pH of the solution over time Hydrolysis of Acetyl-D-carnitine releases acetic acid, which can lower the pH of unbuffered solutions.Use a buffered solvent for your Acetyl-D-carnitine solutions to maintain a stable pH.

Quantitative Stability Data

The following tables summarize the stability of Acetyl-L-carnitine under various conditions. This data can be used as a proxy for estimating the stability of Acetyl-D-carnitine.

Table 1: Effect of pH on Acetyl-L-carnitine Stability in Aqueous Solution at Room Temperature

pH% Remaining after 1 hour
Neutral to Acidic Stable
9.0 Significant degradation begins
11.0 72.6%
12.0 4.2%
Data from a study on Acetyl-L-carnitine.[1][2]

Table 2: Estimated Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2

TemperatureEstimated Time for 15% Degradation
25°C (Room Temperature) 38 days
8°C (Refrigerated) 234 days
Data from a study on Acetyl-L-carnitine.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stable Acetyl-D-carnitine Stock Solution

Objective: To prepare a 100 mM stock solution of Acetyl-D-carnitine with enhanced stability.

Materials:

  • Acetyl-D-carnitine HCl

  • Sterile, nuclease-free water

  • 50 mM Sodium Citrate buffer, pH 6.0

  • Sterile, single-use polypropylene (B1209903) tubes

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

Methodology:

  • Weigh the required amount of Acetyl-D-carnitine HCl in a sterile tube.

  • Add the required volume of 50 mM Sodium Citrate buffer (pH 6.0) to achieve a final concentration of 100 mM.

  • Vortex gently until the Acetyl-D-carnitine is completely dissolved.

  • Verify the final pH of the solution and adjust to pH 6.0 if necessary using dilute HCl or NaOH.

  • Aliquot the stock solution into single-use, sterile polypropylene tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of Acetyl-D-carnitine

Objective: To assess the stability of an Acetyl-D-carnitine solution under various stress conditions.

Materials:

  • 10 mg/mL Acetyl-D-carnitine solution in water (pH 5.2)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water bath

  • UV lamp

  • HPLC system with a suitable column for carnitine analysis

Methodology:

  • Acid Hydrolysis: Mix equal volumes of the Acetyl-D-carnitine solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the Acetyl-D-carnitine solution and 1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the Acetyl-D-carnitine solution and 30% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the Acetyl-D-carnitine solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the Acetyl-D-carnitine solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, including an untreated control, by HPLC to quantify the remaining Acetyl-D-carnitine and identify any degradation products.

Visualizations

cluster_degradation Acetyl-D-carnitine Degradation Pathway Acetyl_D_Carnitine Acetyl-D-carnitine Hydrolysis Hydrolysis (H₂O, pH, Temp) Acetyl_D_Carnitine->Hydrolysis D_Carnitine D-carnitine Acetic_Acid Acetic Acid Hydrolysis->D_Carnitine Hydrolysis->Acetic_Acid

Caption: Primary degradation pathway of Acetyl-D-carnitine.

cluster_workflow Stability Testing Experimental Workflow Start Prepare Acetyl-D-carnitine Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC Sample->Analyze Data Quantify Degradation & Identify Products Analyze->Data End Determine Stability Profile Data->End

Caption: Workflow for assessing Acetyl-D-carnitine stability.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Acetyl-D-carnitine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of Acetyl-D-carnitine is a critical quality attribute, as the pharmacological and toxicological profiles of its L-enantiomer can differ significantly. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the chiral separation and quantification of these enantiomers. This guide provides a comparative overview of two distinct and validated chiral HPLC methods for determining the purity of Acetyl-D-carnitine: a direct method using a chiral ligand-exchange column and an indirect method involving pre-column derivatization.

Comparison of Validated Chiral HPLC Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and desired run time. Below is a summary of two validated methods with their key performance attributes.

ParameterMethod 1: Direct Chiral Ligand-ExchangeMethod 2: Indirect Chiral Derivatization
Principle Direct separation on a chiral stationary phase.Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column.
Chiral Stationary Phase SUMICHIRAL OA-6100Octadecylsilane (ODS)
Mobile Phase 2 mM aqueous Copper (II) Sulfate with 500 mM Sodium PerchlorateAcetonitrile (B52724) and buffer
Detection UV at 254 nmUV at 254 nm
Resolution (Rs) 1.921.94
Separation Factor (α) 1.111.10
Limit of Detection (LOD) 0.1%< 0.05%
Limit of Quantitation (LOQ) 0.15%Not explicitly stated
Run Time < 15 minutes< 10 minutes

Experimental Protocols

Method 1: Direct Analysis on a Chiral Ligand-Exchange Column

This method allows for the direct separation of Acetyl-D-carnitine and its L-enantiomer without the need for derivatization, simplifying sample preparation.

1. Chromatographic Conditions:

  • Column: SUMICHIRAL OA-6100 (ligand-exchange type chiral moiety)

  • Mobile Phase: An aqueous solution of 2 mM Copper (II) Sulfate and 500 mM Sodium Perchlorate.

  • Flow Rate: Typically 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Elution Order: D-enantiomer followed by the L-enantiomer.[1]

2. Sample Preparation:

  • Dissolve the Acetyl-carnitine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject a solution containing both Acetyl-D-carnitine and Acetyl-L-carnitine.

  • The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5.

  • The tailing factor for the Acetyl-L-carnitine peak should be ≤ 2.0.

Method 2: Indirect Analysis via Pre-column Derivatization

This indirect method involves the derivatization of the carnitine enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral ODS (C18) column.[2]

1. Derivatization Reagent:

  • L-alanine-beta-naphthylamide (L-Ala-beta-NA)[2]

2. Derivatization Procedure:

  • The derivatization reaction is completed in under 10 minutes at room temperature.[2]

  • Specific details of the reaction conditions (e.g., solvent, concentrations, and quenching steps) should be optimized as per the original research paper by Kagawa et al. (1999).[2]

3. Chromatographic Conditions:

  • Column: ODS (Octadecylsilane) column

  • Mobile Phase: A suitable mixture of acetonitrile and an aqueous buffer.

  • Flow Rate: Typically 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm[2]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Prepare a solution of the Acetyl-carnitine sample.

  • Perform the derivatization reaction as described above.

  • The final reaction mixture is then injected into the HPLC system.

Method Validation and Performance

Both methods have been validated and shown to be suitable for the quality control of Acetyl-L-carnitine. The direct method on the SUMICHIRAL OA-6100 column has reported LOD and LOQ values of 0.1% and 0.15%, respectively.[1] The indirect method using L-Ala-beta-NA derivatization reports a detection limit of below 0.05%.[2]

Alternative Analytical Approaches

While chiral HPLC is the most common technique, other methods for the determination of carnitine enantiomers exist, though they may not be as widely adopted for routine quality control of Acetyl-D-carnitine purity. These include:

  • Chiral Gas Chromatography (GC): This technique often requires a two-step derivatization process to make the analytes volatile.

  • Capillary Electrophoresis (CE): CE can offer high separation efficiency and low sample consumption.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, NMR can be used to differentiate between enantiomers, although it generally has lower sensitivity compared to chromatographic methods.

Visualizing the Experimental Workflows

To better illustrate the procedural differences between the two primary HPLC methods discussed, the following diagrams outline the key steps in each workflow.

Method1_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Acetyl-D-carnitine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Direct Chiral Separation (SUMICHIRAL OA-6100) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantify Enantiomeric Purity Detect->Quantify

Diagram 1: Workflow for Direct Chiral HPLC Analysis.

Method2_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Acetyl-D-carnitine Sample Derivatize Derivatize with L-Ala-beta-NA Sample->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Achiral Separation (ODS Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantify Diastereomers (Enantiomeric Purity) Detect->Quantify

Diagram 2: Workflow for Indirect Chiral HPLC Analysis.

Logical Comparison of Methodologies

The choice between a direct and an indirect chiral HPLC method involves a trade-off between sample preparation complexity and the cost and specificity of the column.

Comparison_Logic cluster_direct Direct Method Characteristics cluster_indirect Indirect Method Characteristics Start Select Chiral HPLC Method for Acetyl-D-carnitine Purity Direct Direct Method Start->Direct Indirect Indirect Method Start->Indirect D_Pro1 Pro: Simpler Sample Prep (No Derivatization) Direct->D_Pro1 D_Pro2 Pro: Fewer Potential Side Reactions Direct->D_Pro2 D_Con1 Con: Requires Specialized Chiral Column Direct->D_Con1 D_Con2 Con: Column can be More Expensive Direct->D_Con2 I_Pro1 Pro: Uses Standard (Achiral) HPLC Column Indirect->I_Pro1 I_Pro2 Pro: Potentially Higher Sensitivity (with fluorescent tags) Indirect->I_Pro2 I_Con1 Con: More Complex Sample Prep (Derivatization Step) Indirect->I_Con1 I_Con2 Con: Derivatization must be Complete and Non-racemizing Indirect->I_Con2

References

A Comparative Analysis of Acetyl-D-carnitine and Acetyl-L-carnitine on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Acetyl-D-carnitine and its biologically active stereoisomer, Acetyl-L-carnitine, on mitochondrial respiration. The information presented is collated from experimental data to assist in understanding their distinct impacts on cellular energy metabolism.

Executive Summary

Acetyl-L-carnitine is an essential molecule for mitochondrial energy production, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. In contrast, its synthetic isomer, Acetyl-D-carnitine, not only lacks this biological function but has been observed to inhibit mitochondrial respiration. This guide details the experimental findings that differentiate the effects of these two isomers, provides a representative experimental protocol for assessing mitochondrial respiration, and illustrates the key metabolic pathways involved.

Data Presentation

The following table summarizes the quantitative effects of Acetyl-D-carnitine and Acetyl-L-carnitine on mitochondrial oxygen consumption as reported in a key comparative study.

CompoundConcentrationEffect on Mitochondrial Oxygen Consumption
Acetyl-L-carnitine 15 mM~25% Stimulation[1]
Acetyl-D-carnitine 15 mMSlight Inhibition[1]
DL-acetylcarnitine (racemic) 15 mMMarked Inhibition[1]
DL-carnitine (racemic) 15 mM~60% Inhibition[1]
L-carnitine Not specifiedNo significant effect[1]
D-carnitine Not specifiedNo significant effect[1]

Experimental Protocols

While the full detailed protocol from the primary comparative study by Farinella et al. (1984) is not available, a representative experimental methodology for measuring the effects of carnitine isomers on mitochondrial respiration is outlined below. This protocol is based on established techniques for assessing mitochondrial function.

Objective: To measure the rate of oxygen consumption in isolated mitochondria in the presence of Acetyl-L-carnitine and Acetyl-D-carnitine.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.2)

  • Respiratory substrates (e.g., glutamate (B1630785) and malate, or a fatty acid substrate like palmitoyl-CoA)

  • ADP (to stimulate state 3 respiration)

  • Acetyl-L-carnitine and Acetyl-D-carnitine solutions

  • Oxygen electrode (e.g., Clark-type electrode) or a Seahorse XF Analyzer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation. The final mitochondrial pellet is resuspended in a suitable isolation buffer.

  • Respirometry Setup: Calibrate the oxygen electrode system according to the manufacturer's instructions. Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Baseline Respiration: Add a known amount of isolated mitochondria to the chamber and record the baseline oxygen consumption rate (State 2 respiration).

  • Substrate Addition: Introduce respiratory substrates (e.g., glutamate and malate) to initiate electron transport chain activity.

  • Addition of Carnitine Isomers: Add the test compound (Acetyl-L-carnitine or Acetyl-D-carnitine) at the desired concentration (e.g., 15 mM) and monitor the oxygen consumption rate.

  • State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of coupled respiration (State 3).

  • Data Analysis: Calculate the oxygen consumption rates in the presence and absence of the carnitine isomers. Express the results as a percentage change relative to the control (without added acetylcarnitine).

Mandatory Visualization

Signaling Pathways and Mechanisms

The primary role of Acetyl-L-carnitine is to transport acetyl groups into the mitochondria, which can then be converted to acetyl-CoA and enter the Krebs cycle for energy production. It is a key component of the carnitine shuttle system. The inhibitory effect of Acetyl-D-carnitine is hypothesized to stem from its competitive inhibition of the carnitine-acylcarnitine translocase, a critical transporter in this shuttle.

cluster_cytosol Cytosol cluster_mito_mem Mitochondrial Membranes cluster_outer_mem Outer Membrane cluster_inner_mem Inner Membrane cluster_matrix Mitochondrial Matrix LC L-Carnitine ALCAR_cyto Acetyl-L-carnitine LC->ALCAR_cyto AcCoA_cyto Acetyl-CoA AcCoA_cyto->ALCAR_cyto CAT CACT Carnitine-Acylcarnitine Translocase (CACT) ALCAR_cyto->CACT Transport ADCAR_cyto Acetyl-D-carnitine (exogenous) ADCAR_cyto->CACT Inhibition CPT1 CPT1 ALCAR_mito Acetyl-L-carnitine CACT->ALCAR_mito AcCoA_mito Acetyl-CoA Krebs Krebs Cycle AcCoA_mito->Krebs LC_mito L-Carnitine ALCAR_mito->AcCoA_mito CAT ALCAR_mito->LC_mito Resp Mitochondrial Respiration Krebs->Resp

Caption: Proposed mechanism of Acetyl-L-carnitine transport and Acetyl-D-carnitine inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of Acetyl-D-carnitine and Acetyl-L-carnitine on mitochondrial respiration.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate Mitochondria (e.g., from rat liver) prep2 Prepare Respiration Buffer and Substrates prep3 Prepare Stock Solutions: - Acetyl-L-carnitine - Acetyl-D-carnitine exp3 Add Test Compound (Control, ALCAR, or ADCAR) prep3->exp3 exp1 Calibrate and Equilibrate Respirometer exp2 Add Mitochondria and Respiratory Substrates exp1->exp2 exp2->exp3 exp4 Add ADP to Initiate State 3 Respiration exp3->exp4 exp5 Record Oxygen Consumption Rate exp4->exp5 an1 Calculate Respiration Rates exp5->an1 an2 Compare Effects of ALCAR and ADCAR to Control an1->an2 an3 Statistical Analysis an2->an3

Caption: Experimental workflow for analyzing the effects of carnitine isomers on mitochondrial respiration.

References

A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of Acetyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical techniques, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of Acetyl-L-carnitine. This document outlines their respective experimental protocols and performance characteristics to aid researchers in selecting the most suitable method for their specific applications, from pharmacokinetic studies to quality control of pharmaceutical formulations.

Methodology Comparison

The quantification of Acetyl-L-carnitine, a crucial molecule in cellular energy metabolism, demands sensitive and reliable analytical methods. While both LC-MS/MS and HPLC are powerful separation techniques, they differ significantly in their principles of detection, leading to variations in sensitivity, specificity, and sample preparation requirements.

LC-MS/MS offers high sensitivity and specificity by coupling the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. This technique often allows for simpler sample preparation and can distinguish between compounds with similar structures but different masses.[1][2]

HPLC , on the other hand, is a robust and widely available technique. For compounds like Acetyl-L-carnitine that lack a strong chromophore, derivatization is often necessary to enable detection by UV or fluorescence detectors.[3][4] This additional step can increase analysis time and introduce variability.

Quantitative Performance Data

The following table summarizes the key performance parameters for representative LC-MS/MS and HPLC methods for the analysis of Acetyl-L-carnitine.

Performance ParameterLC-MS/MS MethodHPLC Method (with fluorescence derivatization)
Linearity Range 1–1000 ng/mL1-32 nmol/ml
Limit of Quantitation (LOQ) 1 ng/mL1 nmol/ml
Precision (%RSD) < 5%0.3-16.8%
Accuracy ± 5% of expected values< 10.6%
Recovery Not explicitly stated, but method is robust82.6%-95.4%

Note: The presented data is a synthesis from multiple sources and may vary based on the specific instrumentation, reagents, and matrix used.[1][3][4][5]

Experimental Protocols

LC-MS/MS Method Protocol

This protocol is based on a method for the quantification of Acetyl-L-carnitine in plasma.[1]

1. Sample Preparation:

  • Plasma samples are spiked with an internal standard (e.g., d3-Acetyl-L-carnitine).

  • Proteins are precipitated by adding acetonitrile (B52724).

  • The sample is centrifuged, and the supernatant is collected for analysis.

2. Chromatographic Conditions:

  • Column: Atlantis HILIC silica (B1680970) column (50 x 2.0 mm i.d., 4 µm particle size).[1]

  • Mobile Phase: A gradient of A) 5% acetonitrile in 5mM ammonium (B1175870) acetate (B1210297) and B) 95% acetonitrile in 5mM ammonium acetate.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 10 µL.[1]

3. Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Acetyl-L-carnitine and the internal standard are monitored.

HPLC Method Protocol with Pre-column Derivatization

This protocol is based on a method for the determination of Acetyl-L-carnitine in human plasma using fluorescence detection.[3][4]

1. Sample Preparation:

  • Plasma samples are deproteinized.

  • An internal standard is added.

2. Derivatization:

  • The sample is derivatized with 1-aminoanthracene (B165094) (1AA) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst to form a fluorescent derivative.[3][4]

3. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.[3][4]

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate (pH 3.5) and acetonitrile.[4]

  • Flow Rate: 1.3 mL/min.[4]

4. Fluorescence Detection:

  • Excitation Wavelength: 248 nm.[3][4]

  • Emission Wavelength: 418 nm.[3][4]

Workflow Visualization

The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and HPLC methods described.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Column HILIC Column Inject->Column ESI Electrospray Ionization (ESI) Column->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data Data Acquisition MRM->Data HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation cluster_detection Fluorescence Detection Plasma Plasma Sample Deproteinize Deproteinization Plasma->Deproteinize Spike Add Internal Standard Deproteinize->Spike Derivatize Derivatize with 1-AA Spike->Derivatize Inject Inject into HPLC System Derivatize->Inject Column C18 Column Inject->Column Detect Fluorescence Detector Column->Detect Data Data Acquisition Detect->Data

References

A Comparative Guide to Determining the Enantiomeric Excess of Acetyl-D-carnitine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their efficacy and safety. In the case of Acetyl-D-carnitine, a molecule of significant interest in various research and therapeutic areas, the presence of its enantiomer, Acetyl-L-carnitine, can have different biological effects. Therefore, accurate and robust analytical methods for determining the enantiomeric excess (e.e.) are paramount. This guide provides a comparative overview of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of Acetyl-D-carnitine depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters of the discussed methods.

MethodSub-MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC Direct (Chiral Stationary Phase) 0.1%0.15%Not explicitly foundSimple, no derivatization requiredRequires specialized, expensive chiral columns
Indirect (Chiral Derivatization) < 0.05%Not explicitly found1-32 nmol/mL (for ALC)High sensitivity, uses standard columnsDerivatization adds complexity and potential for error
NMR Chiral Shift Reagents 0.5%Not explicitly foundNot typically used for wide-range quantificationNon-destructive, provides structural informationLower sensitivity compared to other methods
CE Chiral Selector & Derivatization 10 ng/mL (~0.002% impurity)Not explicitly foundNot explicitly foundExtremely high sensitivity, low sample consumptionCan have lower reproducibility than HPLC

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of enantiomers due to its high resolution and sensitivity. Two main approaches are employed for the chiral separation of Acetyl-D-carnitine: direct and indirect methods.

Direct Chiral HPLC

This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

  • Column: SUMICHIRAL OA-6100 (ligand-exchange type)

  • Mobile Phase: 2 mM aqueous Copper (II) sulfate (B86663) containing 500 mM Sodium perchlorate[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure:

    • Prepare a standard solution of Acetyl-D-carnitine and a racemic mixture of Acetyl-D/L-carnitine in the mobile phase.

    • Inject the standards to determine the retention times of each enantiomer. The D- and L-forms are typically eluted within 15 minutes.[1]

    • Prepare the Acetyl-D-carnitine sample in the mobile phase.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Indirect Chiral HPLC

In this approach, the enantiomers of Acetyl-D-carnitine are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

  • Derivatizing Reagent: L-alanine-β-naphthylamide (L-Ala-β-NA)[2]

  • Column: Octadecylsilane (ODS) column[2]

  • Mobile Phase: Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer)

  • Detection: UV at 254 nm[2]

  • Derivatization Procedure:

    • Dissolve the Acetyl-D-carnitine sample in a suitable solvent.

    • Add L-Ala-β-NA and a coupling agent (e.g., a carbodiimide) to the sample solution.

    • Allow the reaction to proceed at room temperature for approximately 10 minutes.[2]

  • Chromatographic Procedure:

    • Inject the derivatized sample into the HPLC system.

    • Separate the diastereomers.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess based on the peak area ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral shift reagent, can be used to distinguish between enantiomers. The chiral shift reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to resonate at different chemical shifts.

Experimental Protocol: NMR with Chiral Lanthanide Shift Reagent
  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]praseodymium(III) (Pr[hfc]3)[3]

  • Spectrometer: 500 MHz NMR spectrometer[3]

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

  • Procedure:

    • Dissolve a known amount of the Acetyl-D-carnitine sample in the deuterated solvent.

    • Acquire a standard 1H NMR spectrum.

    • Add a small, precise amount of the chiral shift reagent (Pr[hfc]3) to the NMR tube.

    • Acquire another 1H NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two separate peaks.

    • Integrate the signals corresponding to the Acetyl-D-carnitine and the Acetyl-L-carnitine enantiomers.

    • Calculate the enantiomeric excess based on the integral values. A distinguishment of 0.5% of the minor enantiomer is possible with this method.[3][4]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be adapted for chiral separations. By adding a chiral selector to the background electrolyte, the two enantiomers will have different electrophoretic mobilities and will therefore be separated. Derivatization is often employed to enhance detection sensitivity.

Experimental Protocol: CE with Derivatization
  • Chiral Selector: A cyclodextrin (B1172386) derivative (e.g., sulfobutyl ether-β-cyclodextrin)

  • Derivatizing Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)[5]

  • Background Electrolyte (BGE): A buffer at a suitable pH containing the chiral selector.

  • Detection: UV or Tandem Mass Spectrometry (MS/MS)[5]

  • Derivatization Procedure:

    • Dissolve the Acetyl-D-carnitine sample in a suitable buffer (e.g., borate (B1201080) buffer).

    • Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetone).

    • Allow the reaction to proceed for a short period at room temperature.

  • CE Procedure:

    • Fill the capillary with the BGE containing the chiral selector.

    • Inject the derivatized sample.

    • Apply a high voltage across the capillary to effect the separation.

    • Detect the separated enantiomers.

    • Calculate the enantiomeric excess from the corrected peak areas. This method has a reported limit of detection of 10 ng/mL, which is sufficient to detect enantiomeric impurities down to 0.002%.[5]

Visualizations

HPLC_Workflow cluster_direct Direct Chiral HPLC cluster_indirect Indirect Chiral HPLC Sample_Prep_D Sample Preparation Injection_D Injection onto Chiral Column Sample_Prep_D->Injection_D Separation_D Enantiomeric Separation Injection_D->Separation_D Detection_D UV Detection Separation_D->Detection_D Analysis_D Data Analysis (e.e. Calculation) Detection_D->Analysis_D Sample_Prep_I Sample Preparation Derivatization_I Derivatization with Chiral Reagent Sample_Prep_I->Derivatization_I Injection_I Injection onto Achiral Column Derivatization_I->Injection_I Separation_I Diastereomer Separation Injection_I->Separation_I Detection_I UV Detection Separation_I->Detection_I Analysis_I Data Analysis (e.e. Calculation) Detection_I->Analysis_I NMR_CE_Workflows cluster_nmr NMR with Chiral Shift Reagent cluster_ce Capillary Electrophoresis Sample_Prep_N Sample in Deuterated Solvent Add_Reagent_N Addition of Chiral Shift Reagent Sample_Prep_N->Add_Reagent_N Acquisition_N NMR Spectrum Acquisition Add_Reagent_N->Acquisition_N Analysis_N Integration and e.e. Calculation Acquisition_N->Analysis_N Sample_Prep_C Sample Preparation Derivatization_C Derivatization (e.g., with FMOC) Sample_Prep_C->Derivatization_C Injection_C Injection into Capillary (with Chiral Selector) Derivatization_C->Injection_C Separation_C Electrophoretic Separation Injection_C->Separation_C Detection_C UV or MS/MS Detection Separation_C->Detection_C Analysis_C Data Analysis (e.e. Calculation) Detection_C->Analysis_C

References

Head-to-Head Comparison of the Inhibitory Potency of D-Carnitine Derivatives on Carnitine Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the inhibitory effects of D-carnitine derivatives on key enzymes of fatty acid metabolism. This report provides a comparative analysis of inhibitory potencies, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical step in cellular energy metabolism, regulated by a family of enzymes known as carnitine acyltransferases. These enzymes, including carnitine acetyltransferase (CrAT), carnitine octanoyltransferase (COT), and carnitine palmitoyltransferase (CPT), facilitate the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. Due to their central role in fatty acid metabolism, these enzymes have emerged as promising therapeutic targets for a range of metabolic disorders. D-carnitine and its derivatives, acting as competitive or non-competitive inhibitors, have been investigated for their potential to modulate the activity of these enzymes. This guide provides a head-to-head comparison of the inhibitory potency of various D-carnitine derivatives against CrAT, COT, and CPT, supported by available experimental data.

Comparative Inhibitory Potency

The inhibitory potential of D-carnitine derivatives varies significantly depending on the specific derivative and the target carnitine acyltransferase. The following tables summarize the available quantitative data (IC50 and Ki values) for the inhibition of CrAT, COT, and CPT by different D-carnitine analogs.

Table 1: Inhibitory Potency of D-Carnitine Derivatives against Carnitine Acetyltransferase (CrAT)

InhibitorIC50KiEnzyme SourceComments
Acetyl-DL-aminocarnitine---Described as the most potent reversible inhibitor to date; competitive with respect to acetyl-L-carnitine.[1]
Mildronate-1.6 mM-Competitive inhibitor.[2]

No specific IC50 values for D-carnitine derivatives against CrAT were found in the reviewed literature.

Table 2: Inhibitory Potency of D-Carnitine Derivatives against Carnitine Octanoyltransferase (COT)

InhibitorIC50KiEnzyme SourceComments
D-Carnitine--Rat liver microsomesWeak inhibitor.[3]
Aminocarnitine--Rat liver microsomesModerately inhibits the enzyme.[3]

Quantitative IC50 or Ki values for D-carnitine derivatives against COT are not well-documented in the available literature.

Table 3: Inhibitory Potency of D-Carnitine Derivatives against Carnitine Palmitoyltransferase (CPT)

InhibitorIC50KiEnzyme IsoformEnzyme SourceComments
L-Aminocarnitine805 nM-CPT2Rat liver mitochondriaPotent and selective inhibitor.[4]
DL-Aminocarnitine--CPT-Potent, noncovalent inhibitor.[5][6]
Decanoyl-DL-aminocarnitine--CPT-~7-fold more effective than aminocarnitine.[5][6][7]
Palmitoyl-DL-aminocarnitine--CPT-~100-fold more effective than aminocarnitine; most potent reversible inhibitor to date.[1][5][6][7]
ST1326 (Teglicar)--CPT1a-A selective and reversible aminocarnitine derivative.[8]

Experimental Protocols

Accurate assessment of the inhibitory potency of D-carnitine derivatives requires robust and standardized experimental protocols. The following sections detail the methodologies for the key enzyme inhibition assays.

Carnitine Acetyltransferase (CrAT) Inhibition Assay

A continuous spectrophotometric rate determination method is commonly employed to measure CrAT activity. The assay monitors the formation of acetyl-CoA from acetyl-L-carnitine and CoA, which leads to an increase in absorbance at 233 nm.

Materials:

  • 100 mM Tris Buffer, pH 8.0

  • 10 mM Coenzyme A (CoA) solution

  • 100 mM Acetyl-DL-carnitine hydrochloride solution

  • Carnitine Acetyltransferase enzyme solution (0.2-0.5 units/mL)

  • Inhibitor stock solution (D-carnitine derivative)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris buffer, CoA solution, and acetyl-DL-carnitine solution.

  • Add varying concentrations of the D-carnitine derivative inhibitor to the reaction mixture.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding the CrAT enzyme solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 233 nm for approximately 5 minutes using a spectrophotometer.

  • Determine the rate of reaction (ΔA233/minute) from the linear portion of the curve.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Carnitine Octanoyltransferase (COT) Inhibition Assay

The activity of COT can be determined by measuring the formation of octanoylcarnitine (B1202733) from octanoyl-CoA and L-carnitine. A common method involves the use of radiolabeled L-[methyl-¹⁴C]carnitine and subsequent separation and quantification of the radioactive product.

Materials:

  • 1 M Tris-HCl buffer, pH 7.4

  • 100 mM ATP

  • 100 mM MgCl₂

  • 1 M KCl

  • 20 mM Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • 10 mM Octanoyl-CoA

  • 10 mM L-[methyl-¹⁴C]carnitine

  • Peroxisomal or microsomal fraction containing COT

  • Inhibitor stock solution (D-carnitine derivative)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, KCl, DTT, and BSA.

  • Add varying concentrations of the D-carnitine derivative inhibitor.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation, octanoyl-CoA, and L-[methyl-¹⁴C]carnitine.

  • Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding perchloric acid.

  • Separate the radiolabeled octanoylcarnitine from unreacted L-[methyl-¹⁴C]carnitine using a cation exchange column.

  • Quantify the radioactivity of the eluted octanoylcarnitine using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

Carnitine Palmitoyltransferase (CPT) Inhibition Assay

CPT activity is typically measured using a forward radioisotopic assay that quantifies the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled L-carnitine.

Materials:

  • HEPES buffer, pH 7.4

  • BSA (fatty acid-free)

  • 10 mM Palmitoyl-CoA

  • 1 mM L-[³H]carnitine

  • Mitochondrial preparation containing CPT

  • Inhibitor stock solution (D-carnitine derivative)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer and BSA.

  • Add the mitochondrial preparation and varying concentrations of the D-carnitine derivative inhibitor.

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding palmitoyl-CoA and L-[³H]carnitine.

  • Incubate at 37°C for a specific time (e.g., 4 minutes).

  • Stop the reaction by adding ice-cold HCl.

  • Extract the [³H]palmitoylcarnitine with butanol.

  • Wash the butanol phase with water to remove unreacted [³H]carnitine.

  • Measure the radioactivity in an aliquot of the butanol phase by liquid scintillation counting.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

To aid in the understanding of the experimental processes and biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis inhibitor D-Carnitine Derivative (Varying Concentrations) reaction Incubation at Specific Temperature inhibitor->reaction enzyme Enzyme Solution (CrAT, COT, or CPT) enzyme->reaction substrate Substrate Mix (e.g., Acetyl-CoA, L-Carnitine) substrate->reaction detection Measurement of Product Formation reaction->detection analysis Calculation of % Inhibition & IC50 detection->analysis

A generalized workflow for determining the inhibitory potency of D-carnitine derivatives.

carnitine_shuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 L-Carnitine AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine CAT CAT CPT2 CPT2 CAT->CPT2 MatrixAcylCoA Acyl-CoA CPT2->MatrixAcylCoA CoA AcylCarnitine->CAT BetaOxidation β-Oxidation MatrixAcylCoA->BetaOxidation

References

In Vitro Validation of Acetyl-L-Carnitine's Effect on Carnitine Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Acetyl-L-Carnitine in modulating carnitine uptake, presenting supporting experimental data and detailed methodologies. The information is intended to assist researchers in designing and interpreting experiments related to carnitine transport and metabolism.

Executive Summary

In vitro studies consistently demonstrate that Acetyl-L-Carnitine (ALCAR) is a substrate for the organic cation/carnitine transporter 2 (OCTN2), the primary transporter responsible for cellular carnitine uptake.[1][2][3][4] The transport of ALCAR via OCTN2 is a sodium-dependent and saturable process.[4] While both L-Carnitine and ALCAR are transported by OCTN2, their transport kinetics and subsequent intracellular metabolism can differ. Notably, upon cellular entry, ALCAR can be deacetylated to L-Carnitine.[5] This guide delves into the quantitative data from comparative studies, outlines the experimental protocols for assessing carnitine uptake, and visualizes the key pathways and workflows.

Data Presentation: Comparative Uptake Kinetics

The following table summarizes the Michaelis-Menten constant (Km) for Acetyl-L-Carnitine and L-Carnitine uptake in different in vitro models, providing a measure of the transporter's affinity for each substrate. A lower Km value indicates a higher affinity.

SubstrateCell Line/SystemKm (µM)Reference
Acetyl-L-CarnitineA549 (human lung carcinoma)17.7[1]
Acetyl-L-CarnitineCalu-3 (human lung adenocarcinoma)35.4[1]
Acetyl-L-CarnitineRBEC1 (immortalized rat brain capillary endothelial cells)31.3 ± 11.6[4]
L-CarnitineRBEC1 (immortalized rat brain capillary endothelial cells)33.1 ± 11.4[4]
L-CarnitineIsolated guinea-pig enterocytes6-7[5]
D-CarnitineIsolated guinea-pig enterocytes5[5]
L-CarnitineCaki-1 (human proximal tubule cell line)15.90[6]

Comparative Inhibition of Carnitine Uptake

The inhibitory potential of various compounds on Acetyl-L-Carnitine uptake provides insights into the specificity of the transport mechanism. The following table presents the half-maximal inhibitory concentration (IC50) values for known OCTN2 inhibitors against L-carnitine uptake.

InhibitorCell LineIC50 (µM)Reference
Ciclotropium bromideCaki-130[6]
Ipratropium bromideCaki-195[6]

Furthermore, studies have shown that D-carnitine and verapamil (B1683045) can significantly inhibit the uptake of [3H]-acetyl-L-carnitine in primary human alveolar type I-like epithelial cells and the A549 cell line.[1]

Experimental Protocols

General In Vitro Carnitine Uptake Assay

This protocol provides a generalized procedure for measuring the uptake of radiolabeled carnitine or its analogs in cultured cells.

1. Cell Culture:

  • Cells (e.g., A549, Calu-3, Caki-1, or primary cells) are cultured in appropriate media and conditions until they reach a confluent monolayer.

2. Uptake Experiment:

  • The cell monolayers are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
  • The uptake is initiated by adding the uptake buffer containing a known concentration of radiolabeled substrate (e.g., [3H]-acetyl-L-carnitine or [14C]-L-carnitine) and any test inhibitors.
  • To determine sodium dependency, sodium chloride in the buffer is replaced with an equimolar concentration of choline (B1196258) chloride.[4][5]
  • The cells are incubated at 37°C for a specified time (e.g., 20-30 minutes).[7]
  • To terminate the uptake, the radioactive solution is removed, and the cells are washed rapidly with ice-cold uptake buffer.

3. Cell Lysis and Quantification:

  • The cells are lysed using a suitable lysis buffer (e.g., a solution containing sodium hydroxide (B78521) or a commercial cell lysis reagent).
  • The radioactivity in the cell lysate is measured using a liquid scintillation counter.
  • The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

4. Data Analysis:

  • Uptake is typically expressed as pmol or nmol of substrate per mg of protein per unit of time.
  • Kinetic parameters (Km and Vmax) are determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
  • IC50 values are calculated by measuring the uptake of a fixed concentration of radiolabeled substrate in the presence of varying concentrations of the inhibitor.

Mandatory Visualizations

Signaling Pathway for Carnitine Uptake

The primary mechanism for the cellular uptake of both L-Carnitine and Acetyl-L-Carnitine is through the OCTN2 transporter, a sodium-dependent process.

Carnitine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Carnitine_ext L-Carnitine OCTN2 OCTN2 (SLC22A5) L-Carnitine_ext->OCTN2 ALCAR_ext Acetyl-L-Carnitine ALCAR_ext->OCTN2 Na_ext Na+ Na_ext->OCTN2 Co-transport L-Carnitine_int L-Carnitine OCTN2->L-Carnitine_int ALCAR_int Acetyl-L-Carnitine OCTN2->ALCAR_int Mitochondria Mitochondria (β-oxidation) L-Carnitine_int->Mitochondria Deacetylation Deacetylation ALCAR_int->Deacetylation Deacetylation->L-Carnitine_int

Caption: Carnitine uptake via the OCTN2 transporter.

Experimental Workflow for In Vitro Carnitine Uptake Assay

The following diagram illustrates the typical workflow for an in vitro experiment designed to measure and compare the uptake of carnitine analogs.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., A549, Calu-3) Start->Cell_Culture Wash 2. Wash cells with uptake buffer Cell_Culture->Wash Incubation 3. Incubate with radiolabeled substrate ± inhibitor (e.g., [3H]-ALCAR) Wash->Incubation Termination 4. Terminate uptake with ice-cold buffer Incubation->Termination Lysis 5. Cell Lysis Termination->Lysis Quantification 6. Scintillation Counting & Protein Assay Lysis->Quantification Analysis 7. Data Analysis (Km, Vmax, IC50) Quantification->Analysis End End Analysis->End

Caption: Workflow for an in vitro carnitine uptake assay.

References

Comparative Neurotoxicity of Acetylcarnitine Enantiomers in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of L-Acetylcarnitine and D-Acetylcarnitine on Neuronal Health In Vitro

Introduction

Acetylcarnitine, a naturally occurring amino acid derivative, exists as two stereoisomers: L-acetylcarnitine (L-ALCAR) and D-acetylcarnitine (D-ALCAR). While L-ALCAR is widely recognized for its neuroprotective and neurotrophic properties, the neurotoxic potential of its D-enantiomer is less understood. This guide provides a comparative analysis of the effects of these enantiomers on neuronal cells in culture, supported by experimental data and detailed protocols for researchers in neurotoxicity, drug development, and related fields. The available evidence strongly suggests that while L-ALCAR is neuroprotective against a variety of insults, D-ALCAR may have detrimental effects, primarily through the inhibition of key mitochondrial enzymes.

Comparative Effects on Neuronal Viability and Function

The differential effects of L-ALCAR and D-ALCAR on neuronal cells are rooted in their distinct interactions with cellular machinery, particularly within the mitochondria.

L-Acetylcarnitine (L-ALCAR): A Neuroprotective Agent

L-ALCAR has been extensively studied for its ability to shield neurons from various toxic stimuli. In cell culture models, L-ALCAR has demonstrated protection against:

  • Glutamate (B1630785) Excitotoxicity: L-ALCAR attenuates neuronal death induced by excessive exposure to glutamate or its analogs like N-methyl-D-aspartate (NMDA).[1][2][3] This protection is attributed to its ability to support mitochondrial function and energy metabolism, thus helping neurons better withstand the surge in intracellular calcium and oxidative stress associated with excitotoxicity.[4]

  • Amyloid-β (Aβ) Toxicity: In models of Alzheimer's disease, L-ALCAR protects neuronal cells from the toxic effects of Aβ peptides.[5][6][7] The mechanisms underlying this protection include the buffering of oxidative stress and the maintenance of ATP levels.[5]

  • Oxidative Stress: L-ALCAR mitigates neuronal damage caused by oxidative stress by enhancing antioxidant defenses and reducing the production of reactive oxygen species (ROS).[4][5]

  • Mitochondrial Dysfunction: A key aspect of L-ALCAR's neuroprotective action is its ability to support mitochondrial health. It can improve mitochondrial respiration and ATP production, which are often compromised in neurodegenerative conditions.[8]

D-Acetylcarnitine (D-ALCAR): A Potential Neurotoxin

Direct studies on the neurotoxicity of D-ALCAR in cell culture are limited. However, evidence from studies on mitochondrial function suggests a potential for adverse effects. One study demonstrated that D-acetylcarnitine has a slight inhibitory effect on mitochondrial respiration, in stark contrast to the stimulatory effect of L-acetylcarnitine.[9] This inhibition of mitochondrial function could lead to a cascade of detrimental events in neurons, including:

  • Energy Depletion: Reduced mitochondrial respiration would lead to decreased ATP production, compromising essential neuronal functions.

  • Increased Oxidative Stress: Impaired mitochondrial function is a major source of reactive oxygen species, which can damage cellular components and trigger apoptosis.

  • Inhibition of Key Enzymes: D-isomers of carnitine derivatives have been shown to inhibit crucial enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT).[10] While a direct inhibitory effect of D-ALCAR on CPT in neurons has not been explicitly shown, such an action would disrupt lipid metabolism and could be neurotoxic.

The following table summarizes the known and inferred effects of the acetylcarnitine enantiomers on neuronal cells in culture.

FeatureL-Acetylcarnitine (L-ALCAR)D-Acetylcarnitine (D-ALCAR)
Effect on Neuronal Viability NeuroprotectivePotentially Neurotoxic (Inferred)
Mitochondrial Respiration StimulatorySlightly Inhibitory[9]
Energy (ATP) Production Supports/IncreasesPotentially Decreases
Oxidative Stress ReducesPotentially Increases
Enzyme Interactions Substrate for Carnitine AcetyltransferasePotential Inhibitor of Carnitine Acyltransferases

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the comparative neurotoxicity of acetylcarnitine enantiomers.

Neuronal Cell Culture
  • Cell Lines: Primary cortical or hippocampal neurons from embryonic rodents are ideal for neurotoxicity studies. Alternatively, neuronal-like cell lines such as SH-SY5Y or PC12 can be used.

  • Culture Conditions: Cells should be maintained in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

Induction of Neurotoxicity

To evaluate the protective or toxic effects of the acetylcarnitine enantiomers, a neurotoxic challenge is typically introduced. Common methods include:

  • Glutamate Excitotoxicity: Expose neuronal cultures to a high concentration of glutamate (e.g., 100-500 µM) or NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes), followed by a washout and incubation in fresh medium for 24 hours.[1]

  • Amyloid-β Toxicity: Treat neuronal cultures with aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42 at 10-25 µM) for 24-48 hours.[5][7]

  • Oxidative Stress: Induce oxidative stress by exposing cells to agents like hydrogen peroxide (H2O2) or menadione.

Assessment of Cell Viability
  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

    • Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[11][12][13][14]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium.

    • Collect the cell culture supernatant after treatment.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • The assay involves an enzymatic reaction that converts a tetrazolium salt into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).[15][16][17][18]

Measurement of Oxidative Stress
  • Reactive Oxygen Species (ROS) Detection:

    • Use fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After treatment, incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

    • DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.[19][20][21][22][23]

Analysis of Apoptosis
  • Western Blotting for Apoptotic Markers:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.[24][25][26][27][28]

Visualizations

Signaling Pathways

L_ALCAR_Neuroprotection Neurotoxic_Insult Neurotoxic Insult (e.g., Glutamate, Aβ, Oxidative Stress) Mitochondria Mitochondrial Function Neurotoxic_Insult->Mitochondria Inhibits Neuronal_Survival Neuronal Survival L_ALCAR L-Acetylcarnitine (L-ALCAR) L_ALCAR->Mitochondria Supports ATP_Production ↑ ATP Production Mitochondria->ATP_Production ROS_Reduction ↓ Oxidative Stress (ROS Reduction) Mitochondria->ROS_Reduction ATP_Production->Neuronal_Survival Apoptosis_Inhibition ↓ Apoptosis ROS_Reduction->Apoptosis_Inhibition Apoptosis_Inhibition->Neuronal_Survival

Caption: L-ALCAR neuroprotective signaling pathway.

D_ALCAR_Neurotoxicity D_ALCAR D-Acetylcarnitine (D-ALCAR) Mitochondrial_Respiration Mitochondrial Respiration D_ALCAR->Mitochondrial_Respiration Inhibits ATP_Depletion ↓ ATP Depletion Mitochondrial_Respiration->ATP_Depletion ROS_Increase ↑ Oxidative Stress (ROS Increase) Mitochondrial_Respiration->ROS_Increase Neuronal_Death Neuronal Death ATP_Depletion->Neuronal_Death Apoptosis_Induction ↑ Apoptosis ROS_Increase->Apoptosis_Induction Apoptosis_Induction->Neuronal_Death

Caption: Postulated D-ALCAR neurotoxic signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Neuronal Cell Culture treatment Treatment: - Control - Neurotoxin - Neurotoxin + L-ALCAR - Neurotoxin + D-ALCAR start->treatment incubation Incubation (24-48 hours) treatment->incubation assays Endpoint Assays incubation->assays viability Cell Viability (MTT, LDH) assays->viability oxidative_stress Oxidative Stress (ROS Measurement) assays->oxidative_stress apoptosis Apoptosis (Western Blot) assays->apoptosis data_analysis Data Analysis and Comparison viability->data_analysis oxidative_stress->data_analysis apoptosis->data_analysis end Conclusion data_analysis->end

Caption: Workflow for comparative neurotoxicity assessment.

Conclusion

The available scientific evidence strongly supports the neuroprotective role of L-acetylcarnitine in various in vitro models of neuronal injury. Its ability to enhance mitochondrial function, combat oxidative stress, and prevent apoptosis makes it a compound of significant interest for neurodegenerative disease research. In contrast, while direct evidence for the neurotoxicity of D-acetylcarnitine is sparse, its inhibitory effect on mitochondrial respiration raises significant concerns about its potential to be harmful to neurons.

For researchers and drug development professionals, it is crucial to recognize the stereospecificity of acetylcarnitine's biological effects. The use of racemic mixtures of acetylcarnitine in research or therapeutic development could mask the beneficial effects of the L-enantiomer or, worse, introduce unintended neurotoxic effects from the D-enantiomer. Future research should focus on directly investigating the neurotoxic potential of D-acetylcarnitine in various neuronal cell culture models to fully elucidate its pharmacological profile and ensure the safe and effective use of acetylcarnitine-based therapies.

References

Verifying the Inhibitory Constant (Ki) of Acetyl-D-carnitine for Carnitine Acetyltransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Carnitine Acetyltransferase Inhibitors

The inhibitory constant (Ki) is a critical parameter for evaluating the efficacy of an enzyme inhibitor. A lower Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor. The following table summarizes the Ki and IC50 values for several compounds known to inhibit carnitine acetyltransferase and the related enzyme, carnitine palmitoyltransferase (CPT).

InhibitorTarget EnzymeKi ValueIC50 ValueInhibition Type
MildronateCarnitine Acetyltransferase (CrAT)1.6 mM[1][2]-Competitive[1][2]
Palmitoyl-CoACarnitine Acetyltransferase (CrAT)-12 µM to 65 µM[3]Mixed-model[3]
Perhexiline (B1211775)Carnitine Palmitoyltransferase-1 (CPT-1)-77 µM (cardiac), 148 µM (hepatic)[4]Competitive with palmitoyl-CoA, non-competitive with carnitine[4]
Amiodarone (B1667116)Carnitine Palmitoyltransferase-1 (CPT-1)-228 µM[4]-
Acetyl-CoAHepatic Carnitine Acyltransferase-Inhibitory at µM concentrations[5]-
D-carnitineCarnitine OctanoyltransferaseWeak inhibitor[6]--

Experimental Protocols for Determining Inhibitory Constants

Accurate determination of the Ki value is essential for characterizing and comparing enzyme inhibitors. The following section details a standard experimental protocol for assessing the inhibitory activity of a compound against carnitine acetyltransferase.

Principle of the Assay

The activity of carnitine acetyltransferase can be monitored spectrophotometrically by measuring the rate of formation of acetyl-CoA. The reaction involves the transfer of an acetyl group from acetyl-L-carnitine to Coenzyme A (CoA), producing acetyl-CoA and L-carnitine. The formation of the thioester bond in acetyl-CoA results in an increase in absorbance at 233 nm.

Materials
  • Purified carnitine acetyltransferase

  • Acetyl-L-carnitine (substrate)

  • Coenzyme A (CoA) (substrate)

  • Test inhibitor (e.g., Acetyl-D-carnitine)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer and cuvettes

Procedure
  • Enzyme Activity Measurement:

    • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, a fixed concentration of acetyl-L-carnitine, and a fixed concentration of CoA.

    • Initiate the reaction by adding a known amount of carnitine acetyltransferase.

    • Monitor the increase in absorbance at 233 nm over time to determine the initial reaction velocity (V₀).

  • Determination of Michaelis-Menten Constants (Km):

    • To determine the Km for each substrate, vary the concentration of one substrate while keeping the other saturated.

    • Measure the initial velocities at each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibition Assay (IC50 Determination):

    • Perform the enzyme activity assay in the presence of varying concentrations of the inhibitor.

    • Maintain the substrate concentrations at or near their Km values.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Calculation of the Inhibitory Constant (Ki):

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which depends on the type of inhibition. For competitive inhibition, the equation is: Ki = IC50 / (1 + [S]/Km) where [S] is the concentration of the substrate and Km is the Michaelis constant for that substrate.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Ki Determination

The logical flow of an experiment to determine the inhibitory constant of a compound for carnitine acetyltransferase is depicted below. This process involves initial setup, running the enzymatic assays, and subsequent data analysis to derive the Ki value.

G cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Analysis A Prepare Enzyme and Substrate Solutions C Perform assays with varying inhibitor concentrations A->C F Determine Substrate Km (Michaelis-Menten kinetics) A->F B Prepare Serial Dilutions of Inhibitor B->C D Measure reaction rates (Spectrophotometry at 233 nm) C->D E Determine IC50 from dose-response curve D->E G Calculate Ki using Cheng-Prusoff Equation E->G F->G

Caption: Workflow for determining the Ki of an inhibitor.

Carnitine Acetyltransferase in Cellular Metabolism

Carnitine acetyltransferase is integral to the management of cellular acetyl-CoA pools, facilitating the transport of acetyl groups across the inner mitochondrial membrane. This function is crucial for metabolic flexibility, allowing the cell to efficiently utilize different energy sources.

G cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Acetyl_CoA_C Acetyl-CoA CrAT_C CrAT Acetyl_CoA_C->CrAT_C Carnitine_C Carnitine Carnitine_C->CrAT_C Acetylcarnitine_C Acetylcarnitine Translocase Carnitine-Acylcarnitine Translocase Acetylcarnitine_C->Translocase Translocase->Carnitine_C Acetylcarnitine_M Acetylcarnitine Translocase->Acetylcarnitine_M Acetyl_CoA_M Acetyl-CoA TCA TCA Cycle Acetyl_CoA_M->TCA Carnitine_M Carnitine Carnitine_M->Translocase CrAT_M CrAT Carnitine_M->CrAT_M Acetylcarnitine_M->CrAT_M CrAT_C->Acetylcarnitine_C CrAT_M->Acetyl_CoA_M

Caption: Role of CrAT in acetyl group transport.

References

Independent Verification of Acetyl-D-carnitine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Acetyl-D-carnitine, primarily in contrast to its well-studied enantiomer, Acetyl-L-carnitine. The information presented is based on published data, with a focus on independent verification of its effects. Due to the limited availability of direct research on Acetyl-D-carnitine, this guide also incorporates data on D-carnitine as a means to infer potential biological activities and interactions.

Executive Summary

The biological activity of Acetyl-D-carnitine is not well-established, with available research presenting conflicting findings. While the L-isomers of carnitine and its acetylated form are known to play crucial roles in energy metabolism and neuroprotection, the D-isomers are often characterized as having inhibitory or antagonistic effects. This guide synthesizes the available, independently verified data to provide a clear comparison for research and development purposes.

One key area of investigation has been the effect of carnitine isomers on ammonia-induced neurotoxicity. A study by Ogasawara et al. (1993) reported that D-carnitine exhibited a protective effect against ammonia-induced seizures and biochemical disturbances in mice, with a potency similar to that of L-carnitine[1]. However, a separate study by Ohtsuka and Griffith (1991) concluded that D-carnitine offered no protection in their model of acute ammonia (B1221849) intoxication, suggesting that the protective effects of L-carnitine are specific to its metabolic functions[2]. This discrepancy highlights the critical need for further independent verification of Acetyl-D-carnitine's biological effects.

It is well-documented that D-carnitine can act as a competitive inhibitor of the L-carnitine transport system, which is essential for fatty acid metabolism. This inhibition can potentially lead to a depletion of L-carnitine within cells, thereby impairing energy production. While direct kinetic data for the inhibition of key enzymes by Acetyl-D-carnitine is scarce in the public domain, the known effects of D-carnitine suggest a similar antagonistic relationship.

Data Presentation: Comparison of Carnitine Isomers in Ammonia-Induced Neurotoxicity

The following table summarizes the qualitative findings from the conflicting studies on the effects of carnitine isomers on ammonia-induced neurotoxicity. Quantitative data from the primary sources is limited in the available literature.

ParameterL-CarnitineD-CarnitineAcetyl-L-carnitineSource
Effect on Ammonia-Induced Seizures ProtectiveProtective (similar to L-carnitine)ProtectiveOgasawara et al., 1993[1]
Effect on Ammonia-Induced Seizures ProtectiveNo Protective EffectNot TestedOhtsuka & Griffith, 1991[2]
Effect on Brain Energy Metabolites ProtectiveProtective (similar to L-carnitine)Better preservation of ATPOgasawara et al., 1993[1]
Effect on Blood and Brain Ammonia Levels LoweredLowered (similar to L-carnitine)Less marked lowering than L-carnitineOgasawara et al., 1993[1]

Experimental Protocols

Ammonia-Induced Neurotoxicity Model (Based on Ogasawara et al., 1993 and Ohtsuka & Griffith, 1991)

This section outlines a generalized experimental protocol for inducing and assessing neurotoxicity in mice, as inferred from the available literature.

1. Animal Model:

  • Species: Male ddY mice (or similar strain)

  • Weight: 20-25 g

  • Acclimation: Acclimated for at least one week with free access to food and water.

2. Reagents:

  • Ammonium (B1175870) acetate (B1210297) solution (e.g., 15 mmol/kg in saline)

  • L-carnitine, D-carnitine, Acetyl-L-carnitine solutions (various concentrations in saline)

  • Saline solution (control)

3. Experimental Procedure:

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Pre-treatment: Mice are administered L-carnitine, D-carnitine, Acetyl-L-carnitine, or saline via intraperitoneal (i.p.) injection 30 minutes prior to the induction of neurotoxicity.

  • Induction of Neurotoxicity: A convulsive dose of ammonium acetate is administered via i.p. injection.

  • Observation: Animals are observed for the onset and frequency of seizures for a defined period (e.g., 30-60 minutes).

  • Biochemical Analysis: At the end of the observation period, animals are euthanized, and brain and blood samples are collected.

    • Brain Tissue: Analyzed for energy metabolites (e.g., ATP, phosphocreatine, lactate) and ammonia levels.

    • Blood Plasma: Analyzed for ammonia and urea (B33335) concentrations.

4. Endpoints:

  • Latency to the first seizure.

  • Frequency and severity of seizures.

  • Concentrations of brain energy metabolites and ammonia.

  • Concentrations of blood ammonia and urea.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_observation Observation & Analysis cluster_endpoints Endpoints animal_model Animal Model (Male ddY Mice) grouping Random Grouping animal_model->grouping reagent_prep Reagent Preparation (Carnitine Isomers, NH4OAc) pretreatment Pre-treatment (i.p. injection) reagent_prep->pretreatment grouping->pretreatment induction Induction of Neurotoxicity (NH4OAc i.p. injection) pretreatment->induction seizure_obs Seizure Observation induction->seizure_obs biochem_analysis Biochemical Analysis (Brain & Blood) induction->biochem_analysis seizure_metrics Seizure Metrics seizure_obs->seizure_metrics metabolite_levels Metabolite Levels biochem_analysis->metabolite_levels

Caption: Experimental Workflow for Ammonia-Induced Neurotoxicity Study.

carnitine_transport_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space transporter L-Carnitine Transporter (OCTN2) L_carnitine_in L-Carnitine transporter->L_carnitine_in Transports L_carnitine_out L-Carnitine L_carnitine_out->transporter Binds D_carnitine_out D-Carnitine D_carnitine_out->transporter Competitively Binds (Inhibits Transport) Fatty_Acid_Metabolism Fatty Acid Metabolism L_carnitine_in->Fatty_Acid_Metabolism Required for

Caption: Competitive Inhibition of L-Carnitine Transport by D-Carnitine.

Conclusion

The available scientific literature provides conflicting evidence regarding the biological activity of D-carnitine, and by extension, Acetyl-D-carnitine. While one study suggests a protective role in ammonia-induced neurotoxicity similar to the L-isomer, another indicates a lack of effect. The established inhibitory action of D-carnitine on the L-carnitine transport system raises concerns about its potential to interfere with essential metabolic processes.

For researchers, scientists, and drug development professionals, it is crucial to acknowledge these discrepancies and the limited scope of independent verification. Any consideration of Acetyl-D-carnitine in a therapeutic or biological context should be preceded by rigorous, independent studies to elucidate its precise pharmacological and toxicological profile. The potential for competitive inhibition of L-carnitine functions remains a significant consideration that warrants thorough investigation.

References

Safety Operating Guide

Safe Disposal of Acetyl-D-carnitine Chloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Acetyl-D-carnitine chloride, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines, in conjunction with your institution's specific protocols, will foster a secure research environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety precautions. This compound is classified as an irritant.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.[1][2]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a respirator.

In Case of a Spill:

  • Avoid generating dust.

  • For minor spills, use dry clean-up procedures.[3]

  • Collect the spilled material into a suitable, labeled container for waste disposal.[3]

  • For major spills, alert personnel in the area and contact your institution's Environmental Health & Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be handled as a regulated chemical waste stream. Do not dispose of this chemical in standard trash or down the drain.[4]

  • Waste Collection:

    • Collect solid this compound waste in its original container or a clearly labeled, compatible, and sealable container.

    • Contaminated materials such as gloves, absorbent paper, and pipette tips should be collected in a separate, clearly labeled container.

  • Waste Segregation:

    • Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

    • Keep solid and liquid waste streams separate.[7]

  • Container Management:

    • Ensure waste containers are in good condition, leak-proof, and kept tightly sealed when not in use.[7][8]

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[5][9]

    • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[8]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide an accurate description of the waste to the EHS personnel.[9]

    • The EHS department will manage the final disposal, which may involve incineration in a licensed facility or burial in a certified landfill.[3]

Data Summary: Hazard and Disposal Information

ParameterInformationCitations
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3)[1][2][4][6]
Disposal Routes Do not dispose of with household garbage. Do not allow to enter the sewage system.[4]
Recommended Disposal Licensed landfill or incineration. Consult your institution's EHS or a licensed waste management authority.[3]
Container Requirements Compatible, leak-proof, and tightly sealed.[7][8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in a Compatible & Labeled Container B->C D Is the waste solid or contaminated debris? C->D E Segregate from incompatible materials D->E Yes F Store in Designated Satellite Accumulation Area (SAA) E->F G Is container full or ready for disposal? F->G G->F No H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I EHS Manages Final Disposal (Incineration/Landfill) H->I J End I->J

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible chemical waste management. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Acetyl-D-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of Acetyl-D-carnitine chloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Protection Type Required PPE Specifications & Rationale
Eye/Face Protection Safety glasses with side-shields or safety goggles.[4][5]To prevent eye contact with airborne particles or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[3][5][6]To prevent skin contact, which can cause irritation.[1][2][3]
Respiratory Protection Effective dust mask or a NIOSH-approved respirator.[3][5]To be used in situations where dust may be generated, to avoid respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a chemical fume hood or local exhaust ventilation is recommended, especially when handling powders.[5][6]

  • Verify that a safety shower and an eyewash station are readily accessible and in good working order.[3]

  • Keep the container of this compound tightly closed when not in use.[2][7]

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]

2. Handling the Compound:

  • Wear the full required PPE as detailed in the table above.

  • Avoid all personal contact with the substance, including inhalation of dust.[7]

  • When weighing or transferring the powder, do so in a designated area with controlled airflow to minimize dust generation.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[6][7]

3. Spill Management:

  • Minor Spills:

    • Remove all ignition sources.[7]

    • Clean up spills immediately, using dry clean-up procedures to avoid generating dust.[7]

    • Wear appropriate PPE during cleanup.

    • Place the spilled material into a suitable, labeled container for waste disposal.[7]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[7]

    • Prevent the spillage from entering drains or water courses.[7]

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in a designated and properly labeled chemical waste container.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Disposal may involve incineration in a licensed facility or burial in a licensed landfill.[7]

  • Decontaminate empty containers before disposal.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Ventilation (Fume Hood) B Check Safety Equipment (Eyewash, Shower) A->B C Don Personal Protective Equipment (PPE) B->C D Retrieve and Open Chemical Container C->D Proceed with caution E Weighing and Transfer (Minimize Dust) D->E K Minor Spill (Dry Cleanup) D->K If spill occurs L Major Spill (Evacuate & Alert) D->L If spill is large F Perform Experiment E->F E->K E->L G Clean Work Area F->G F->K F->L H Dispose of Waste in Labeled Container G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: A flowchart outlining the safe handling, use, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.